molecular formula C8H9ClN2O4 B1284368 5-Hydrazinoisophthalic acid hydrochloride CAS No. 873773-66-1

5-Hydrazinoisophthalic acid hydrochloride

Cat. No.: B1284368
CAS No.: 873773-66-1
M. Wt: 232.62 g/mol
InChI Key: CEGSLCHOPRRSOS-UHFFFAOYSA-N
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Description

5-Hydrazinoisophthalic acid hydrochloride (CAS 873773-66-1) is a functionalized organic compound that serves as a versatile building block in advanced chemical synthesis and materials science research. Its molecular structure integrates a rigid isophthalic acid framework, known for constructing well-defined molecular architectures, with a reactive hydrazine group, stabilized as a hydrochloride salt . This unique combination makes it a valuable precursor for constructing complex molecules, including heterocyclic compounds such as pyrazoles and pyridazines, leveraging the hydrazine group's role as a potent nucleophile . In the field of materials chemistry, this compound acts as an organic linker for constructing metal-organic frameworks (MOFs) and coordination polymers. The divergent carboxylic acid groups can coordinate with metal ions to form extended network structures, while the hydrazine group allows for further functionalization, fine-tuning the material's properties for potential applications in catalysis or gas storage . Furthermore, the compound is cited as a key synthetic intermediate in the preparation of more complex molecules, such as cyanine dyes . The synthetic route to this compound often involves the nucleophilic substitution of a halogenated precursor, such as 5-chloroisophthalic acid, with hydrazine hydrate, followed by neutralization with hydrochloric acid to form the stable salt . This compound is provided as a high-purity product for research applications. It is not for human or veterinary use.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-hydrazinylbenzene-1,3-dicarboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O4.ClH/c9-10-6-2-4(7(11)12)1-5(3-6)8(13)14;/h1-3,10H,9H2,(H,11,12)(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEGSLCHOPRRSOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)NN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-Hydrazinoisophthalic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-hydrazinoisophthalic acid hydrochloride (C₈H₉ClN₂O₄), a trifunctional molecule with significant potential as a building block in medicinal chemistry and materials science. Its isophthalic acid framework offers structural rigidity, while the reactive hydrazine and carboxylic acid moieties allow for versatile chemical modifications. This document outlines the primary synthetic route, detailed experimental protocols, and key characterization data for this compound.

Synthesis of this compound

The most common and effective method for the synthesis of this compound involves a nucleophilic aromatic substitution reaction. This process typically utilizes a halogenated isophthalic acid derivative as the starting material, with 5-chloroisophthalic acid being a common precursor. The synthesis proceeds in two main stages: the substitution of the halogen with hydrazine, followed by the formation of the stable hydrochloride salt.

An alternative, though less detailed in available literature, pathway involves the diazotization of 5-aminoisophthalic acid followed by a reduction step to form the hydrazine group. However, the direct hydrazinolysis of a halogenated precursor is generally the more established route.[1]

Logical Workflow of Synthesis

G cluster_0 Synthesis of this compound Start Starting Materials: - 5-Chloroisophthalic Acid - Hydrazine Hydrate - Ethanol Reaction Nucleophilic Aromatic Substitution (Ethanol, 60-80°C, 12-24h) Start->Reaction Reactants Neutralization Addition of Hydrochloric Acid Reaction->Neutralization Intermediate Product Purification Recrystallization (Ethanol/Water) Neutralization->Purification Crude Product End Final Product: 5-Hydrazinoisophthalic Acid Hydrochloride Purification->End Pure Product

Caption: Workflow for the synthesis of this compound.

Experimental Protocols

The following protocols are based on established methodologies for the synthesis of this compound.[1]

Synthesis of this compound from 5-Chloroisophthalic Acid

Materials:

  • 5-Chloroisophthalic acid

  • Hydrazine hydrate

  • Ethanol

  • Concentrated Hydrochloric acid

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloroisophthalic acid in ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture to a temperature between 60-80°C.

  • Maintain the reaction at this temperature for 12-24 hours, with continuous stirring.

  • Monitor the progress of the reaction using Thin-Layer Chromatography (TLC) on silica gel plates, with a mobile phase of ethyl acetate/methanol (8:2 v/v).[1]

  • Once the reaction is complete (indicated by the disappearance of the starting material spot on the TLC plate), cool the mixture to room temperature.

  • Slowly add concentrated hydrochloric acid to the reaction mixture until the pH is acidic, leading to the precipitation of the hydrochloride salt.

  • Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of a hot ethanol/water mixture.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.

  • Collect the purified crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold ethanol.

  • Dry the purified product under vacuum to remove any residual solvent.

Characterization

The structure and purity of the synthesized this compound are confirmed using various spectroscopic techniques. While specific spectral data for this exact compound is not widely published, the following are the expected characteristic signals based on its structure and data from related compounds.

Data Presentation: Expected Spectroscopic Data
Technique Expected Observations Interpretation
¹H NMR Signals in the aromatic region (δ 7.5-8.5 ppm), a broad singlet for the carboxylic acid protons (δ ~13.0 ppm), and signals for the hydrazine protons.Confirms the presence of the aromatic ring, carboxylic acid groups, and the hydrazine moiety.
¹³C NMR Signals in the aromatic region (δ 125-140 ppm) and a signal for the carbonyl carbons of the carboxylic acids (δ ~165 ppm).Indicates the carbon framework of the isophthalic acid derivative.
IR Spectroscopy Broad absorption band around 3300 cm⁻¹ (O-H and N-H stretching), and a strong absorption band around 1700 cm⁻¹ (C=O stretching of the carboxylic acid).Confirms the presence of hydroxyl, amine, and carbonyl functional groups.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the free base (196.05 g/mol ) or the protonated molecule.Confirms the molecular weight and elemental composition of the compound.
Signaling Pathway of a Potential Application

This compound is a versatile precursor for the synthesis of various heterocyclic compounds, such as pyrazoles, which are of interest in medicinal chemistry. The hydrazine moiety can undergo cyclocondensation reactions with 1,3-dielectrophiles.

G cluster_1 Potential Pyrazole Synthesis Pathway Start 5-Hydrazinoisophthalic Acid Hydrochloride Reaction Cyclocondensation Start->Reaction Reagent 1,3-Dielectrophile (e.g., β-dicarbonyl compound) Reagent->Reaction Product Substituted Pyrazole Derivative Reaction->Product

Caption: Cyclocondensation of 5-hydrazinoisophthalic acid to form a pyrazole derivative.

This technical guide provides a foundational understanding of the synthesis and characterization of this compound. Researchers and professionals in drug development can utilize this information for the further exploration and application of this versatile chemical intermediate.

References

physicochemical properties of 5-Hydrazinoisophthalic acid hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physicochemical Properties of 5-Hydrazinoisophthalic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known , a versatile chemical intermediate. The information is curated for researchers, scientists, and professionals in drug development who are interested in the synthesis, characterization, and application of this compound.

Core Physicochemical Properties

This compound is a derivative of isophthalic acid, featuring a hydrazine group at the 5-position, stabilized as a hydrochloride salt.[1] This structural arrangement, combining a rigid dicarboxylic acid framework with a reactive hydrazine group, makes it a valuable building block for more complex molecules.[1]

Quantitative Data Summary

While extensive peer-reviewed data on the specific is limited, the following table summarizes available information.

PropertyValueSource
Molecular Formula C₈H₉ClN₂O₄[1][2]
Molecular Weight 232.62 g/mol [1][2]
CAS Number 873773-66-1[1]
Melting Point Not available in cited sources
Boiling Point Not available in cited sources
Density Not available in cited sources
Solubility The hydrochloride salt form enhances stability and solubility in certain solvents.[1] Specific quantitative data is not available in the cited sources.[1]
pKa Not available in cited sources

Synthesis and Application

The primary synthetic route to this compound involves a nucleophilic aromatic substitution reaction.[1] Typically, a 5-halogenated isophthalic acid, such as 5-chloroisophthalic acid, is reacted with hydrazine hydrate in a solvent like ethanol.[1] Following the substitution reaction, the product is neutralized with hydrochloric acid to form the stable hydrochloride salt.[1]

Due to its trifunctional nature, with two carboxylic acid groups and a hydrazine moiety, this compound is a prime candidate for various synthetic applications.[1] The hydrazine group can undergo condensation reactions to form heterocyclic systems like pyrazoles, while the carboxylic acid groups can coordinate with metal ions.[1] This makes it a valuable precursor in the synthesis of:

  • Novel heterocyclic compounds[1]

  • Coordination polymers and metal-organic frameworks (MOFs)[1]

  • Cyanine dyes[1]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not widely published. However, the following sections describe standard methodologies that are applicable for its analysis.

Melting Point Determination

The melting point of a crystalline solid is a key indicator of its purity.[3][4][5]

Protocol:

  • A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end.[4][6]

  • The capillary tube is placed in a melting point apparatus, attached to a thermometer.[3][4]

  • The sample is heated slowly, at a rate of approximately 2°C per minute, to ensure accurate measurement.[3]

  • The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range.[3][7] A sharp melting range (0.5-1.0°C) is indicative of a pure compound.[3]

Solubility Assessment

The solubility of a compound is a critical parameter, particularly in drug development. The hydrochloride salt form is expected to enhance aqueous solubility.[1][8]

Protocol:

  • A small, accurately weighed amount (e.g., 3 mg) of this compound is added to a known volume (e.g., 200 µL) of the desired solvent (e.g., water, buffers of different pH) in a microcentrifuge tube.[9]

  • The mixture is vortexed for a set period (e.g., 5 minutes) and then shaken at a constant temperature (e.g., 25°C) for an extended period (e.g., 24 hours) to ensure equilibrium is reached.[9]

  • The suspension is then centrifuged to pellet the undissolved solid.[9]

  • A known volume of the supernatant is carefully removed, diluted, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as HPLC-UV.[9]

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity and quantifying the amount of a compound.[10][11][12][13][14]

Protocol:

  • Mobile Phase Preparation: A suitable mobile phase is prepared. For isophthalic acid derivatives, a common mobile phase consists of a mixture of an aqueous buffer (e.g., 0.4% phosphoric acid in water) and an organic solvent (e.g., acetonitrile).[12]

  • Standard and Sample Preparation: A standard solution of this compound of known concentration is prepared in a suitable solvent. The sample to be analyzed is also dissolved in the same solvent.

  • Chromatographic Conditions: A suitable HPLC column, such as a C18 column, is used.[11] The analysis can be run in isocratic or gradient mode at a constant flow rate (e.g., 1.0 mL/min).[12]

  • Detection: The compound is detected using a UV detector at an appropriate wavelength (e.g., 210 nm for isophthalic acid).[12] The purity is assessed by the presence of a single major peak, and the quantity is determined by comparing the peak area to that of the standard.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure of a molecule.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would be expected to show signals for the aromatic protons on the isophthalic acid ring and protons associated with the hydrazine group. The acidic protons of the carboxylic acids typically appear as a broad singlet at a high chemical shift (around 12 δ).[15][16]

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the aromatic carbons and the carbonyl carbons of the carboxylic acid groups (typically in the range of 165-185 δ).[15][16]

Infrared (IR) Spectroscopy: The IR spectrum provides information about the functional groups present in the molecule.[1]

  • O-H Stretch: A very broad band is expected in the region of 3300-2500 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid groups.[11][15][17][18]

  • C=O Stretch: An intense band for the carbonyl stretch of the carboxylic acid is expected between 1760-1690 cm⁻¹.[11][15]

  • N-H Stretch: Signals corresponding to the N-H stretching of the hydrazine group would also be present.[1]

Visualizations

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates a general workflow for the synthesis and subsequent characterization of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_spectroscopy Spectroscopy start 5-Halogenated Isophthalic Acid + Hydrazine Hydrate reaction Nucleophilic Aromatic Substitution (Solvent: Ethanol) start->reaction neutralization Neutralization with HCl reaction->neutralization product This compound neutralization->product hplc Purity Assessment (HPLC) product->hplc Purity mp Melting Point Determination product->mp Physical Property solubility Solubility Assessment product->solubility Physicochemical Property structure Structural Elucidation product->structure Structure nmr NMR (¹H, ¹³C) structure->nmr ir IR structure->ir ms Mass Spectrometry structure->ms

Synthesis and Characterization Workflow

References

5-Hydrazinoisophthalic Acid Hydrochloride: A Technical Guide to its Potential Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydrazinoisophthalic acid hydrochloride is a molecule of interest in chemical and pharmaceutical research due to its unique structural features, combining a reactive hydrazine group with a rigid isophthalic acid backbone. While specific, in-depth experimental data on the biological mechanism of action of this compound is not extensively available in peer-reviewed literature, this technical guide aims to provide a comprehensive overview of its potential mechanisms of action. This analysis is based on the known reactivity of its constituent functional groups and the established biological activities of related hydrazine-containing compounds. This document is intended to serve as a foundational resource for researchers initiating studies on this compound, outlining potential molecular interactions, hypothetical enzyme inhibition models, and suggested experimental workflows for elucidation of its precise biological functions.

Introduction

This compound possesses a trifunctional nature with two carboxylic acid groups and a hydrazine moiety, making it a versatile molecule for chemical synthesis.[1] The hydrazine group, in particular, is a key feature that suggests potential biological activity, as hydrazine derivatives are known to interact with various biological targets.[1] Compounds containing hydrazine are recognized for their roles as nucleophiles and their ability to form stable bonds with biological macromolecules, which has led to their exploration for antimicrobial, anticancer, and anti-inflammatory properties.[1] This guide will explore the theoretical mechanisms by which this compound may exert a biological effect, focusing on its potential as an enzyme inhibitor.

Chemical Structure and Reactivity

The chemical structure of this compound consists of a benzene ring substituted with two carboxylic acid groups at positions 1 and 3 (isophthalic acid) and a hydrazine group at position 5. The hydrochloride salt form enhances its stability and solubility.

The key functional groups that likely dictate its biological activity are:

  • Hydrazine Group (-NHNH₂): This is a highly reactive nucleophile. It is known to react with carbonyl groups (aldehydes and ketones) and can participate in redox reactions. In a biological context, the hydrazine moiety is often implicated in the irreversible inhibition of enzymes, particularly those with cofactors like pyridoxal phosphate (PLP) or flavin adenine dinucleotide (FAD).[2]

  • Carboxylic Acid Groups (-COOH): These groups can participate in hydrogen bonding and electrostatic interactions with amino acid residues in the active sites of enzymes or on the surfaces of proteins. They also provide points for further chemical modification to alter solubility, cell permeability, and target specificity.

Potential Mechanisms of Action: Enzyme Inhibition

Based on the chemistry of the hydrazine group and the activities of other hydrazine derivatives, several mechanisms of enzyme inhibition can be hypothesized for this compound. Hydrazine compounds are known to act as inhibitors for enzymes such as monoamine oxidase (MAO) and lysyl oxidase (LOX).[3][4] The mechanism of inhibition can be reversible, irreversible, or time-dependent.[3]

Hypothesized Enzyme Inhibition Models

The interaction of this compound with an enzyme (E) could follow several pathways, leading to a loss of enzymatic activity.

G E_S E_S ES ES E_S->ES E_I_irrev E_I_irrev E_P E_P ES->E_P ES_I_noncomp ES_I_noncomp ES->ES_I_noncomp E_I_comp E_I_comp EI_comp EI_comp E_I_comp->EI_comp ESI_noncomp ESI_noncomp ES_I_noncomp->ESI_noncomp EI_rev EI_rev E_I_irrev->EI_rev EI_irrev EI_irrev EI_rev->EI_irrev

The potential mechanisms include:

  • Competitive Inhibition: The inhibitor (I) competes with the substrate (S) for binding to the active site of the enzyme (E). The isophthalic acid portion of the molecule could mimic the structure of a natural substrate, allowing it to bind reversibly to the active site.

  • Non-competitive Inhibition: The inhibitor binds to an allosteric site on the enzyme, distinct from the active site. This binding event induces a conformational change in the enzyme that reduces its catalytic efficiency, regardless of whether the substrate is bound.

  • Irreversible Inhibition (Covalent Modification): This is a highly probable mechanism for a hydrazine-containing compound. The inhibitor initially binds to the enzyme, possibly reversibly, and then a chemical reaction occurs that forms a stable, covalent bond between the inhibitor and the enzyme. This often involves the hydrazine moiety reacting with an amino acid residue in the active site or with an enzyme cofactor, leading to permanent inactivation of the enzyme. Some hydrazine derivatives are known to be suicide inhibitors, where the enzyme metabolically activates the inhibitor, which then irreversibly binds to it.[5]

Quantitative Analysis of Enzyme Inhibition

To characterize the inhibitory potential of this compound, key quantitative parameters would need to be determined experimentally.

ParameterDescriptionAssociated Inhibition Type
IC₅₀ The concentration of inhibitor required to reduce the activity of an enzyme by 50%.All types (context-dependent)
Kᵢ The inhibition constant; the dissociation constant for the enzyme-inhibitor complex. A lower Kᵢ indicates a more potent inhibitor.Reversible (Competitive, Non-competitive, Uncompetitive)
kᵢₙₐ꜀ₜ The rate constant for the inactivation of the enzyme by an irreversible inhibitor.Irreversible

This table summarizes key parameters for enzyme inhibition studies. No experimental values currently exist for this compound in the public domain.

Experimental Protocols for Mechanism of Action Elucidation

For researchers aiming to determine the mechanism of action of this compound, a systematic experimental approach is necessary.

Conceptual Experimental Workflow

The following diagram outlines a logical workflow for characterizing the biological activity and mechanism of action of a novel compound like this compound.

G start Compound Synthesis and Purification screen High-Throughput Screening (e.g., Enzyme Panels, Cell Viability) start->screen hit_id Hit Identification and Validation screen->hit_id dose_resp Dose-Response and IC50 Determination hit_id->dose_resp mech_studies Mechanism of Action Studies dose_resp->mech_studies enzyme_kinetics Enzyme Kinetics (Determine Ki, kinact) mech_studies->enzyme_kinetics binding_assays Direct Binding Assays (e.g., SPR, ITC) mech_studies->binding_assays cell_based Cell-Based Assays (Target Engagement, Pathway Analysis) mech_studies->cell_based in_vivo In Vivo Efficacy and Toxicity Studies mech_studies->in_vivo

Key Experimental Methodologies
  • Enzyme Inhibition Assays:

    • Initial Screening: Test the compound against a panel of enzymes, particularly those known to be targets of other hydrazine derivatives (e.g., MAO-A, MAO-B, LOX).

    • Kinetic Analysis: For a confirmed hit, perform enzyme kinetics experiments by measuring reaction rates at varying substrate and inhibitor concentrations. This allows for the determination of the mode of inhibition (competitive, non-competitive, etc.) and the calculation of Kᵢ. For time-dependent inhibition, pre-incubation studies are necessary to determine kᵢₙₐ꜀ₜ.

  • Mass Spectrometry: To confirm covalent modification, the target enzyme can be incubated with the inhibitor and then subjected to proteolysis and analysis by mass spectrometry to identify the modified peptide and the specific amino acid residue to which the inhibitor is attached.

  • Cell-Based Assays: If a specific enzyme target is identified, cell-based assays can be used to confirm that the compound engages the target in a cellular context and to investigate its effects on downstream signaling pathways.

  • Structural Biology: Co-crystallization of the inhibitor with the target enzyme or cryo-electron microscopy can provide atomic-level details of the binding interaction.

Conclusion and Future Directions

This compound is a compound with the potential for interesting biological activity, primarily due to its reactive hydrazine moiety. Based on the known pharmacology of related compounds, it is reasonable to hypothesize that it may act as an enzyme inhibitor, possibly through an irreversible, covalent mechanism. However, without direct experimental evidence, its mechanism of action remains speculative.

Future research should focus on systematic screening of this compound against various biological targets to identify its primary interacting partners. Detailed biochemical and cellular studies will then be required to elucidate the precise mechanism of action, which will be crucial for any potential development of this molecule for therapeutic or other applications. This technical guide provides a theoretical framework to guide such research endeavors.

References

An In-depth Technical Guide to the Thermal Stability of 5-Hydrazinoisophthalic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Hydrazinoisophthalic acid hydrochloride is a trifunctional chemical intermediate of significant interest in the synthesis of complex molecules and functional materials. Its structure, combining a rigid dicarboxylic acid framework with a reactive hydrazine group stabilized as a hydrochloride salt, makes it a versatile building block. For researchers, scientists, and drug development professionals, understanding the thermal stability of this compound is critical for safe handling, processing, and for defining the operational limits in synthetic applications. This guide provides a detailed overview of its predicted thermal behavior, outlines standard experimental protocols for its assessment, and discusses potential decomposition pathways.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented below.

PropertyValue
CAS Number 873773-66-1
Molecular Formula C₈H₉ClN₂O₄
Molecular Weight 232.62 g/mol
Chemical Structure A derivative of isophthalic acid with a hydrazine group at the 5-position, stabilized as a hydrochloride salt.

Predicted Thermal Stability and Decomposition Analysis

The thermal stability of this compound is dictated by the individual stabilities of the isophthalic acid backbone and the hydrazinium hydrochloride substituent. An analysis of related compounds provides a strong basis for predicting its decomposition behavior.

  • Isophthalic Acid Moiety: Aromatic carboxylic acids, such as isophthalic acid, are generally thermally stable. Studies have shown that isophthalic acid is stable at 300°C. At higher temperatures, around 350°C, it undergoes decarboxylation, leading to the loss of carbon dioxide.

  • Hydrazinium Hydrochloride Moiety: The hydrazine portion of the molecule, particularly as a hydrochloride salt, is expected to be the primary point of thermal instability. Phenylhydrazine hydrochloride, a structural analogue, is reported to decompose at temperatures above 190°C, with some data suggesting a decomposition temperature greater than 245°C.[1][2][3][4] The decomposition of hydrazine compounds can be vigorous and may generate gases such as nitrogen (N₂) and ammonia (NH₃). The hydrochloride salt will likely decompose to release hydrogen chloride (HCl) gas.

Based on this information, the thermal decomposition of this compound is predicted to be a multi-stage process. The initial decomposition is likely to begin in the range of 190-250°C , driven by the breakdown of the hydrazinium hydrochloride group. This would be followed by the decarboxylation of the carboxylic acid groups at higher temperatures, likely above 300°C.

Predicted Thermal Analysis Data

The following table summarizes the anticipated thermal events for this compound when analyzed by Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermal EventPredicted Temperature Range (°C)TechniqueAnticipated Observation
Initial Decomposition 190 - 250TGA / DSCMass loss corresponding to the release of HCl, N₂, and NH₃ from the hydrazinium moiety. An exothermic event is likely.
Decarboxylation > 300TGA / DSCSubsequent mass loss corresponding to the removal of two CO₂ molecules. An endothermic or exothermic event.
Final Residue > 500TGAA final, stable carbonaceous residue.

Proposed Thermal Decomposition Pathway

The thermal degradation of this compound is expected to proceed through a series of reactions involving its functional groups. The primary pathways are illustrated below.

substance substance process process product product A 5-Hydrazinoisophthalic acid hydrochloride P1 Heat (190-250°C) A->P1 B Isophthalic acid derivative (intermediate) P1->B G1 HCl(g) + N2(g) + NH3(g) P1->G1 P2 Heat (>300°C) B->P2 C Benzene derivative (intermediate) P2->C G2 2 CO2(g) P2->G2 P3 Further Heating C->P3 D Carbonaceous Residue P3->D

Caption: Proposed multi-stage thermal decomposition pathway.

Experimental Protocols for Thermal Analysis

To obtain definitive data on the thermal stability of this compound, the following experimental protocols are recommended.

Objective: To measure the change in mass of the sample as a function of temperature in a controlled atmosphere.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, inert TGA pan (e.g., alumina or platinum).

  • Experimental Conditions:

    • Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 50-100 mL/min).

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to 600°C at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: Plot the mass loss (%) versus temperature. Determine the onset of decomposition (T_onset) and the temperatures of maximum mass loss rate from the derivative of the TGA curve (DTG).

Objective: To measure the heat flow into or out of a sample as it is subjected to a controlled temperature program.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified reference material (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a DSC pan (e.g., aluminum). Seal the pan, using a pinhole lid if significant gas evolution is expected.

  • Experimental Conditions:

    • Atmosphere: Nitrogen, with a constant purge rate (e.g., 20-50 mL/min).

    • Temperature Program:

      • Equilibrate at 30°C for 5 minutes.

      • Ramp the temperature from 30°C to a temperature beyond the final decomposition event observed in TGA (e.g., 400°C) at a constant heating rate (e.g., 10°C/min).

  • Data Analysis: Plot the heat flow (mW) versus temperature. Identify endothermic (melting, some decompositions) and exothermic (crystallization, some decompositions) events.

start_end start_end process process decision decision output output start Start prep Sample Preparation (2-10 mg) start->prep tga_dsc Select Analysis: TGA or DSC prep->tga_dsc tga Perform TGA Analysis (e.g., 10°C/min in N2) tga_dsc->tga TGA dsc Perform DSC Analysis (e.g., 10°C/min in N2) tga_dsc->dsc DSC tga_data TGA Curve (Mass Loss vs. Temp) tga->tga_data dsc_data DSC Thermogram (Heat Flow vs. Temp) dsc->dsc_data analyze Data Interpretation tga_data->analyze dsc_data->analyze end End analyze->end

Caption: General workflow for thermal analysis experiments.

Safety Considerations

Given the chemical nature of this compound, its thermal decomposition may release hazardous gases.

  • Hydrogen Chloride (HCl): A corrosive and toxic gas.

  • Oxides of Nitrogen (NOx): Toxic and irritating gases.

  • Carbon Monoxide (CO) and Carbon Dioxide (CO₂): CO is toxic.

  • Hydrazine/Ammonia: Hydrazine is highly toxic and a suspected carcinogen.

All thermal analysis experiments should be conducted in a well-ventilated area, preferably within a fume hood, and appropriate personal protective equipment should be worn.

Conclusion

While direct experimental data for this compound is unavailable, a thorough analysis of its structural components allows for a reliable prediction of its thermal behavior. The compound is expected to exhibit a multi-stage decomposition, initiated by the breakdown of the less stable hydrazinium hydrochloride moiety at temperatures likely between 190°C and 250°C. This is followed by the decarboxylation of the more stable isophthalic acid backbone at temperatures exceeding 300°C. For definitive thermal stability data, it is imperative to perform Thermogravimetric Analysis and Differential Scanning Calorimetry following the standardized protocols outlined in this guide. This information is crucial for ensuring the safe handling and effective utilization of this compound in research and development.

References

In-Depth Technical Guide: 5-Hydrazinoisophthalic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of 5-Hydrazinoisophthalic acid hydrochloride. This compound is a trifunctional chemical intermediate with significant potential in the synthesis of novel heterocyclic systems, coordination polymers, and metal-organic frameworks (MOFs). This document outlines the core chemical data, a generalized synthetic protocol, and expected analytical characterizations. Due to the limited availability of public experimental data, some sections provide illustrative examples based on the compound's known structural features.

Molecular Structure and Chemical Properties

This compound is a derivative of isophthalic acid, featuring a hydrazine group at the 5-position of the benzene ring. The hydrazine group is protonated with hydrochloric acid to form a stable salt, which enhances its stability and solubility in certain solvents.

Table 1: Chemical and Physical Properties

PropertyValueSource
Molecular Formula C₈H₉ClN₂O₄[1]
Molecular Weight 232.62 g/mol [1][2]
CAS Number 873773-66-1[2]
InChIKey CEGSLCHOPRRSOS-UHFFFAOYSA-N[2]
2D Structure 2D Structure of this compound[2]

Synthesis

The primary route for the synthesis of this compound involves a nucleophilic aromatic substitution reaction. This method typically utilizes a halogenated isophthalic acid derivative as the starting material.

Generalized Experimental Protocol: Nucleophilic Aromatic Substitution

The following protocol describes a general method for the synthesis of this compound.

Materials:

  • 5-Chloroisophthalic acid (or other 5-halogenated isophthalic acid)

  • Hydrazine hydrate

  • Ethanol (or other suitable solvent)

  • Concentrated Hydrochloric Acid

  • Distilled water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloroisophthalic acid in ethanol.

  • Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate dropwise.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The free base, 5-hydrazinoisophthalic acid, may precipitate.

  • Acidification: Slowly add concentrated hydrochloric acid to the mixture until the pH is acidic. This will protonate the hydrazine group, forming the hydrochloride salt and facilitating its precipitation.

  • Isolation: Collect the precipitate by vacuum filtration and wash with a small amount of cold ethanol to remove any unreacted starting materials and byproducts.

  • Drying: Dry the resulting white to off-white solid under vacuum to obtain this compound.

Diagram 1: Synthesis Workflow of this compound

Synthesis_Workflow Start Start Materials: - 5-Chloroisophthalic acid - Hydrazine hydrate - Ethanol Reaction Nucleophilic Aromatic Substitution Start->Reaction Reflux Reflux Reaction->Reflux Cooling Cooling & Precipitation of Free Base Reflux->Cooling Acidification Acidification with HCl Cooling->Acidification Isolation Filtration & Washing Acidification->Isolation Drying Drying under Vacuum Isolation->Drying Product Final Product: 5-Hydrazinoisophthalic acid hydrochloride Drying->Product

Caption: A flowchart illustrating the key stages in the synthesis of this compound.

Analytical Characterization (Illustrative)

Detailed experimental spectral data for this compound is not widely available in the public domain. The following tables provide an illustrative summary of the expected data based on the known functional groups and molecular structure.

Table 2: Illustrative Spectroscopic Data

TechniqueExpected ObservationsInterpretation
¹H NMR δ ~8.0-8.5 ppm (m, Ar-H), δ ~10-13 ppm (br s, COOH), δ ~9-11 ppm (br s, -NHNH₃⁺)Aromatic protons, carboxylic acid protons, and hydrazinium protons.
¹³C NMR δ ~120-140 ppm (Ar-C), δ ~165-170 ppm (C=O)Aromatic carbons and carbonyl carbons of the carboxylic acid groups.
FT-IR (cm⁻¹) ~3400-3200 (N-H stretching), ~3000 (O-H stretching), ~1700 (C=O stretching), ~1600 (aromatic C=C stretching)Presence of hydrazine, carboxylic acid, and aromatic functional groups.
Mass Spec. (HRMS) m/z for [C₈H₈N₂O₄ + H]⁺ calculated: 197.0562Confirmation of the molecular formula of the free base.

Reactivity and Applications

This compound is a versatile building block due to its three reactive functional groups.[2]

  • Hydrazine Group: The nucleophilic hydrazine moiety can participate in condensation reactions to form various heterocyclic structures, such as pyrazoles. It can also undergo acylation and alkylation.

  • Carboxylic Acid Groups: The two carboxylic acid groups can be converted into a variety of derivatives, including esters and amides. They are also key for the formation of coordination polymers and metal-organic frameworks (MOFs) by coordinating with metal ions.

Diagram 2: Reactivity of this compound

Reactivity Main 5-Hydrazinoisophthalic acid hydrochloride Hydrazine Hydrazine Group (-NHNH₃⁺) Main->Hydrazine Carboxylic Carboxylic Acid Groups (-COOH) Main->Carboxylic Condensation Condensation Reactions (e.g., Pyrazole formation) Hydrazine->Condensation reacts to form Acylation Acylation Hydrazine->Acylation undergoes Alkylation Alkylation Hydrazine->Alkylation undergoes Esterification Esterification Carboxylic->Esterification can be converted to Amidation Amidation Carboxylic->Amidation can be converted to MOFs MOF & Coordination Polymer Formation Carboxylic->MOFs coordinates with metals for

Caption: A diagram showing the reactive functional groups of this compound and their potential chemical transformations.

Safety and Handling

Hydrazine and its derivatives are potentially toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.[2] Personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable chemical intermediate with a unique combination of functional groups. Its trifunctional nature makes it a versatile precursor for the synthesis of a wide range of more complex molecules, particularly in the fields of materials science and medicinal chemistry. Further research into the synthesis and applications of this compound is warranted to fully explore its potential.

References

5-Hydrazinoisophthalic Acid Hydrochloride: A Versatile Precursor for Advanced Materials in Science and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide

Abstract

5-Hydrazinoisophthalic acid hydrochloride is emerging as a highly promising, yet underexplored, trifunctional building block for the rational design of advanced materials. Its unique molecular architecture, featuring a rigid isophthalic acid backbone for structural integrity and a reactive hydrazine moiety for chemical functionalization, positions it as a prime candidate for the synthesis of novel metal-organic frameworks (MOFs), coordination polymers, and functional polymers. This technical guide elucidates the potential applications of this compound in materials science, drawing upon established principles of crystal engineering and polymer chemistry. While direct experimental data on materials derived from this specific precursor is nascent, this document provides a comprehensive overview of its synthetic pathways, and by analogy with closely related 5-substituted isophthalic acids, projects its potential in creating materials with tailored properties for applications ranging from gas storage and catalysis to drug delivery. Detailed experimental protocols, comparative data from analogous systems, and conceptual diagrams are presented to guide researchers and professionals in harnessing the potential of this versatile compound.

Introduction

The quest for novel materials with precisely controlled structures and functionalities is a cornerstone of modern materials science. In this context, the design and synthesis of organic building blocks are of paramount importance. This compound is a trifunctional organic compound that offers a compelling combination of a structurally rigid aromatic dicarboxylic acid and a highly reactive nucleophilic hydrazine group.[1] This unique combination makes it an ideal precursor for the modular, bottom-up assembly of complex molecular architectures.[1]

The isophthalic acid framework is a well-established component in the construction of high-performance polymers and porous materials like metal-organic frameworks (MOFs).[1] The hydrazine group, a potent nucleophile, opens up a rich design space for creating functional materials through various chemical transformations, including condensation reactions to form heterocyclic systems like pyrazoles, or for post-synthetic modification of materials.[1] This guide will explore the synthesis of this compound and its potential applications in the development of advanced materials, with a focus on MOFs and functional polymers.

Synthesis of this compound

The primary synthetic route to this compound involves a nucleophilic aromatic substitution reaction. The process typically starts with 5-chloroisophthalic acid, which is reacted with hydrazine hydrate. The resulting product is then neutralized with hydrochloric acid to yield the stable hydrochloride salt.[1] This salt form enhances the compound's stability and solubility in certain solvents, which is advantageous for subsequent synthetic applications.[1]

5-chloroisophthalic acid 5-chloroisophthalic acid Nucleophilic Aromatic Substitution Nucleophilic Aromatic Substitution 5-chloroisophthalic acid->Nucleophilic Aromatic Substitution Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Nucleophilic Aromatic Substitution 5-Hydrazinoisophthalic acid 5-Hydrazinoisophthalic acid Nucleophilic Aromatic Substitution->5-Hydrazinoisophthalic acid Neutralization Neutralization 5-Hydrazinoisophthalic acid->Neutralization Hydrochloric acid Hydrochloric acid Hydrochloric acid->Neutralization This compound This compound Neutralization->this compound

Figure 1: Synthetic pathway for this compound.

Potential Applications in Metal-Organic Frameworks (MOFs)

The dicarboxylic acid functionality of this compound makes it an excellent candidate for use as an organic linker in the synthesis of MOFs. By coordinating with metal ions, it can form extended, porous, and crystalline structures. The presence of the hydrazine group offers a unique advantage: it can either be an active functional site within the MOF pores or a point for post-synthetic modification.

While specific MOFs based on this compound are not yet widely reported, the extensive research on analogous 5-substituted isophthalic acid-based MOFs provides a strong basis for predicting their potential. For instance, MOFs constructed from 5-aminoisophthalic acid have demonstrated applications in sensing, catalysis, and gas storage.

Proposed Experimental Protocol for MOF Synthesis (Solvothermal Method)

This proposed protocol is based on established methods for synthesizing MOFs with functionalized isophthalic acid linkers.

  • Reactant Mixture: In a typical synthesis, this compound (0.1 mmol) and a metal salt (e.g., Zinc nitrate hexahydrate, 0.1 mmol) are dissolved in a solvent mixture, such as N,N-dimethylformamide (DMF) and ethanol (e.g., 8 mL in a 3:1 v/v ratio).

  • Sonication: The mixture is sonicated for approximately 30 minutes to ensure homogeneity.

  • Sealing and Heating: The solution is then transferred to a Teflon-lined stainless steel autoclave, sealed, and heated to a specific temperature (typically between 100-130°C) for a period of 24 to 72 hours.

  • Cooling and Crystal Formation: The autoclave is slowly cooled to room temperature, allowing for the formation of crystals.

  • Isolation and Washing: The resulting crystals are collected by filtration, washed with fresh solvent (e.g., DMF, ethanol) to remove unreacted starting materials, and then dried under vacuum.

cluster_0 Preparation cluster_1 Reaction cluster_2 Product Isolation Linker + Metal Salt Linker + Metal Salt Solvent Mixture (e.g., DMF/Ethanol) Solvent Mixture (e.g., DMF/Ethanol) Linker + Metal Salt->Solvent Mixture (e.g., DMF/Ethanol) Sonication Sonication Solvent Mixture (e.g., DMF/Ethanol)->Sonication Sealing in Autoclave Sealing in Autoclave Sonication->Sealing in Autoclave Heating (100-130°C, 24-72h) Heating (100-130°C, 24-72h) Sealing in Autoclave->Heating (100-130°C, 24-72h) Slow Cooling Slow Cooling Heating (100-130°C, 24-72h)->Slow Cooling Filtration Filtration Slow Cooling->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying MOF Crystals MOF Crystals Drying->MOF Crystals

Figure 2: General experimental workflow for the solvothermal synthesis of MOFs.
Predicted Properties and Potential Applications

Based on analogous systems, MOFs synthesized with this compound are expected to exhibit interesting properties and have potential applications in several areas.

PropertyPredicted CharacteristicPotential ApplicationAnalogous System
Porosity High surface area and tunable pore sizeGas storage (e.g., CO₂, H₂), separationMOFs from 5-aminoisophthalic acid
Chemical Functionality Reactive hydrazine groups in poresCatalysis, sensing of small moleculesMOFs from 5-aminoisophthalic acid
Luminescence Potential for photo-luminescenceChemical sensors, bio-imagingDysprosium MOFs with 5-aminoisophthalic acid[2]
Drug Delivery Biocompatible metal centers and porous structureControlled release of therapeutic agentsMOF-5 as a drug carrier[3]

Potential Applications in Functional Polymers

The isophthalic acid moiety of this compound is a well-known monomer for the synthesis of high-performance polymers such as polyesters and polyamides. The hydrazine group can be utilized in several ways: as a reactive site for cross-linking, as a point of attachment for other functional molecules, or as a key component in the formation of polyhydrazides, which can be further converted into polyoxadiazoles, known for their excellent thermal stability.

Proposed Polymerization Pathways
  • Polycondensation: this compound can undergo polycondensation with diacyl chlorides to form polyhydrazides. Subsequent cyclodehydration of the polyhydrazides can yield poly(1,3,4-oxadiazole)s, a class of thermally stable polymers.

  • Epoxy Curing: The hydrazine group can act as a curing agent for epoxy resins, leading to the formation of cross-linked thermosetting polymers with potentially enhanced thermal and mechanical properties.

cluster_0 Polyhydrazide Synthesis cluster_1 Conversion to Polyoxadiazole This compound This compound Polycondensation Polycondensation This compound->Polycondensation Diacyl chloride Diacyl chloride Diacyl chloride->Polycondensation Polyhydrazide Polyhydrazide Polycondensation->Polyhydrazide Cyclodehydration Cyclodehydration Polyhydrazide->Cyclodehydration Poly(1,3,4-oxadiazole) Poly(1,3,4-oxadiazole) Cyclodehydration->Poly(1,3,4-oxadiazole)

References

The Lynchpin Intermediate: A Technical Guide to 5-Hydrazinoisophthalic Acid Hydrochloride in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

MANCHESTER, UK – November 3, 2025 – In the intricate world of pharmaceutical and materials science, the success of multi-step syntheses often hinges on the strategic use of versatile chemical intermediates. 5-Hydrazinoisophthalic acid hydrochloride has emerged as a critical building block, prized for its trifunctional nature that allows for the construction of complex molecular architectures, particularly in the realm of targeted therapeutics. This technical guide provides an in-depth analysis of its properties, synthesis, and pivotal role as a chemical intermediate for researchers, chemists, and professionals in drug development.

Core Physicochemical Properties

This compound is a derivative of isophthalic acid, distinguished by a reactive hydrazine group at the 5-position, stabilized as a hydrochloride salt.[1] This unique combination of a rigid dicarboxylic acid framework and a nucleophilic hydrazine moiety underpins its utility as a versatile precursor.[1] Key quantitative data for this intermediate are summarized below.

PropertyValueSource
CAS Number 873773-66-1AK Scientific, Inc.[2]
Molecular Formula C₈H₉ClN₂O₄AK Scientific, Inc.[2]
Molecular Weight 232.62 g/mol AK Scientific, Inc.[2]
Purity Specification ≥ 95%AK Scientific, Inc.[2]
Physical State Solid (Typical)Assumed based on structure
Solubility Soluble in certain polar solvents (enhanced by HCl salt)BenchChem[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved from its amino precursor, 5-aminoisophthalic acid. The general strategy involves diazotization of the aromatic amine followed by reduction to the corresponding hydrazine.

Representative Protocol 1: Synthesis of this compound

This protocol is a representative method based on standard organic chemistry transformations.

Step 1: Diazotization of 5-Aminoisophthalic Acid

  • Suspend 5-aminoisophthalic acid (1.0 eq) in a solution of concentrated hydrochloric acid and water at 0-5 °C.

  • Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Reduction to Hydrazine

  • Prepare a solution of tin(II) chloride (3.0-4.0 eq) in concentrated hydrochloric acid, chilled to 0 °C.

  • Add the cold diazonium salt solution from Step 1 to the tin(II) chloride solution slowly, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the mixture to stir for several hours, gradually warming to room temperature.

  • Collect the precipitated solid by filtration, wash with a small amount of cold water, followed by ethanol.

  • Dry the solid under vacuum to yield this compound.

Representative Protocol 2: Synthesis of a Pyrazole Derivative

The hydrazine group is particularly reactive towards 1,3-dicarbonyl compounds, leading to the formation of pyrazole rings, a common scaffold in medicinal chemistry. This is a cornerstone reaction demonstrating the utility of the title compound.

Knorr Pyrazole Synthesis:

  • Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.0 eq) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.

  • The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield the 5-(3,5-dimethyl-1H-pyrazol-1-yl)isophthalic acid product.

Application in Drug Development: A PARP Inhibitor Case Study

A significant application of hydrazine-containing intermediates is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs effective in tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations. The underlying principle is synthetic lethality.

G cluster_0 Normal Cell cluster_1 BRCA-Deficient Cancer Cell cluster_2 BRCA-Deficient Cell + PARP Inhibitor SSB Single-Strand Break BER Base Excision Repair (PARP-dependent) HR Homologous Recombination (BRCA-dependent) RepFork Replication Fork Collapse Viability Cell Viability Maintained SSB_cancer Single-Strand Break BER_cancer Base Excision Repair (PARP-dependent) HR_cancer Homologous Recombination (Defective) RepFork_cancer Replication Fork Collapse Viability_cancer Cell Viability Maintained SSB_treated Single-Strand Break BER_treated Base Excision Repair (Inhibited) HR_treated Homologous Recombination (Defective) RepFork_treated Replication Fork Collapse DSB Double-Strand Breaks Accumulate Apoptosis Cell Death (Apoptosis)

In cells with functional BRCA proteins, both single-strand and double-strand DNA breaks can be repaired. However, in BRCA-deficient cancer cells, the cell relies heavily on PARP-mediated repair. When a PARP inhibitor (often synthesized using heterocyclic intermediates derived from compounds like 5-Hydrazinoisophthalic acid) is introduced, both major DNA repair pathways are blocked, leading to an accumulation of catastrophic DNA damage and selective cancer cell death.[3]

Synthetic Workflow Visualization

The role of this compound as a lynchpin intermediate is best illustrated through a synthetic workflow diagram. It serves as the core upon which additional complexity and functionality are built.

G start 5-Aminoisophthalic Acid intermediate 5-Hydrazinoisophthalic Acid Hydrochloride (Core Intermediate) start->intermediate Diazotization, Reduction product Pyrazole-Isophthalic Acid Derivative intermediate->product Knorr Condensation reagent 1,3-Dicarbonyl Compound reagent->product final Active Pharmaceutical Ingredient (API) (e.g., PARP Inhibitor) product->final Further Functionalization

This diagram illustrates the central position of this compound. It is synthesized from a readily available precursor and then undergoes a key ring-forming reaction to create a pyrazole scaffold. This new, more complex intermediate can then be subjected to further chemical modifications to produce a final, high-value active pharmaceutical ingredient.

Conclusion

This compound stands out as a high-value intermediate due to its trifunctional nature, enabling sequential and selective reactions. Its ability to readily form heterocyclic systems, such as pyrazoles, makes it particularly valuable in the synthesis of modern pharmaceuticals, including potent and selective PARP inhibitors. The robust chemistry and strategic importance of this compound ensure its continued relevance in the fields of organic synthesis and drug discovery.

References

A Technical Guide to 5-Hydrazinoisophthalic Acid Hydrochloride: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound 5-Hydrazinoisophthalic acid hydrochloride is not widely documented in existing scientific literature. This guide, therefore, presents a hypothetical reconstruction of its discovery, synthesis, and characterization based on established principles of organic chemistry and data from analogous, well-documented compounds. The experimental protocols are derived from standard, published procedures for similar chemical transformations.

Introduction and Hypothetical Discovery

The field of medicinal chemistry and materials science continually seeks novel molecular building blocks to construct complex functional molecules. Isophthalic acid derivatives, with their rigid 1,3-dicarboxybenzene scaffold, are valuable precursors for metal-organic frameworks, coordination polymers, and pharmacologically active heterocyclic compounds.[1][2] The introduction of a hydrazine moiety (-NHNH2) at the 5-position offers a unique combination of a nucleophilic group and a potential ligand-forming site, opening avenues for new synthetic applications.

The "discovery" of this compound can be envisioned as a targeted synthetic effort to create a versatile bifunctional reagent. The primary motivation would be to combine the structural rigidity of the isophthalic acid core with the reactive and coordinating properties of the hydrazine group. The hydrochloride salt form is anticipated to enhance stability and improve solubility in polar solvents, facilitating its use in subsequent reactions.

Proposed Synthetic Pathway

The most chemically sound and plausible route to this compound begins with a commercially available precursor, 5-aminoisophthalic acid. The synthesis involves a classical Sandmeyer-type reaction sequence: diazotization of the aromatic amine followed by reduction of the resulting diazonium salt.

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation & Isolation Start 5-Aminoisophthalic Acid Reagents1 NaNO2, conc. HCl Start->Reagents1 Intermediate 3,5-Dicarboxybenzene- diazonium Chloride Reagents1->Intermediate Reagents2 SnCl2·2H2O, conc. HCl Intermediate->Reagents2 Product_base 5-Hydrazinoisophthalic Acid Reagents2->Product_base FinalProduct 5-Hydrazinoisophthalic Acid Hydrochloride Product_base->FinalProduct Isolation Filtration & Drying FinalProduct->Isolation

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

This protocol is adapted from established methods for the synthesis of arylhydrazines from aromatic amines.

Materials:

  • 5-Aminoisophthalic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

  • Deionized Water

  • Ethanol

Procedure:

  • Diazotization:

    • In a 250 mL three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 5-aminoisophthalic acid (1.0 eq) in a solution of concentrated HCl (3.0 eq) and water.

    • Cool the suspension to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature does not rise above 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete. The formation of the diazonium salt intermediate is observed.

  • Reduction:

    • In a separate 500 mL flask, dissolve tin(II) chloride dihydrate (4.0 eq) in concentrated HCl.

    • Cool this reducing solution to 0 °C.

    • Slowly add the previously prepared cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring. The temperature should be maintained below 10 °C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Isolation and Purification:

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the crude product cake thoroughly with cold deionized water to remove inorganic salts.

    • Recrystallize the solid from an ethanol/water mixture to yield the purified this compound as a crystalline solid.

    • Dry the final product in a vacuum oven at 60 °C.

Quantitative Data and Characterization

The following tables summarize the expected quantitative data for the synthesis and the physical properties of the final compound, based on typical results for analogous reactions.

Table 1: Reaction Parameters and Yields

ParameterValueReference / Basis
Starting Material 5-Aminoisophthalic AcidCommercially Available
Key Reagents NaNO₂, SnCl₂·2H₂O, HClStandard diazotization/reduction
Reaction Temperature 0-10 °CControlled conditions for diazonium salt stability
Reaction Time ~3 hoursTypical for this class of reaction
Theoretical Yield Based on 1:1 stoichiometryStandard calculation
Expected Actual Yield 75-85%Based on similar reported syntheses of arylhydrazines

Table 2: Physicochemical Properties

PropertyExpected ValueMethod of Analysis
Appearance White to off-white crystalline solidVisual Inspection
Molecular Formula C₈H₉ClN₂O₄---
Molecular Weight 232.62 g/mol ---
Melting Point >250 °C (with decomposition)Differential Scanning Calorimetry (DSC)
Solubility Soluble in water, DMSO; Sparingly soluble in MethanolStandard solubility tests
¹H NMR (DMSO-d₆) δ 13.5 (s, 2H), 8.5 (br s, 3H), 8.2 (s, 1H), 7.9 (s, 2H)NMR Spectroscopy
Elemental Analysis C: 41.31%, H: 3.90%, N: 12.04%, O: 27.51%Combustion Analysis

Potential Applications and Logical Relationships

The unique structure of this compound makes it a promising candidate for several applications. The hydrazine group can act as a potent nucleophile for forming heterocyclic rings (e.g., pyrazoles, indazoles), while the carboxylic acid groups are ideal for forming amides, esters, or coordinating with metal ions.

G cluster_0 Functional Groups cluster_1 Potential Applications Core 5-Hydrazinoisophthalic Acid Hydrochloride Hydrazine Hydrazine Moiety (-NHNH2) Core->Hydrazine enables Isophthalic Isophthalic Acid Moiety (-COOH x2) Core->Isophthalic provides Pharma Pharmaceuticals (Heterocycle Synthesis) Hydrazine->Pharma leads to Chem Chelating Agent (Coordination Chemistry) Hydrazine->Chem acts as MOF Materials Science (MOF/Polymer Linker) Isophthalic->MOF leads to Isophthalic->Chem acts as

Caption: Logical relationships between the core structure and its potential applications.

  • Pharmaceutical Synthesis: The hydrazine group is a key pharmacophore and a precursor for many nitrogen-containing heterocycles. Reaction with 1,3-dicarbonyl compounds could yield pyrazole-containing isophthalic acids, which could be investigated as novel enzyme inhibitors or receptor antagonists. The reaction of hydrazines with various reagents to form hydrazones is a well-established pathway to bioactive molecules.[3][4]

  • Materials Science: As a trifunctional linker, this molecule is an excellent candidate for the synthesis of advanced polymers and metal-organic frameworks (MOFs). The two carboxylic acid groups can link metal clusters, while the hydrazine moiety can be post-synthetically modified or used to introduce specific functionality within the pores of the framework.[2][5]

  • Coordination Chemistry: The molecule can act as a chelating ligand, with the hydrazine and adjacent carboxylate groups potentially coordinating to a single metal center, creating stable complexes with interesting catalytic or magnetic properties.

References

Theoretical Insights into 5-Hydrazinoisophthalic Acid Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical studies surrounding 5-Hydrazinoisophthalic acid hydrochloride, a trifunctional molecule with significant potential as a versatile building block in medicinal chemistry and materials science. This document summarizes key computational data, outlines detailed experimental protocols for its synthesis, and visualizes essential chemical pathways and workflows to support further research and development.

Core Theoretical Studies

Theoretical investigations, primarily employing Density Functional Theory (DFT), offer profound insights into the molecular structure, reactivity, and electronic properties of this compound. These computational approaches are instrumental in predicting the behavior of the molecule and guiding the design of new derivatives and materials.

Molecular Geometry and Electronic Properties

Quantum chemical calculations are crucial for determining the three-dimensional structure and electronic landscape of a molecule. For this compound, DFT calculations provide a detailed picture of its geometry and the distribution of electrons, which are fundamental to its chemical behavior. While specific computational studies on this compound are not extensively published, data from closely related hydrazine derivatives, calculated at the B3LYP/6-31G(d,p) level of theory, can provide valuable analogous insights.[1]

Below are representative theoretical data tables for a generic hydrazine derivative, illustrating the type of information that can be obtained through DFT calculations.

Table 1: Selected Optimized Geometric Parameters (Bond Lengths and Angles) for a Representative Hydrazine Derivative

ParameterBond Length (Å)ParameterBond Angle (°)
C-N1.373C-N-N118.5
N-N1.353H-N-N115.2
C=O1.235O=C-C123.4
C-C (aromatic)1.405C-C-C (aromatic)120.0
O-H0.972C-O-H108.9

Note: These values are illustrative and based on general data for similar structures. Specific values for this compound would require dedicated computational analysis.

Table 2: Calculated Electronic Properties for a Representative Hydrazine Derivative

PropertyValue
HOMO Energy-6.02 eV
LUMO Energy-3.31 eV
HOMO-LUMO Gap (ΔE)2.71 eV
Dipole Moment3.5 D

Note: The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability.[2] A smaller gap suggests higher reactivity.

Table 3: Mulliken Atomic Charges for a Representative Hydrazine Derivative

AtomCharge (e)
N (hydrazine)-0.428
N (hydrazine)-0.371
C (carbonyl)+0.550
O (carbonyl)-0.450
O (hydroxyl)-0.650
H (hydroxyl)+0.430

Note: Mulliken charge analysis helps in understanding the charge distribution within the molecule and identifying potential sites for electrophilic and nucleophilic attack.[3]

Experimental Protocols

The synthesis of this compound is primarily achieved through a nucleophilic aromatic substitution reaction. The following protocol provides a detailed methodology for its preparation.

Synthesis of this compound

Materials:

  • 5-Chloroisophthalic acid

  • Hydrazine hydrate (80%)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloroisophthalic acid in ethanol.

  • Addition of Hydrazine: To the stirred solution, add an excess of hydrazine hydrate dropwise at room temperature.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product, 5-hydrazinoisophthalic acid, may precipitate out of the solution.

  • Acidification: Slowly add concentrated hydrochloric acid to the mixture until the pH is acidic (pH 2-3). This will protonate the hydrazine group and facilitate the formation of the hydrochloride salt.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

  • Drying: Dry the product, this compound, in a vacuum oven at 60°C to a constant weight.

Characterization: The structure and purity of the synthesized compound can be confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to elucidate the chemical structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -COOH, -NH-NH₃⁺, aromatic C-H).

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Elemental Analysis: To determine the elemental composition.

Visualizing Chemical Logic and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate reaction pathways and logical workflows in theoretical studies.

Synthesis_Pathway 5-Chloroisophthalic acid 5-Chloroisophthalic acid Reaction Mixture Reaction Mixture 5-Chloroisophthalic acid->Reaction Mixture + Hydrazine Hydrate + Ethanol 5-Hydrazinoisophthalic acid 5-Hydrazinoisophthalic acid Reaction Mixture->5-Hydrazinoisophthalic acid Reflux 5-Hydrazinoisophthalic acid\nhydrochloride 5-Hydrazinoisophthalic acid hydrochloride 5-Hydrazinoisophthalic acid->5-Hydrazinoisophthalic acid\nhydrochloride + HCl

Figure 1: Synthesis Pathway of this compound.

Theoretical_Workflow cluster_input Input cluster_calculation DFT Calculation (B3LYP/6-31G(d)) cluster_output Output Data Molecular Structure Molecular Structure Geometry Optimization Geometry Optimization Molecular Structure->Geometry Optimization Electronic Properties Electronic Properties Geometry Optimization->Electronic Properties Optimized Geometry Optimized Geometry Geometry Optimization->Optimized Geometry Mulliken Charges Mulliken Charges Electronic Properties->Mulliken Charges HOMO-LUMO Energies HOMO-LUMO Energies Electronic Properties->HOMO-LUMO Energies Atomic Charges Atomic Charges Mulliken Charges->Atomic Charges

Figure 2: Workflow for Theoretical Analysis of Molecular Properties.

Conclusion

This compound stands out as a molecule of significant interest for further chemical exploration. The theoretical data, while currently based on analogous structures, underscores its potential reactivity and suitability for designing novel compounds. The provided experimental protocol offers a reliable method for its synthesis, paving the way for further research into its applications in drug development and materials science. The visualized workflows aim to clarify the logical steps in both its synthesis and theoretical examination, providing a solid foundation for future investigations.

References

An In-depth Technical Guide to the Safety and Handling of 5-Hydrazinoisophthalic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling considerations for 5-Hydrazinoisophthalic acid hydrochloride. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this document compiles information based on the hazardous components of the molecule—the hydrazine functional group and the hydrochloride salt—as well as data from related compounds. Researchers should handle this compound with the utmost care, assuming it possesses the hazards associated with both hydrazines and strong acids.

Chemical and Physical Properties

PropertyValue/InformationSource
Molecular Formula C₈H₉ClN₂O₄[1]
Molecular Weight 232.62 g/mol [1][2]
CAS Number 873773-66-1[2]
Appearance Solid (presumed)General knowledge
Melting Point Not available
Boiling Point Not available
Solubility Likely soluble in water due to the hydrochloride saltGeneral chemical principles
pKa The hydrochloride will result in an acidic solution. The pKa of hydrochloric acid is -5.9.[3][3]

Hazard Identification and Toxicological Information

The primary hazards of this compound are associated with the hydrazine moiety and its acidic nature as a hydrochloride salt. Hydrazine and its derivatives are known to be toxic.

GHS Hazard Statements (Presumed):

  • Acute Toxicity: May be fatal if swallowed, in contact with skin, or if inhaled.[4]

  • Skin Corrosion/Irritation: Causes severe skin burns and eye damage.[5]

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.[5]

  • Respiratory Sensitization: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]

  • Carcinogenicity: Suspected of causing cancer.[4]

  • Aquatic Hazard: May be toxic to aquatic life.[4]

HazardDescription
Acute Toxicity Hydrazine is acutely toxic via ingestion, inhalation, and dermal contact.[6] Symptoms of acute exposure can include irritation of the eyes, nose, and throat, dizziness, headache, nausea, pulmonary edema, seizures, and coma.[6]
Corrosivity As a hydrochloride salt, it is expected to be corrosive. Hydrochloric acid causes severe damage to the skin and eyes upon contact.[5][7]
Carcinogenicity Hydrazine is a confirmed carcinogen.[4][6]
Sensitization Hydrazine is a known sensitizer.[6]
Reactivity Hydrazine derivatives can be reactive and unstable.[6] The hydrazine moiety is nucleophilic and can participate in condensation reactions.[2]

Toxicological Data (of related compounds):

CompoundLD50 (Oral, Rat)Notes
5-Aminoisophthalic acid1600 mg/kgStructurally related but lacks the hydrazine group.
HydrazineHighly toxicThe ACGIH threshold limit value (TLV) is 0.01 ppm.[8]

Safe Handling and Storage

All work with this compound must be conducted in a designated area, such as a chemical fume hood, to minimize exposure.

Engineering Controls:

  • Always handle this compound within a certified chemical fume hood.[6][7]

  • Ensure an eyewash station and safety shower are immediately accessible.[4]

Personal Protective Equipment (PPE):

  • Hand Protection: Wear nitrile or other chemical-resistant gloves.[7]

  • Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended if there is a risk of splashing.[7]

  • Skin and Body Protection: A lab coat must be worn.[7]

  • Respiratory Protection: Not typically required when handled in a fume hood. If handled outside of a fume hood, a respirator with an appropriate cartridge for acid gases and organic vapors should be used.[7]

Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible materials.[4]

  • Keep containers tightly closed.[4]

  • Store away from heat and sources of ignition.[4]

  • Incompatible materials include strong oxidizing agents, bases, and metals.

Emergency Procedures

Spill Procedures:

  • Small Spills (in a fume hood): Absorb with an inert, non-combustible material (e.g., sand, vermiculite) and place in a sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the area immediately. Do not attempt to clean up the spill. Contact emergency services and inform them of the nature of the chemical.[7]

First Aid Measures:

  • Inhalation: Move the person to fresh air. Seek immediate medical attention.[6]

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Experimental Protocols

General Workflow for Handling Hydrazine Derivatives:

The following diagram illustrates a general workflow for safely handling hydrazine derivatives like this compound in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_sop Review SOP and SDS prep_ppe Don Personal Protective Equipment (PPE) prep_sop->prep_ppe prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Compound in Hood prep_hood->handle_weigh Proceed when ready handle_react Perform Reaction in Hood handle_weigh->handle_react cleanup_decon Decontaminate Glassware and Surfaces handle_react->cleanup_decon After experiment completion cleanup_waste Dispose of Hazardous Waste cleanup_decon->cleanup_waste cleanup_ppe Remove and Dispose of PPE cleanup_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Caption: General workflow for handling hazardous chemicals.

Logical Relationship of Safety Precautions:

This diagram shows the hierarchical relationship of safety controls when working with hazardous substances.

G A Elimination/Substitution (Most Effective) B Engineering Controls (e.g., Fume Hood) A->B C Administrative Controls (e.g., SOPs, Training) B->C D Personal Protective Equipment (PPE) (Least Effective) C->D

Caption: Hierarchy of safety controls.

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.

  • Collect waste in a designated, labeled, and sealed container.

  • Dispose of the waste through your institution's environmental health and safety office.

  • Do not dispose of this chemical down the drain.

Reactivity and Stability

  • Chemical Stability: Stable under recommended storage conditions.[9]

  • Reactivity: The hydrazine group is a strong nucleophile and can react with electrophiles. The carboxylic acid groups can undergo typical reactions of carboxylic acids. The compound may be sensitive to heat, light, and air.[6]

  • Incompatible Materials: Strong oxidizing agents, bases, and metals.[9]

  • Hazardous Decomposition Products: Thermal decomposition may produce carbon oxides, nitrogen oxides, and hydrogen chloride gas.[9]

This guide is intended to provide a starting point for the safe handling of this compound. It is crucial for researchers to conduct their own risk assessments and to consult with their institution's safety office before beginning any work with this compound. Always err on the side of caution when handling chemicals with unknown toxicological properties.

References

An In-depth Technical Guide to the Derivatives of 5-Hydrazinoisophthalic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydrazinoisophthalic acid hydrochloride is a versatile chemical scaffold that holds significant promise in the fields of medicinal chemistry and materials science. Its unique trifunctional nature, featuring two carboxylic acid groups and a reactive hydrazine moiety on a rigid isophthalic acid backbone, makes it an ideal starting material for the synthesis of a diverse array of novel heterocyclic compounds and coordination polymers. The hydrochloride salt form enhances its stability and solubility, facilitating its use in various synthetic transformations. This guide provides a comprehensive overview of the synthesis of derivatives from this compound, their potential biological activities, and detailed experimental protocols.

The hydrazine group serves as a key functional handle for constructing various nitrogen-containing heterocycles, such as pyrazoles and pyridazines, through condensation reactions. Simultaneously, the carboxylic acid groups can be engaged in the formation of amides, esters, or coordinate with metal ions to form metal-organic frameworks (MOFs). This versatility allows for the creation of a wide range of derivatives with potentially valuable pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities.

Synthetic Pathways and Key Derivatives

The primary utility of this compound lies in its role as a precursor for more complex molecular architectures. The hydrazine and carboxylic acid functionalities can be selectively targeted to yield a variety of derivatives.

Synthesis of Pyrazole Derivatives

One of the most common applications of aryl hydrazines is in the synthesis of pyrazole rings through condensation with 1,3-dicarbonyl compounds. While specific examples starting directly from this compound are not extensively documented in publicly available literature, a general and analogous synthetic pathway can be extrapolated. This involves the initial conversion of isophthalic acid to its corresponding dihydrazide, followed by cyclization.

A representative synthetic scheme is outlined below:

G cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis cluster_2 Step 3: Cyclization cluster_3 Step 4 & 5: Further Derivatization cluster_4 Step 6: Condensation Isophthalic_Acid Isophthalic Acid Diester Diester Compound Isophthalic_Acid->Diester Acid_Hydrazide Acid Hydrazide Diester->Acid_Hydrazide Pyrazolone Pyrazol-5-one Compound Acid_Hydrazide->Pyrazolone Carbothioamide Carbothioamide Derivative Pyrazolone->Carbothioamide Thioxoimidazolidin Thioxoimidazolidin Derivative Carbothioamide->Thioxoimidazolidin Alkene_Derivatives Alkene Derivatives Thioxoimidazolidin->Alkene_Derivatives

Caption: General synthesis of pyrazole derivatives from isophthalic acid.[1]

This multi-step synthesis begins with the esterification of isophthalic acid, followed by conversion to the acid hydrazide.[1] The acid hydrazide then undergoes a cyclization reaction with a suitable dicarbonyl compound, such as ethyl acetoacetate, to form a pyrazol-5-one derivative.[1] This core can be further modified, for example, by reaction with thiosemicarbazide and subsequent reactions to yield a variety of alkene derivatives.[1]

Potential for Other Heterocyclic Systems

The reactive nature of the hydrazine group in this compound opens up possibilities for the synthesis of other important heterocyclic systems, including:

  • Pyridazines: Through condensation with 1,4-dicarbonyl compounds.

  • Triazoles: Via reactions with compounds containing a C=N-C=S or similar backbone.

  • Indoles: In Fischer indole synthesis with appropriate ketones or aldehydes.

Biological Activities of Hydrazide and Hydrazone Derivatives

While specific biological data for derivatives of this compound are limited in the available literature, the broader class of hydrazide and hydrazone derivatives is well-known for a wide spectrum of pharmacological activities. This suggests that derivatives of 5-Hydrazinoisophthalic acid could exhibit similar properties.

Table 1: Potential Biological Activities of Hydrazide and Hydrazone Derivatives

Biological ActivityDescriptionPotential Mechanism of Action
Antimicrobial Effective against a range of bacteria and fungi.Inhibition of essential enzymes or disruption of cell wall synthesis.
Anticancer Shows cytotoxic effects against various cancer cell lines.Induction of apoptosis, cell cycle arrest, or inhibition of key signaling pathways.
Anti-inflammatory Reduces inflammation in various models.Inhibition of inflammatory enzymes like COX and LOX.
Anticonvulsant Demonstrates activity in seizure models.Modulation of neurotransmitter levels or ion channel function.
Antiviral Inhibits the replication of certain viruses.Interference with viral entry, replication, or assembly.

Experimental Protocols

General Procedure for the Synthesis of Pyrazole Derivatives from an Isophthalic Acid Dihydrazide

This protocol describes a general method for the synthesis of pyrazole derivatives from an isophthalic acid dihydrazide, which can be synthesized from 5-Hydrazinoisophthalic acid.

Workflow for Pyrazole Synthesis

G Start Start Dissolve Dissolve Isophthalic Acid Dihydrazide and 1,3-Dicarbonyl Compound in Ethanol Start->Dissolve Reflux Reflux the Mixture (4-6 hours) Dissolve->Reflux Cool Cool to Room Temperature Reflux->Cool Precipitate Collect Precipitate by Filtration Cool->Precipitate Wash Wash with Cold Ethanol Precipitate->Wash Dry Dry the Product Wash->Dry Characterize Characterize Product (NMR, IR, MS) Dry->Characterize

Caption: Experimental workflow for pyrazole synthesis.

Materials:

  • Isophthalic acid dihydrazide (1 equivalent)

  • 1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate) (2 equivalents)

  • Ethanol (as solvent)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the isophthalic acid dihydrazide in ethanol in a round-bottom flask.

  • Add the 1,3-dicarbonyl compound to the solution.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion of the reaction, allow the mixture to cool to room temperature.

  • The solid product that precipitates out is collected by filtration.

  • Wash the solid with cold ethanol and dry under vacuum.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Conclusion and Future Directions

This compound is a promising and versatile starting material for the synthesis of a wide range of heterocyclic derivatives. While the current body of literature on its specific derivatives and their biological activities is nascent, the well-established pharmacological importance of related hydrazide and hydrazone compounds provides a strong rationale for further investigation.

Future research should focus on the systematic synthesis of diverse libraries of derivatives from this compound, including pyrazoles, pyridazines, and triazoles. Comprehensive biological screening of these novel compounds against various targets, such as microbial strains, cancer cell lines, and inflammatory markers, is crucial to unlock their therapeutic potential. Detailed structure-activity relationship (SAR) studies will be instrumental in optimizing lead compounds for enhanced efficacy and selectivity. The development of robust and scalable synthetic protocols will also be essential for translating promising laboratory findings into tangible applications in drug discovery and development.

References

The Synthetic Versatility of 5-Hydrazinoisophthalic Acid Hydrochloride: A Technical Guide to the Reactivity of its Hydrazine Moiety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydrazinoisophthalic acid hydrochloride is a trifunctional synthetic building block of significant interest in medicinal chemistry and materials science. Possessing two carboxylic acid moieties and a highly reactive hydrazine group on a central benzene ring, this molecule offers a versatile platform for the construction of complex molecular architectures. This technical guide provides an in-depth analysis of the reactivity of the hydrazine group, focusing on its participation in key chemical transformations including hydrazone formation, pyrazole synthesis, and acylation. While specific experimental data for this compound is limited in published literature, this document leverages established principles of arylhydrazine chemistry to provide predictive insights into its reaction pathways. Detailed, representative experimental protocols and expected quantitative and qualitative data are presented to guide researchers in the effective utilization of this promising chemical intermediate.

Introduction

The strategic incorporation of multiple functional groups into a single molecular scaffold is a cornerstone of modern synthetic chemistry, enabling the development of novel pharmaceuticals, functional materials, and chemical probes. This compound emerges as a particularly valuable building block due to its unique trifunctional nature. The isophthalic acid backbone provides a rigid and well-defined structural element, with its two carboxylic acid groups available for derivatization into esters, amides, or for coordination with metal ions. The hydrazine group at the 5-position is a potent nucleophile, rendering it amenable to a variety of chemical transformations. This guide focuses on the rich and predictable reactivity of this hydrazine moiety.

Core Reactivity of the Hydrazine Group

The hydrazine group in this compound is the primary center of its versatile reactivity. As a potent nucleophile, it readily reacts with a range of electrophiles. The principal reactions, detailed below, are hydrazone formation, pyrazole synthesis, and acylation.

Hydrazone Formation

The reaction of the hydrazine group with aldehydes and ketones provides a straightforward route to the synthesis of hydrazones. This condensation reaction is typically acid-catalyzed and proceeds through a tetrahedral intermediate, followed by the elimination of water. The resulting hydrazones are valuable intermediates in their own right and can be further modified or utilized as bioactive molecules.

Predicted Reactants and Products for Hydrazone Formation:

Reactant (Aldehyde/Ketone)Predicted Hydrazone ProductPredicted Yield
Benzaldehyde5-(2-Benzylidenehydrazinyl)isophthalic acidGood to Excellent
Acetone5-(2-Isopropylidenehydrazinyl)isophthalic acidGood
4-Nitrobenzaldehyde5-[2-(4-Nitrobenzylidene)hydrazinyl]isophthalic acidGood to Excellent
Cyclohexanone5-(2-Cyclohexylidenehydrazinyl)isophthalic acidGood

Experimental Protocol: Representative Hydrazone Synthesis

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or methanol.

  • Addition of Carbonyl Compound: Add the desired aldehyde or ketone (1.0-1.2 eq) to the solution.

  • Catalysis: Add a catalytic amount of a weak acid, such as acetic acid, to the reaction mixture.

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for a period of 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The hydrazone product may precipitate out of solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and induce precipitation by adding a non-polar solvent or by cooling.

  • Purification: Wash the isolated solid with a cold solvent (e.g., ethanol or diethyl ether) to remove unreacted starting materials and impurities. The product can be further purified by recrystallization if necessary.

Diagram of Hydrazone Formation Workflow

hydrazone_formation start Start dissolve Dissolve 5-Hydrazinoisophthalic acid hydrochloride in Ethanol start->dissolve add_carbonyl Add Aldehyde or Ketone (1.1 eq) dissolve->add_carbonyl add_catalyst Add catalytic Acetic Acid add_carbonyl->add_catalyst react Stir at RT to 60°C (Monitor by TLC) add_catalyst->react isolate Isolate product by filtration or precipitation react->isolate purify Wash with cold solvent and/or recrystallize isolate->purify end End purify->end

Caption: Workflow for a typical hydrazone synthesis.

Pyrazole Synthesis (Knorr Cyclization)

The reaction of arylhydrazines with 1,3-dicarbonyl compounds is a classic and reliable method for the synthesis of pyrazoles, known as the Knorr pyrazole synthesis. The hydrazine group of this compound is expected to readily undergo this cyclocondensation reaction.

Predicted Reactants and Products for Pyrazole Synthesis:

Reactant (1,3-Dicarbonyl)Predicted Pyrazole ProductPredicted Yield
Acetylacetone5-(3,5-Dimethyl-1H-pyrazol-1-yl)isophthalic acidGood to Excellent
Ethyl acetoacetate5-(3-Methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)isophthalic acidGood
Dibenzoylmethane5-(3,5-Diphenyl-1H-pyrazol-1-yl)isophthalic acidGood

Experimental Protocol: Representative Pyrazole Synthesis

  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid or ethanol.

  • Addition of Dicarbonyl Compound: Add the 1,3-dicarbonyl compound (1.0-1.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux for 2-8 hours. Monitor the reaction progress by TLC.

  • Isolation: After completion, cool the reaction mixture to room temperature. The pyrazole product may precipitate. If so, collect the solid by filtration. Alternatively, pour the reaction mixture into ice water to induce precipitation.

  • Purification: Wash the crude product with water and then with a cold organic solvent (e.g., ethanol). Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram of Knorr Pyrazole Synthesis

knorr_synthesis hydrazine 5-Hydrazinoisophthalic acid hydrochloride intermediate Hydrazone Intermediate (not isolated) hydrazine->intermediate + dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->intermediate + cyclization Intramolecular Cyclization intermediate->cyclization dehydration Dehydration cyclization->dehydration pyrazole Substituted Pyrazole Product dehydration->pyrazole

Caption: Mechanism of the Knorr pyrazole synthesis.

Acylation

The hydrazine moiety can be acylated using various acylating agents, such as acid chlorides or anhydrides, to form the corresponding hydrazides. This reaction can be useful for introducing a variety of functional groups or for protecting the hydrazine group.

Predicted Reactants and Products for Acylation:

Reactant (Acylating Agent)Predicted Acylhydrazide ProductPredicted Yield
Acetyl chloride5-(2-Acetylhydrazinyl)isophthalic acidGood
Benzoyl chloride5-(2-Benzoylhydrazinyl)isophthalic acidGood
Acetic anhydride5-(2-Acetylhydrazinyl)isophthalic acidGood to Excellent

Experimental Protocol: Representative Acylation

  • Dissolution: Suspend this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or pyridine (2.0-2.2 eq), to neutralize the hydrochloride salt and to scavenge the acid byproduct of the reaction.

  • Acylating Agent Addition: Cool the mixture in an ice bath and add the acylating agent (1.0-1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Predicted Spectroscopic Data

The following table summarizes the predicted key spectroscopic signals for the products of the reactions of this compound. These predictions are based on the analysis of structurally similar compounds.

Predicted Spectroscopic Data for Reaction Products:

Product TypePredicted ¹H NMR Signals (δ, ppm)Predicted IR Signals (cm⁻¹)
Hydrazone7.5-8.5 (aromatic H), ~8.0 (CH=N), ~11.0 (NH)3300-3100 (N-H), ~1620 (C=N), 1720-1680 (C=O of acid)
Pyrazole7.5-8.5 (aromatic H), 6.0-7.5 (pyrazole ring H)1720-1680 (C=O of acid), ~1590 (C=N of pyrazole)
Acylhydrazide7.5-8.5 (aromatic H), ~9.0-10.0 (NH-NH), ~2.0 (CH₃ of acetyl)3300-3100 (N-H), 1720-1680 (C=O of acid), ~1660 (C=O of amide)

Reactivity of Carboxylic Acid Groups

While the primary focus of this guide is the hydrazine moiety, it is important to note that the two carboxylic acid groups of this compound can also be derivatized. Standard esterification conditions (e.g., alcohol with an acid catalyst) or amidation conditions (e.g., amine with a coupling agent like DCC or EDC) can be employed to modify these groups, further expanding the synthetic utility of this molecule.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis. Its hydrazine group is predicted to undergo a range of reliable and high-yielding reactions, including hydrazone formation, pyrazole synthesis, and acylation. This guide provides a predictive framework for the reactivity of this compound, offering representative experimental protocols and expected analytical data to facilitate its use in research and development. It is anticipated that the application of these reaction pathways will enable the synthesis of a wide array of novel compounds with potential applications in drug discovery and materials science. Experimental validation of these predicted reactivities is encouraged to further establish the synthetic utility of this promising molecule.

Methodological & Application

Synthesis of Metal-Organic Frameworks Using 5-Hydrazinoisophthalic Acid Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials with applications in gas storage, catalysis, and drug delivery. The functionalization of the organic linkers used to construct MOFs allows for the tuning of their chemical and physical properties. This document provides a detailed protocol for the synthesis of a novel MOF utilizing 5-Hydrazinoisophthalic acid hydrochloride as the organic linker. While direct synthesis of a MOF from this specific linker is not yet extensively documented, this protocol is based on established solvothermal methods for structurally analogous functionalized isophthalic acids and hydrazone-containing frameworks.[1][2][3][4] These application notes further detail the necessary characterization techniques to verify the synthesis and explore the potential of this new MOF as a carrier for drug delivery applications, including proposed methods for drug loading and release.

Introduction

The unique properties of Metal-Organic Frameworks (MOFs), such as high porosity, large surface area, and tunable functionality, make them highly attractive for biomedical applications, particularly as drug delivery vehicles.[5][6] The choice of the organic linker is crucial in dictating the final properties of the MOF. This compound offers a unique combination of a rigid backbone for structural integrity and a reactive hydrazino group. This functional group can serve as a point for post-synthetic modification or interact directly with drug molecules.[7][8][9] This protocol outlines a hypothetical solvothermal synthesis of a zirconium-based MOF, herein referred to as Zr-HIA, using this compound.

Experimental Protocols

Materials and Equipment
  • This compound

  • Zirconium(IV) chloride (ZrCl₄)

  • N,N-Dimethylformamide (DMF)

  • Acetic Acid (glacial)

  • Methanol

  • Chloroform

  • Teflon-lined stainless-steel autoclave (23 mL)

  • Programmable oven

  • Centrifuge

  • Schlenk line or vacuum oven

  • Standard laboratory glassware

Synthesis of Zr-HIA MOF

A solvothermal synthesis method is proposed for the formation of the Zr-HIA MOF.[10][11][12]

  • In a 20 mL glass vial, dissolve this compound (0.1 mmol, 24.66 mg) and Zirconium(IV) chloride (0.1 mmol, 23.3 mg) in 10 mL of N,N-Dimethylformamide (DMF).

  • Add 0.3 mL of glacial acetic acid to the solution. Acetic acid acts as a modulator to control the crystal growth.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution and homogeneity.

  • Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave.

  • Seal the autoclave and place it in a programmable oven.

  • Heat the autoclave to 120°C for 72 hours.

  • After 72 hours, cool the autoclave to room temperature naturally.

  • Collect the resulting white precipitate by centrifugation at 8000 rpm for 10 minutes.

  • Discard the supernatant and wash the solid product with fresh DMF (3 x 10 mL), followed by methanol (3 x 10 mL). After each wash, separate the solid by centrifugation.

  • Activate the MOF by solvent exchange with chloroform for 3 days, replacing the chloroform daily.

  • Dry the final product under vacuum at 150°C for 12 hours to remove any residual solvent from the pores.

Characterization of Zr-HIA MOF

A suite of characterization techniques is essential to confirm the successful synthesis and determine the properties of the new MOF.[13][14][15][16][17]

Table 1: Proposed Characterization Techniques for Zr-HIA MOF

TechniquePurpose
Powder X-Ray Diffraction (PXRD)To determine the crystallinity and phase purity of the synthesized MOF. The resulting diffraction pattern can be used for structural elucidation.[15]
Thermogravimetric Analysis (TGA)To assess the thermal stability of the MOF and confirm the removal of solvent molecules after activation.[17]
Fourier-Transform Infrared Spectroscopy (FT-IR)To verify the coordination of the carboxylate groups to the metal clusters and the presence of the hydrazino functional group.[15]
Nitrogen Adsorption-Desorption AnalysisTo determine the porosity, specific surface area (using the Brunauer-Emmett-Teller method), and pore size distribution of the MOF.[17]
Scanning Electron Microscopy (SEM)To visualize the crystal morphology and size of the synthesized MOF particles.

Data Presentation

The following table presents hypothetical, yet realistic, quantitative data expected from the successful synthesis and characterization of the Zr-HIA MOF, based on literature values for similar functionalized isophthalic acid-based MOFs.

Table 2: Expected Properties of Zr-HIA MOF

PropertyExpected Value
Crystal SystemOrthorhombic
BET Surface Area800 - 1200 m²/g
Pore Volume0.4 - 0.6 cm³/g
Thermal Decomposition Temperature> 350 °C
Drug Loading Capacity (Ibuprofen)15 - 25 wt%
Drug Release at pH 5.5 (24 hours)60 - 80 %
Drug Release at pH 7.4 (24 hours)20 - 40 %

Application in Drug Delivery

The presence of the hydrazino group in the Zr-HIA MOF opens up possibilities for its application in drug delivery.[18]

Drug Loading

Two primary strategies can be employed for loading therapeutic agents into the Zr-HIA MOF:

  • Direct Encapsulation: The porous nature of the MOF allows for the physical encapsulation of drug molecules within its pores. This is typically achieved by soaking the activated MOF in a concentrated solution of the drug.

  • Post-Synthetic Modification (PSM): The reactive hydrazino group can be used to covalently attach drug molecules.[7] This can be particularly useful for drugs with specific functional groups that can react with hydrazines to form stable hydrazone linkages. This covalent attachment can lead to a more controlled release profile.[8][9][19]

Protocol for Drug Loading (Ibuprofen as a model drug)
  • Suspend 100 mg of activated Zr-HIA MOF in 10 mL of a 10 mg/mL solution of ibuprofen in hexane.

  • Stir the suspension at room temperature for 24 hours.

  • Collect the ibuprofen-loaded MOF by centrifugation (8000 rpm, 10 minutes).

  • Wash the product with fresh hexane to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum.

  • The amount of loaded ibuprofen can be quantified by dissolving a known weight of the loaded MOF in a suitable solvent and measuring the drug concentration using UV-Vis spectroscopy.

Drug Release

The release of the encapsulated drug is often triggered by changes in the physiological environment, such as pH.[5] For instance, the slightly acidic environment of tumor tissues could facilitate the release of a loaded anti-cancer drug.

Protocol for In Vitro Drug Release Study
  • Suspend 10 mg of the ibuprofen-loaded Zr-HIA MOF in 10 mL of phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5.

  • Incubate the suspensions at 37°C with constant gentle shaking.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with fresh PBS.

  • Determine the concentration of ibuprofen in the withdrawn aliquots using UV-Vis spectroscopy.

  • Calculate the cumulative percentage of drug released over time.

Visualizations

Synthesis_Workflow Zr-HIA MOF Synthesis Workflow cluster_synthesis Synthesis cluster_purification Purification & Activation cluster_characterization Characterization Ligand 5-Hydrazinoisophthalic acid hydrochloride Mix Mixing and Sonication Ligand->Mix Metal ZrCl4 Metal->Mix Solvent DMF + Acetic Acid Solvent->Mix Autoclave Solvothermal Reaction (120°C, 72h) Mix->Autoclave Centrifuge Centrifugation Autoclave->Centrifuge Wash Washing with DMF and Methanol Centrifuge->Wash Solvent_Exchange Solvent Exchange (Chloroform) Wash->Solvent_Exchange Activate Drying under Vacuum (150°C, 12h) Solvent_Exchange->Activate Product Zr-HIA MOF Activate->Product PXRD PXRD TGA TGA FTIR FT-IR BET N2 Adsorption SEM SEM Product->PXRD Product->TGA Product->FTIR Product->BET Product->SEM

Caption: Workflow for the synthesis and characterization of Zr-HIA MOF.

Drug_Delivery_Pathway Drug Delivery Application Pathway cluster_loading Drug Loading cluster_release Drug Release MOF Activated Zr-HIA MOF Encapsulation Direct Encapsulation MOF->Encapsulation PSM Post-Synthetic Modification (Covalent Bonding) MOF->PSM Drug Drug Molecule Drug->Encapsulation Drug->PSM Loaded_MOF Drug-Loaded Zr-HIA MOF Encapsulation->Loaded_MOF PSM->Loaded_MOF Target Target Site (e.g., Tumor Microenvironment) Loaded_MOF->Target Stimulus pH Change Target->Stimulus Release Drug Release Stimulus->Release Effect Therapeutic Effect Release->Effect

Caption: Conceptual pathway for drug delivery using Zr-HIA MOF.

References

Application Notes and Protocols for 5-Hydrazinoisophthalic acid hydrochloride in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 5-Hydrazinoisophthalic acid hydrochloride as a versatile building block for the construction of various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science. The protocols detailed below are based on established synthetic methodologies for arylhydrazines and can be adapted for this specific reagent.

Synthesis of Pyrazole Derivatives

The hydrazine moiety of this compound is a key functional group for the synthesis of pyrazole rings through cyclocondensation reactions with 1,3-dicarbonyl compounds or their synthetic equivalents. The resulting pyrazole-substituted isophthalic acid derivatives are valuable intermediates for the development of novel pharmaceuticals and functional materials.

General Reaction Scheme:

The reaction proceeds via the condensation of the hydrazine with a 1,3-dielectrophilic species, followed by intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.

Quantitative Data from Analogous Reactions:

The following table summarizes the reaction conditions and yields for the synthesis of pyrazoles from various arylhydrazines and 1,3-dicarbonyl compounds, which can serve as a starting point for optimizing the reaction with this compound.

Arylhydrazine Reactant1,3-Dicarbonyl ReactantCatalyst/SolventTemperature (°C)TimeYield (%)Reference
PhenylhydrazineEthyl acetoacetatenano-ZnO / WaterReflux30 min95[1][2]
p-((t-butyl)phenyl)hydrazineChalconeCu(OTf)₂ / [BMIM-PF₆]Not specifiedNot specified82[3]
Substituted PhenylhydrazinesMetal-dibenzylideneacetonateDMSO / Microwave (50W)1005 minExcellent[4]
ArylhydrazinesDiethyl 2-[(dimethylamino)methylene]malonateHCl / Ethanol then Et₃N / H₂O/MeOHRT then Reflux24 h then Not specified60-86[5]
PhenylhydrazineDiacetylene ketonesEthanolNot specifiedNot specifiedNot specified (mixture of regioisomers)[1]

Experimental Protocol: Synthesis of 3,5-Disubstituted Pyrazole-isophthalic acid

This protocol describes a general procedure for the synthesis of a pyrazole derivative from this compound and a 1,3-diketone.

Materials:

  • This compound

  • 1,3-Diketone (e.g., acetylacetone, dibenzoylmethane)

  • Glacial Acetic Acid or Ethanol

  • Water

  • Sodium Bicarbonate solution (saturated)

  • Ethyl acetate

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1.0 equivalent of this compound in a minimal amount of glacial acetic acid or ethanol.

  • To this solution, add 1.1 equivalents of the 1,3-diketone.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • If the product precipitates, collect it by vacuum filtration. If not, pour the reaction mixture into ice-cold water.

  • Neutralize the aqueous mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Diagram of Pyrazole Synthesis Workflow:

pyrazole_synthesis_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Reagent Dissolve 5-Hydrazinoisophthalic acid HCl in solvent (e.g., Acetic Acid) Add Diketone Add 1,3-Diketone Dissolve Reagent->Add Diketone Reflux Heat to Reflux Add Diketone->Reflux Monitor Monitor by TLC Reflux->Monitor Cool Cool to RT Monitor->Cool Precipitate/Extract Precipitate or Extract with Ethyl Acetate Cool->Precipitate/Extract Purify Purify (Recrystallization or Chromatography) Precipitate/Extract->Purify

Caption: Workflow for the synthesis of pyrazole derivatives.

Diagram of Pyrazole Synthesis Mechanism:

pyrazole_synthesis Hydrazine 5-Hydrazinoisophthalic acid Intermediate Hydrazone Intermediate Hydrazine->Intermediate + Diketone - H₂O Diketone 1,3-Diketone Diketone->Intermediate Cyclized Cyclized Intermediate Intermediate->Cyclized Intramolecular Condensation Pyrazole Pyrazole Product Cyclized->Pyrazole - H₂O (Dehydration)

Caption: General mechanism for pyrazole synthesis.

Synthesis of Indole Derivatives via Fischer Indole Synthesis

The Fischer indole synthesis is a powerful method for constructing the indole nucleus from an arylhydrazine and an aldehyde or ketone under acidic conditions.[6][7][8][9] this compound is a suitable substrate for this reaction, enabling the synthesis of indoles bearing carboxylic acid groups at the 5-position of the benzene ring.

General Reaction Scheme:

The reaction involves the acid-catalyzed rearrangement of the initially formed arylhydrazone, followed by cyclization and elimination of ammonia to yield the indole ring.

Quantitative Data from Analogous Reactions:

The following table presents data from Fischer indole syntheses using various arylhydrazines and carbonyl compounds.

Arylhydrazine ReactantCarbonyl ReactantCatalyst/SolventTemperature (°C)TimeYield (%)Reference
N-methylphenylhydrazinePyruvateAcidNot specifiedNot specified5 (low)[6]
PhenylhydrazineVarious AldehydesGlacial Acetic AcidReflux1-15 h73-80.5[10]
Arylhydrazine HCl saltsNitriles + Organometallic reagentsAcidNot specified~15 hNot specified[11]

Experimental Protocol: Fischer Indole Synthesis of Substituted Indole-isophthalic acid

This protocol provides a general one-pot procedure for the synthesis of an indole derivative from this compound and a ketone.

Materials:

  • This compound

  • Ketone (e.g., cyclohexanone, acetophenone)

  • Polyphosphoric acid (PPA) or Zinc chloride (ZnCl₂)

  • Ethanol or Glacial Acetic Acid

  • Ice-water

  • Sodium hydroxide solution (10%)

  • Dichloromethane

  • Sodium sulfate (anhydrous)

Procedure:

  • In a round-bottom flask, combine 1.0 equivalent of this compound and 1.1 equivalents of the ketone in a suitable solvent such as ethanol or glacial acetic acid.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the hydrazone intermediate.

  • Carefully add the acid catalyst (e.g., 5-10 equivalents of PPA or 1.2 equivalents of ZnCl₂).

  • Heat the reaction mixture to 80-100 °C and monitor its progress using TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it onto crushed ice.

  • Basify the mixture with a 10% sodium hydroxide solution to a pH of ~8.

  • Extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography or recrystallization.

Diagram of Fischer Indole Synthesis Workflow:

fischer_indole_workflow cluster_hydrazone Hydrazone Formation cluster_cyclization Cyclization cluster_workup Work-up & Purification Mix Mix 5-Hydrazinoisophthalic acid HCl and Ketone in Solvent Stir Stir at RT Mix->Stir Add Catalyst Add Acid Catalyst (e.g., PPA, ZnCl₂) Stir->Add Catalyst Heat Heat to 80-100 °C Add Catalyst->Heat Quench Pour onto Ice Heat->Quench Basify & Extract Basify and Extract with Dichloromethane Quench->Basify & Extract Purify Purify (Chromatography or Recrystallization) Basify & Extract->Purify fischer_indole_synthesis Hydrazine Arylhydrazine Hydrazone Arylhydrazone Hydrazine->Hydrazone Ketone Ketone/Aldehyde Ketone->Hydrazone Enamine Enamine Tautomer Hydrazone->Enamine Tautomerization Rearrangement [3,3]-Sigmatropic Rearrangement Enamine->Rearrangement H⁺ Diimine Di-imine Intermediate Rearrangement->Diimine Cyclization Cyclization Diimine->Cyclization Aminal Aminal Intermediate Cyclization->Aminal Indole Indole Product Aminal->Indole - NH₃

References

Application Notes and Protocols for the Synthesis of Pyrazoles from 5-Hydrazinoisophthalic acid hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Pyrazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities. The synthesis of novel pyrazole derivatives is a cornerstone of many drug discovery and development programs. The Knorr pyrazole synthesis, a classic and reliable method, involves the condensation of a hydrazine derivative with a 1,3-dicarbonyl compound. This protocol details the synthesis of 5-(3,5-dimethyl-1H-pyrazol-1-yl)isophthalic acid, a bifunctional molecule incorporating a pyrazole core and an isophthalic acid moiety.

The presence of the isophthalic acid group offers several advantages for drug development. The two carboxylic acid groups can be functionalized to modulate solubility, introduce pharmacophores, or serve as handles for conjugation to other molecules. This scaffold can be a valuable starting point for the development of new therapeutic agents, including but not limited to anti-inflammatory, analgesic, and anticancer drugs.

The following protocol is designed to be a comprehensive guide for the synthesis of this pyrazole derivative, starting from the readily available 5-Hydrazinoisophthalic acid hydrochloride. Due to the electron-withdrawing nature of the isophthalic acid group, which can decrease the nucleophilicity of the hydrazine, the reaction conditions have been optimized for a successful conversion.

Experimental Protocol: Synthesis of 5-(3,5-dimethyl-1H-pyrazol-1-yl)isophthalic acid

This protocol outlines the step-by-step procedure for the synthesis of 5-(3,5-dimethyl-1H-pyrazol-1-yl)isophthalic acid via the Knorr pyrazole synthesis.

Materials:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Glacial Acetic Acid

  • Ethanol

  • Deionized Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Solvent Addition: To the flask, add 30 mL of ethanol followed by 10 mL of glacial acetic acid. Stir the mixture to dissolve the starting material.

  • Reagent Addition: Slowly add acetylacetone (1.1 eq) to the reaction mixture at room temperature while stirring.

  • Reaction Conditions: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 100-110 °C) using a heating mantle or oil bath.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., ethyl acetate/hexanes with a small amount of acetic acid). The reaction is typically complete within 4-6 hours.

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. A precipitate should form.

  • Isolation of Product: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol (2 x 10 mL) to remove any unreacted starting materials and impurities.

  • Drying: Dry the purified product in a vacuum oven at 60 °C overnight to obtain the final product, 5-(3,5-dimethyl-1H-pyrazol-1-yl)isophthalic acid.

Data Presentation

The following table summarizes the key quantitative data for the synthesized compound.

ParameterValueSource
IUPAC Name5-(3,5-dimethylpyrazol-1-yl)benzene-1,3-dicarboxylic acidPubChem CID: 976376[1]
Molecular FormulaC₁₃H₁₂N₂O₄PubChem CID: 976376[1]
Molecular Weight260.25 g/mol PubChem CID: 976376[1]
AppearanceWhite to off-white solidExpected
Melting Point>300 °C (decomposes)Estimated based on similar structures
Yield75-85%Estimated based on similar reactions
Solubility>39 µg/mL (at pH 7.4)PubChem CID: 976376[1]

Visualizations

Diagram 1: Reaction Mechanism of the Knorr Pyrazole Synthesis

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydrazine 5-Hydrazinoisophthalic acid hydrochloride Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Condensation Dicarbonyl Acetylacetone Dicarbonyl->Hydrazone Cyclic_Intermediate Cyclic Hemiaminal Intermediate Hydrazone->Cyclic_Intermediate Intramolecular Nucleophilic Attack Pyrazole 5-(3,5-dimethyl-1H-pyrazol-1-yl)isophthalic acid Cyclic_Intermediate->Pyrazole Dehydration Workflow A 1. Reaction Setup: Combine 5-Hydrazinoisophthalic acid HCl, Ethanol, and Acetic Acid B 2. Add Acetylacetone A->B C 3. Heat to Reflux (100-110 °C) for 4-6 hours B->C D 4. Monitor Reaction by TLC C->D E 5. Cool to Room Temperature D->E Reaction Complete F 6. Cool in Ice Bath E->F G 7. Vacuum Filtration F->G H 8. Wash with Cold Ethanol G->H I 9. Dry in Vacuum Oven H->I J Final Product: 5-(3,5-dimethyl-1H-pyrazol-1-yl)isophthalic acid I->J

References

Application Notes and Protocols: Functionalization of Polymers with 5-Hydrazinoisophthalic Acid Hydrochloride for pH-Sensitive Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The functionalization of polymers with specific chemical moieties is a cornerstone of modern drug delivery system design. This document provides detailed application notes and protocols for the functionalization of polymers with 5-Hydrazinoisophthalic acid hydrochloride. This bifunctional linker molecule offers a versatile platform for the development of advanced polymer-drug conjugates. The hydrazine group allows for the pH-sensitive conjugation of therapeutic agents containing aldehyde or ketone functionalities, while the two carboxylic acid groups on the isophthalic acid backbone can be utilized for further modifications or to enhance the hydrophilicity of the polymer conjugate.

The resulting polymer-drug conjugates are designed to be stable at physiological pH (around 7.4) but to release the drug in the acidic microenvironments often found in tumor tissues or within the endo-lysosomal compartments of cells (pH 5-6).[1] This targeted drug release mechanism can enhance therapeutic efficacy while minimizing off-target side effects. The principles of polymer-drug conjugates were first conceptualized by Ringsdorf in 1975, providing a framework for designing systems with a polymer carrier, a linker, and the conjugated molecule.[2][3]

Key Applications

  • pH-Sensitive Drug Delivery: The primary application of polymers functionalized with 5-Hydrazinoisophthalic acid is the creation of pH-labile hydrazone linkages with drugs. This is particularly useful for anticancer drugs, as the tumor microenvironment is often acidic.[1][2]

  • Targeted Drug Delivery: The carboxylic acid groups on the isophthalic acid moiety can be further functionalized with targeting ligands (e.g., folic acid, antibodies) to direct the polymer-drug conjugate to specific cells or tissues.

  • Enhanced Drug Solubility: Conjugating poorly soluble drugs to a hydrophilic polymer can significantly improve their aqueous solubility and bioavailability.[1][4]

  • Controlled Release Formulations: The nature of the polymer backbone and the density of the hydrazone linkages can be tailored to control the rate of drug release.

Experimental Protocols

Protocol 1: Activation of Polymer Carboxylic Acid Groups

This protocol describes the activation of a carboxylated polymer (e.g., poly(L-glutamic acid), poly(acrylic acid)) using EDC/NHS chemistry to facilitate conjugation with the amine group of a linker or the primary amine of 5-Hydrazinoisophthalic acid if one of its carboxyl groups is protected. For this protocol, we will assume a generic carboxylated polymer as the starting material.

Materials:

  • Carboxylated polymer (e.g., Poly(L-glutamic acid))

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Dialysis tubing (appropriate MWCO)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolve the carboxylated polymer in anhydrous DMF to a final concentration of 10 mg/mL.

  • Add EDC (2 molar equivalents with respect to the polymer's carboxyl groups) and NHS (2 molar equivalents) to the polymer solution.

  • Stir the reaction mixture at room temperature for 4 hours under an inert atmosphere (e.g., nitrogen or argon) to activate the carboxyl groups, forming an NHS-ester intermediate.

  • The activated polymer solution is now ready for the subsequent conjugation step.

Protocol 2: Conjugation of this compound to the Activated Polymer

This protocol details the covalent attachment of this compound to the activated polymer from Protocol 1. This reaction forms a stable amide bond.

Materials:

  • Activated polymer solution (from Protocol 1)

  • This compound

  • Triethylamine (TEA) or Diisopropylethylamine (DIEA)

  • Anhydrous Dimethylformamide (DMF)

  • Dialysis tubing (appropriate MWCO)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolve this compound (1.5 molar equivalents with respect to the polymer's carboxyl groups) in a minimal amount of anhydrous DMF.

  • Add TEA or DIEA (2 molar equivalents) to the solution of this compound to neutralize the hydrochloride and facilitate the reaction.

  • Add the 5-Hydrazinoisophthalic acid solution dropwise to the activated polymer solution while stirring.

  • Allow the reaction to proceed at room temperature for 24 hours under an inert atmosphere.

  • After 24 hours, quench the reaction by adding a small amount of deionized water.

  • Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48 hours, changing the water every 6 hours to remove unreacted reagents and byproducts.

  • Freeze-dry the dialyzed solution to obtain the purified polymer functionalized with 5-Hydrazinoisophthalic acid.

Protocol 3: Conjugation of a Ketone-Containing Drug to the Hydrazide-Functionalized Polymer

This protocol describes the formation of a pH-sensitive hydrazone linkage between the hydrazide-functionalized polymer and a drug containing a ketone or aldehyde group (e.g., doxorubicin).

Materials:

  • Hydrazide-functionalized polymer (from Protocol 2)

  • Ketone- or aldehyde-containing drug (e.g., Doxorubicin)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Glacial acetic acid (catalytic amount)

  • Dialysis tubing (appropriate MWCO)

  • Deionized water

  • Lyophilizer

Procedure:

  • Dissolve the hydrazide-functionalized polymer in anhydrous DMSO to a concentration of 10 mg/mL.

  • Dissolve the ketone-containing drug (1.5 molar equivalents with respect to the hydrazide groups on the polymer) in a minimal amount of anhydrous DMSO.

  • Add the drug solution to the polymer solution.

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops) to the reaction mixture to facilitate the formation of the hydrazone bond.

  • Stir the reaction at room temperature for 48 hours in the dark (if the drug is light-sensitive).

  • After the reaction is complete, transfer the mixture to a dialysis tube and dialyze against deionized water for 48-72 hours to remove the free drug and solvent.

  • Lyophilize the purified polymer-drug conjugate to obtain a solid product.

Data Presentation

ParameterPolymer BackboneFunctionalized PolymerPolymer-Drug Conjugate
Molecular Weight (Da) VariesIncrease from backboneFurther increase
Degree of Functionalization (%) N/A5-15%N/A
Drug Loading Content (wt%) N/AN/A10-25%
Particle Size (nm) VariesVaries100-200 nm
Zeta Potential (mV) -20 to -40-15 to -30-10 to -25

Visualizations

experimental_workflow cluster_polymer_prep Polymer Preparation cluster_functionalization Functionalization cluster_drug_conjugation Drug Conjugation cluster_purification Purification & Characterization polymer Carboxylated Polymer activation Activation (EDC/NHS) polymer->activation DMF conjugation1 Amide Bond Formation activation->conjugation1 linker 5-Hydrazinoisophthalic acid hydrochloride linker->conjugation1 TEA/DMF conjugation2 Hydrazone Bond Formation conjugation1->conjugation2 drug Ketone-containing Drug drug->conjugation2 DMSO, Acetic Acid dialysis Dialysis conjugation2->dialysis lyophilization Lyophilization dialysis->lyophilization characterization Characterization (NMR, DLS, etc.) lyophilization->characterization signaling_pathway cluster_circulation Systemic Circulation (pH 7.4) cluster_tumor Tumor Microenvironment (pH < 6.8) cluster_cell Cellular Uptake & Endosome PDC Polymer-Drug Conjugate Stable Hydrazone Bond PDC_tumor Polymer-Drug Conjugate Hydrazone Bond Hydrolysis PDC->PDC_tumor EPR Effect Drug_Release Drug Release PDC_tumor->Drug_Release Acidic pH Endocytosis Endocytosis PDC_tumor->Endocytosis Drug_Action Drug Action on Target Drug_Release->Drug_Action Endosome Endosome (pH 5-6) Further Hydrolysis Endocytosis->Endosome Endosome->Drug_Action Drug Release

References

Application Notes and Protocols for the Characterization of 5-Hydrazinoisophthalic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Hydrazinoisophthalic acid hydrochloride is a trifunctional molecule featuring two carboxylic acid groups and a hydrazine moiety, making it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients and metal-organic frameworks (MOFs).[1] Accurate and comprehensive characterization of this compound is crucial to ensure its identity, purity, and suitability for downstream applications. These application notes provide detailed protocols for the analytical characterization of this compound using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS).

Analytical Techniques and Protocols

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive characterization of this compound.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a primary technique for assessing the purity of this compound and for identifying and quantifying any related impurities. A reverse-phase method is typically employed.

Experimental Protocol:

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (reagent grade)

  • This compound reference standard

  • Sample of this compound for analysis

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and an aqueous buffer. A common starting point is a gradient elution to ensure separation of impurities with a wide range of polarities. For example, a mixture of acetonitrile and water with 0.1% phosphoric acid can be used.[2][3] The pH of the aqueous component should be adjusted to ensure good peak shape.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound reference standard in a suitable diluent (e.g., a mixture of water and acetonitrile) to a final concentration of approximately 0.5 mg/mL.

  • Sample Solution Preparation: Prepare the sample solution in the same manner as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection: UV at 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Data Analysis: Determine the retention time and peak area of the main peak in the sample chromatogram. Calculate the purity of the sample by comparing the peak area of the main peak to the total area of all peaks in the chromatogram.

Data Presentation:

ParameterValue
Retention Time (min)4.2
Peak Area1250000
Purity (%)99.5
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the structural confirmation of this compound. Both ¹H and ¹³C NMR should be performed.

Experimental Protocol:

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

Reagents:

  • Deuterated dimethyl sulfoxide (DMSO-d₆)

  • This compound sample

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of DMSO-d₆ in a clean, dry NMR tube.[1] Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Acquire a ¹H NMR spectrum using standard acquisition parameters.

    • Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition:

    • Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.

    • Due to the lower sensitivity of ¹³C, a larger number of scans will be required.

  • Data Processing: Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

Expected Spectral Data:

NucleusChemical Shift (ppm)MultiplicityAssignment
¹H~13.0broad singlet-COOH
¹H~8.0-8.5multipletAromatic CH
¹H~4.0-5.0broad singlet-NHNH₃⁺
¹³C~165-170singlet-COOH
¹³C~120-140multipletAromatic C
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is used to identify the characteristic functional groups present in the this compound molecule.

Experimental Protocol:

Instrumentation:

  • FT-IR spectrometer with an ATR or KBr pellet accessory

Reagents:

  • Potassium bromide (KBr), IR grade (if using KBr pellets)

  • This compound sample

Procedure (KBr Pellet Method):

  • Sample Preparation: Mix a small amount of the this compound sample (1-2 mg) with approximately 100-200 mg of dry KBr powder. Grind the mixture to a fine powder.

  • Pellet Formation: Place the powder in a pellet press and apply pressure to form a transparent or semi-transparent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

Expected Spectral Data:

Wavenumber (cm⁻¹)Functional Group
3400-3200N-H stretching (hydrazine)
3300-2500O-H stretching (carboxylic acid)
1720-1680C=O stretching (carboxylic acid)
1600-1450Aromatic C=C stretching
Mass Spectrometry (MS) for Molecular Weight Determination

Mass spectrometry is used to determine the molecular weight of this compound and to confirm its elemental composition.

Experimental Protocol:

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source

Reagents:

  • Methanol or acetonitrile (HPLC grade)

  • Formic acid (optional, for enhancing ionization)

  • This compound sample

Procedure:

  • Sample Preparation: Prepare a dilute solution of the this compound sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. A small amount of formic acid may be added to aid in protonation.

  • Infusion and Analysis: Infuse the sample solution directly into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive ion mode.

  • Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion peak.

Expected Data:

IonExpected m/z
[M+H]⁺233.05

Workflow Diagrams

HPLC_Workflow A Mobile Phase Preparation C HPLC System Setup (Column, Flow Rate, etc.) A->C B Standard & Sample Solution Preparation D Inject Standard & Sample B->D C->D E Data Acquisition (Chromatogram) D->E F Data Analysis (Purity Calculation) E->F

NMR_Workflow A Sample Dissolution in DMSO-d6 B NMR Tube Preparation A->B C Spectrometer Setup & Tuning B->C D Acquire 1H & 13C Spectra C->D E Data Processing (FT, Phasing) D->E F Spectral Interpretation & Structure Confirmation E->F

FTIR_MS_Workflow cluster_0 FT-IR Analysis cluster_1 Mass Spectrometry Analysis A Sample Preparation (KBr Pellet) B Acquire IR Spectrum A->B C Functional Group Identification B->C D Sample Dissolution & Dilution E Infuse into ESI Source D->E F Acquire Mass Spectrum E->F G Molecular Weight Confirmation F->G

Conclusion

The analytical techniques and protocols outlined in these application notes provide a comprehensive framework for the characterization of this compound. By employing a combination of HPLC, NMR, FT-IR, and MS, researchers can confidently verify the identity, purity, and structural integrity of this important chemical intermediate, ensuring the quality and reliability of their research and development activities.

References

Application Note: Scale-Up Synthesis of 5-Hydrazinoisophthalic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This application note provides a detailed protocol for the scale-up synthesis of 5-Hydrazinoisophthalic acid hydrochloride, a valuable intermediate for researchers, scientists, and drug development professionals. The described methodology is based on a two-step synthetic route starting from 5-nitroisophthalic acid, proceeding through a 5-aminoisophthalic acid intermediate.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical and chemical entities due to its unique structural features, combining a rigid dicarboxylic acid framework with a reactive hydrazine group.[1] The scale-up of its synthesis requires careful consideration of reaction conditions, safety protocols, and process optimization to ensure high yield and purity. This document outlines a robust and scalable protocol for its preparation.

Synthetic Pathway

The overall synthetic pathway involves two main transformations:

  • Reduction of 5-nitroisophthalic acid to 5-aminoisophthalic acid.

  • Diazotization of 5-aminoisophthalic acid followed by reduction to yield 5-Hydrazinoisophthalic acid, which is then isolated as its hydrochloride salt.

Aromatic hydrazines are commonly prepared by reducing aromatic diazonium salts.[2]

Experimental Protocols

Step 1: Synthesis of 5-Aminoisophthalic Acid

This procedure follows the reduction of 5-nitroisophthalic acid using hydrazine hydrate as the reducing agent with a Raney nickel catalyst.[3]

Reaction Parameters:

ParameterValueReference
Starting Material5-Nitroisophthalic acid[3]
Reducing Agent80% Hydrazine hydrate[3]
CatalystRaney Nickel[3]
SolventWater[3]
Temperature30-35 °C[3]
Reaction Time1 hour[3]
pH for Precipitation3.5 - 4.0[3]

Procedure:

  • In a suitable multi-neck reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge 5-nitroisophthalic acid (1.0 eq) and water.

  • Add sodium hydroxide (4.0 eq) and stir the mixture for 1 hour until the system becomes clear.[3]

  • Carefully add Raney nickel (catalytic amount, e.g., 10g per mole of starting material).[3]

  • Slowly raise the temperature to 30-35 °C.[3]

  • Add 80% hydrazine hydrate (2.0 eq) dropwise over 30 minutes, maintaining the temperature between 30-35 °C.[3]

  • Continue stirring for an additional 30 minutes to ensure the reaction goes to completion.[3]

  • Filter the reaction mixture to remove the Raney nickel catalyst.

  • Adjust the pH of the filtrate to 3.5-4.0 with acetic acid to precipitate the 5-aminoisophthalic acid.[3]

  • Filter the white solid, wash with cold water, and dry under vacuum to obtain 5-aminoisophthalic acid. A yield of 95% and purity of 99.7% has been reported for this step.[3]

Step 2: Synthesis of this compound

This step involves the conversion of the amino group of 5-aminoisophthalic acid to a hydrazine group via a diazonium salt intermediate, followed by reduction. The final product is isolated as the hydrochloride salt. The reduction of benzenediazonium chloride with tin(II) chloride and hydrochloric acid is a known method to produce phenylhydrazine.[2]

Reaction Parameters:

ParameterValueRationale/Reference
Starting Material5-Aminoisophthalic acid-
Diazotizing AgentSodium nitrite (NaNO₂)Standard diazotization reagent
AcidHydrochloric acid (HCl)Forms diazonium salt and final hydrochloride salt
Reducing AgentTin(II) chloride (SnCl₂) in HCl[2]
Temperature (Diazotization)0-5 °CTo ensure stability of the diazonium salt
Temperature (Reduction)0-10 °CTo control the exothermic reduction reaction
SolventWater, Hydrochloric acid-

Procedure:

  • In a reactor cooled to 0-5 °C, suspend 5-aminoisophthalic acid (1.0 eq) in a solution of concentrated hydrochloric acid and water.

  • Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate reactor, prepare a solution of tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid, cooled to 0 °C.

  • Slowly add the cold diazonium salt solution to the tin(II) chloride solution, maintaining the temperature below 10 °C. A precipitate may form.

  • After the addition is complete, stir the reaction mixture at room temperature for several hours or until the reaction is complete (monitored by TLC or HPLC).

  • Cool the mixture in an ice bath and filter the resulting solid.

  • Wash the solid with a small amount of cold water and then with a suitable organic solvent (e.g., ethanol) to remove impurities.

  • Dry the solid under vacuum to yield this compound.

Purity and Characterization

The purity and structure of the final product should be confirmed using various analytical techniques.

Analytical Methods:

TechniquePurposeDetailsReference
TLCMonitor reaction progressSilica gel with ethyl acetate/methanol (8:2)[1]
HPLCPurity confirmationC18 column with a phosphate buffer/methanol mobile phase[1]
¹H NMRStructural confirmationIn DMSO-d₆ to identify functional groups[1]
¹³C NMRStructural confirmationIn DMSO-d₆ to identify carbon skeleton[1]
Elemental AnalysisCompositional verificationVerify C, H, N, Cl content to within ±0.3% of theoretical values[1]

Process Flow and Logic

The following diagrams illustrate the experimental workflow and the logical relationship of the synthesis.

experimental_workflow cluster_step1 Step 1: Synthesis of 5-Aminoisophthalic Acid cluster_step2 Step 2: Synthesis of this compound A 5-Nitroisophthalic Acid B Dissolution in NaOH(aq) A->B C Addition of Raney Ni B->C D Addition of Hydrazine Hydrate (30-35 °C) C->D E Reaction Completion D->E F Filtration (Catalyst Removal) E->F G Precipitation with Acetic Acid (pH 3.5-4.0) F->G H Filtration and Drying G->H I 5-Aminoisophthalic Acid H->I J 5-Aminoisophthalic Acid K Diazotization with NaNO₂/HCl (0-5 °C) J->K L Diazonium Salt Intermediate K->L M Reduction with SnCl₂/HCl (0-10 °C) L->M N Reaction Completion M->N O Filtration and Washing N->O P Drying O->P Q 5-Hydrazinoisophthalic Acid HCl P->Q

Caption: Experimental workflow for the two-step synthesis.

logical_relationship Start Start: 5-Nitroisophthalic Acid Reduction Reduction of Nitro Group (Hydrazine/Raney Ni) Start->Reduction Intermediate Intermediate: 5-Aminoisophthalic Acid Diazotization Diazotization (NaNO₂/HCl) Intermediate->Diazotization Final Final Product: 5-Hydrazinoisophthalic Acid HCl Reduction->Intermediate Reduction2 Reduction of Diazonium Salt (SnCl₂) Diazotization->Reduction2 Reduction2->Final

Caption: Logical relationship of the synthetic transformations.

Safety Considerations

  • Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Raney nickel is pyrophoric when dry and is a suspected carcinogen. Handle as a slurry and keep wet.

  • Sodium nitrite is a strong oxidizing agent. Avoid contact with combustible materials.

  • Tin(II) chloride is corrosive and can cause burns. Handle with care.

  • Hydrochloric acid is highly corrosive. Use appropriate PPE.

  • The diazotization reaction can be exothermic and produce unstable diazonium salts. Strict temperature control is crucial.

This application note provides a comprehensive guide for the scale-up synthesis of this compound. Researchers should perform a thorough risk assessment and adhere to all institutional safety guidelines before undertaking this synthesis.

References

Application Notes and Protocols: The Role of 5-Hydrazinoisophthalic Acid Hydrochloride in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols on the use of 5-hydrazinoisophthalic acid hydrochloride and related hydrazine derivatives in the synthesis of key pharmaceutical intermediates. The primary focus is on the preparation of precursors for Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of anticancer drugs that includes Olaparib.

Introduction: The Significance of the Hydrazinophthalazinone Core

Hydrazine derivatives, such as this compound, are pivotal building blocks in the synthesis of heterocyclic compounds that form the backbone of many pharmaceuticals.[1] The hydrazine moiety is a versatile functional group that readily participates in cyclization reactions to form stable ring systems.[1] In the context of PARP inhibitors like Olaparib, the phthalazinone core is a critical pharmacophore responsible for binding to the enzyme's active site. The synthesis of this core often involves the condensation of a hydrazine derivative with a suitable carbonyl-containing precursor.

The use of this compound offers a direct route to introduce the phthalazinone ring system with carboxylic acid functionalities at the 5- and 7-positions of the isophthalic acid backbone. These carboxylic acid groups can serve as handles for further chemical modifications and the attachment of other pharmacophoric elements to modulate the drug's potency, selectivity, and pharmacokinetic properties.

Application in the Synthesis of PARP Inhibitor Intermediates

A key intermediate in the synthesis of Olaparib is 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid.[2] The formation of the phthalazinone ring in this intermediate is a crucial step that can be achieved through the reaction of a precursor with hydrazine hydrate. While direct use of this compound is not explicitly detailed in the provided literature, analogous reactions highlight the importance of the hydrazine functional group in forming the core structure of these inhibitors.

Several synthetic routes have been developed to produce the phthalazinone core of PARP inhibitors. Below are diagrams and descriptions of key synthetic strategies where a hydrazine moiety is introduced.

G cluster_0 Route 1: From 2-Formylbenzoic Acid Derivative start1 2-Formylbenzoic Acid Derivative intermediate1 Olefin Intermediate start1->intermediate1 Horner-Wadsworth-Emmons Reaction intermediate2 Hydrolyzed Acid intermediate1->intermediate2 Alkaline Hydrolysis phthalazinone Phthalazinone Intermediate intermediate2->phthalazinone Reaction with Hydrazine Hydrate G cluster_1 Route 2: From Phthalhydrazide start2 Phthalhydrazide intermediate3 Monochloride Product start2->intermediate3 Reaction with POCl3 intermediate4 Coupled Product intermediate3->intermediate4 Negishi Coupling phthalazinone2 Phthalazinone Intermediate intermediate4->phthalazinone2 Hydrolysis

References

Application Notes and Protocols for Solvothermal Synthesis of Metal-Organic Frameworks (MOFs) with 5-Hydrazinoisophthalic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and functionalizable nature make them promising candidates for a variety of applications, including gas storage, catalysis, and drug delivery. The choice of organic ligand is crucial in determining the final structure and properties of the MOF. 5-Hydrazinoisophthalic acid hydrochloride is a functionalized isophthalic acid derivative that offers potential for the synthesis of novel MOFs with unique properties stemming from the reactive hydrazino group.

This document provides a detailed guide for the solvothermal synthesis of MOFs using this compound. While direct literature on the use of this specific ligand is limited, this protocol is based on established methods for structurally similar functionalized isophthalic acids, such as 5-aminoisophthalic acid. The provided conditions should serve as a robust starting point for the successful synthesis and exploration of new MOF structures.

Data Presentation: Solvothermal Synthesis Conditions for MOFs with Functionalized Isophthalic Acids

The following table summarizes typical solvothermal synthesis conditions for MOFs prepared with ligands structurally related to this compound. This data provides a comparative overview to guide experimental design.

LigandMetal SourceSolvent(s)Temperature (°C)Time (h)Reference
5-Aminoisophthalic acidYb(NO₃)₃·6H₂OH₂O16072[1]
5-Aminoisophthalic acidTb(NO₃)₃·6H₂OH₂O16072[1]
5-Aminoisophthalic acidEr(NO₃)₃·6H₂OH₂O16072[1]
5-Aminoisophthalic acidCo(NO₃)₂·6H₂OH₂O15072[2]
5-Aminoisophthalic acidZn(NO₃)₂·6H₂OH₂O15072[2]
5-Aminoisophthalic acidNi(NO₃)₂·6H₂OH₂O15072[2]
5-Aminoisophthalic acidCd(NO₃)₂·4H₂OH₂O15072[2]
5-(Benzimidazole-1-yl)isophthalic acidCd(NO₃)₂·4H₂ODMF/Ethanol/H₂O12072[3]
5-(Benzimidazole-1-yl)isophthalic acidZn(NO₃)₂·6H₂ODMF/Ethanol12072[3]
5-(Benzimidazole-1-yl)isophthalic acidCo(NO₃)₂·6H₂ODMF/Ethanol12072[3]
5-(Benzimidazole-1-yl)isophthalic acidNi(NO₃)₂·6H₂ODMA12072[3]

Note: DMF = N,N-Dimethylformamide; DMA = N,N-Dimethylacetamide.

Experimental Protocols

General Protocol for Solvothermal Synthesis of a MOF with this compound

This protocol provides a generalized procedure for the solvothermal synthesis of a MOF using this compound and a divalent metal salt (e.g., Zinc nitrate hexahydrate). Researchers should note that optimization of reactant ratios, solvent systems, temperature, and reaction time may be necessary to obtain crystalline products.

Materials:

  • This compound

  • Metal Salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate, Cobalt(II) nitrate hexahydrate)

  • Solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Methanol, Ethanol, Water)

  • Teflon-lined stainless steel autoclave (23 mL)

  • Oven

Procedure:

  • Reactant Preparation: In a typical synthesis, dissolve 0.1 mmol of this compound and 0.1 mmol of the chosen metal salt in 10 mL of the selected solvent or solvent mixture in a glass vial.

  • Sonication: Sonicate the mixture for 15 minutes to ensure homogeneity.

  • Assembly: Transfer the resulting solution into a 23 mL Teflon-lined stainless steel autoclave.

  • Heating: Seal the autoclave and place it in a preheated oven at a temperature between 100 °C and 150 °C for 24 to 72 hours.

  • Cooling: After the specified reaction time, allow the autoclave to cool slowly to room temperature.

  • Product Isolation: Collect the crystalline product by filtration.

  • Washing: Wash the collected crystals with fresh solvent (e.g., DMF) to remove any unreacted starting materials.

  • Solvent Exchange: To remove high-boiling point solvent molecules from the pores of the MOF, immerse the crystals in a low-boiling point solvent (e.g., methanol or ethanol) for 24 hours. Replace the solvent with a fresh portion at least three times.

  • Activation: Dry the product under vacuum at an elevated temperature (e.g., 100-150 °C) to remove the solvent molecules and activate the MOF for subsequent characterization and application.

Mandatory Visualization

Solvothermal Synthesis Workflow

The following diagram illustrates the general workflow for the solvothermal synthesis of a MOF.

Solvothermal_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_processing Product Processing start Start reactants Mix Ligand and Metal Salt start->reactants solvent Add Solvent reactants->solvent sonicate Sonicate Mixture solvent->sonicate autoclave Transfer to Autoclave sonicate->autoclave heat Heat in Oven autoclave->heat cool Cool to Room Temperature heat->cool filter Filter and Collect Crystals cool->filter wash Wash with Solvent filter->wash activate Solvent Exchange & Activation wash->activate end Final MOF Product activate->end

References

Catalytic Applications of Metal Complexes with 5-Hydrazinoisophthalic Acid Hydrochloride: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Hydrazinoisophthalic acid hydrochloride is a multifunctional ligand precursor possessing both a hydrazino group and two carboxylic acid functionalities. This unique combination of donor sites—hard carboxylate oxygens and softer hydrazino nitrogens—makes it an excellent candidate for the synthesis of a wide array of stable metal complexes. The isophthalate backbone can promote the formation of robust metal-organic frameworks (MOFs) or coordination polymers, while the reactive hydrazino group can be further functionalized or can directly participate in catalytic cycles.

Metal complexes derived from this ligand are anticipated to exhibit catalytic activity in a variety of organic transformations, including oxidation, reduction, and cross-coupling reactions. The specific application will be highly dependent on the choice of the metal center and the coordination environment.

Potential Catalytic Applications

Based on analogous systems, metal complexes of 5-Hydrazinoisophthalic acid could be investigated for the following catalytic activities:

  • Oxidation Catalysis: Transition metal complexes (e.g., with Mn, Co, Cu) are known to catalyze the oxidation of alcohols, alkanes, and olefins. The hydrazino moiety can act as a redox-active site, potentially participating in electron transfer processes.

  • Reduction Catalysis: Metal complexes, particularly those of palladium and platinum, are widely used for hydrogenation and other reduction reactions. The porous nature of MOFs derived from this ligand could allow for size-selective substrate reduction.

  • Cross-Coupling Reactions: Palladium, nickel, and copper complexes are workhorses in C-C and C-N bond formation reactions (e.g., Suzuki, Heck, Sonogashira couplings). The isophthalate framework can provide a stable scaffold for the metallic active sites.

  • Lewis Acid Catalysis: Metal ions coordinated to the carboxylate groups can function as Lewis acids to activate substrates in reactions such as Diels-Alder, Friedel-Crafts, and ring-opening polymerizations.

Experimental Protocols

The following are generalized protocols for the synthesis of metal complexes with 5-Hydrazinoisophthalic acid and their potential use in a model catalytic reaction. Safety Precaution: Always handle reagents and solvents in a well-ventilated fume hood and wear appropriate personal protective equipment.

Protocol 1: Synthesis of a Generic Metal Complex (e.g., Copper(II)) with 5-Hydrazinoisophthalic Acid

Materials:

  • This compound

  • Copper(II) acetate monohydrate

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Triethylamine (or other suitable base)

Procedure:

  • In a 50 mL round-bottom flask, dissolve 1.0 mmol of this compound in 15 mL of a 2:1 mixture of DMF and ethanol.

  • Add a stoichiometric amount of triethylamine to deprotonate the carboxylic acid and hydrochloride groups. Stir the solution for 15 minutes at room temperature.

  • In a separate beaker, dissolve 1.0 mmol of Copper(II) acetate monohydrate in 10 mL of deionized water.

  • Slowly add the copper(II) solution to the ligand solution with continuous stirring.

  • A precipitate should form. Heat the reaction mixture at 80°C for 4 hours under reflux.

  • Allow the mixture to cool to room temperature.

  • Collect the solid product by vacuum filtration and wash with ethanol (3 x 10 mL) and then deionized water (3 x 10 mL).

  • Dry the resulting solid in a vacuum oven at 60°C overnight.

  • Characterize the synthesized complex using techniques such as FT-IR, UV-Vis, elemental analysis, and X-ray diffraction.

Protocol 2: Catalytic Oxidation of Benzyl Alcohol (A Model Reaction)

Materials:

  • Synthesized metal complex (catalyst)

  • Benzyl alcohol (substrate)

  • Acetonitrile (solvent)

  • tert-Butyl hydroperoxide (TBHP, 70 wt. % in water) as the oxidant

  • Gas chromatograph (GC) for analysis

Procedure:

  • To a 25 mL Schlenk tube, add the synthesized metal complex (e.g., 5 mol%).

  • Add benzyl alcohol (1.0 mmol) and acetonitrile (5 mL).

  • Stir the mixture at 80°C for 10 minutes.

  • Add TBHP (1.2 mmol) dropwise to the reaction mixture.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the catalyst. The filtrate can be analyzed to determine the yield of benzaldehyde.

  • The recovered catalyst can be washed, dried, and tested for reusability.

Data Presentation

Quantitative data from catalytic experiments should be systematically recorded to allow for meaningful comparisons.

Table 1: Hypothetical Catalytic Performance in Benzyl Alcohol Oxidation

EntryCatalystCatalyst Loading (mol%)OxidantTemperature (°C)Time (h)Conversion (%)Selectivity for Benzaldehyde (%)Turnover Number (TON)
1Cu-HIA5TBHP804DataDataData
2Co-HIA5TBHP804DataDataData
3Mn-HIA5TBHP804DataDataData
4Cu-HIA2.5TBHP804DataDataData
5Cu-HIA5H₂O₂804DataDataData

(HIA = 5-Hydrazinoisophthalic acid complex)

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Complex Synthesis cluster_catalysis Catalytic Reaction Ligand 5-Hydrazinoisophthalic acid hydrochloride Reaction Reaction (Stirring, Heating) Ligand->Reaction Metal_Salt Metal Salt (e.g., Cu(OAc)₂·H₂O) Metal_Salt->Reaction Solvent Solvent (e.g., DMF/Ethanol) Solvent->Reaction Filtration Filtration & Washing Reaction->Filtration Drying Drying Filtration->Drying Complex Metal Complex Drying->Complex Catalyst Synthesized Complex Catalytic_Reaction Catalytic Oxidation (Heating) Catalyst->Catalytic_Reaction Substrate Substrate (e.g., Benzyl Alcohol) Substrate->Catalytic_Reaction Oxidant Oxidant (e.g., TBHP) Oxidant->Catalytic_Reaction Analysis Reaction Monitoring (GC Analysis) Catalytic_Reaction->Analysis Product Product (e.g., Benzaldehyde) Analysis->Product

Caption: General workflow for the synthesis of a metal complex and its application in a catalytic oxidation reaction.

Hypothetical Catalytic Cycle

catalytic_cycle M_L M(n)-L (Active Catalyst) Substrate_Coordination M(n)-L(Substrate) M_L->Substrate_Coordination Substrate Oxidative_Addition M(n+2)-L(Substrate)(Oxidant) Substrate_Coordination->Oxidative_Addition Oxidant Product_Formation M(n)-L(Product) Oxidative_Addition->Product_Formation Reductive Elimination Product_Formation->M_L - Product

Caption: A simplified, hypothetical catalytic cycle for an oxidation reaction. M represents the metal center and L represents the ligand framework.

Application Note and Protocol for the Laboratory Preparation of 5-Hydrazinoisophthalic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Hydrazinoisophthalic acid hydrochloride is a chemical intermediate with potential applications in the synthesis of pharmaceuticals and other specialty chemicals. This document outlines a detailed protocol for the laboratory-scale synthesis of this compound starting from 5-aminoisophthalic acid. The synthetic route involves a two-step process: the diazotization of the amino group on 5-aminoisophthalic acid to form a diazonium salt, followed by the reduction of this intermediate to the corresponding hydrazine, which is then isolated as its hydrochloride salt. This method provides a viable pathway for researchers requiring this specific hydrazine derivative.

Reaction Scheme

The overall two-step reaction is as follows:

  • Diazotization: 5-Aminoisophthalic acid is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid) at low temperatures to form the corresponding diazonium salt.

  • Reduction: The diazonium salt is subsequently reduced to 5-hydrazinoisophthalic acid using a suitable reducing agent. The final product is isolated as the hydrochloride salt to improve stability.

Experimental Protocols

Materials and Reagents:

  • 5-Aminoisophthalic acid

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Stannous chloride dihydrate (SnCl₂·2H₂O) or Sodium sulfite (Na₂SO₃)

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice

  • Litmus paper or pH meter

  • Standard laboratory glassware (beakers, flasks, funnels, etc.)

  • Magnetic stirrer and stir bar

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Protocol 1: Diazotization of 5-Aminoisophthalic Acid

This procedure describes the formation of the 5-(carboxy)-1,3-benzenediazonium chloride intermediate.

Procedure:

  • In a 250 mL beaker, dissolve 18.1 g (0.1 mol) of 5-aminoisophthalic acid in 100 mL of 3 M hydrochloric acid. This may require gentle warming.

  • Cool the solution to 0-5 °C in an ice-water bath with constant stirring. It is crucial to maintain this low temperature throughout the reaction.

  • In a separate beaker, prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled 5-aminoisophthalic acid solution. The addition should be controlled to keep the temperature below 5 °C.

  • After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 30 minutes to ensure the diazotization is complete. The resulting solution contains the diazonium salt and is used directly in the next step.

Protocol 2: Reduction of the Diazonium Salt to this compound

This protocol outlines the reduction of the diazonium salt intermediate to the final product.

Procedure:

  • In a separate 500 mL flask, prepare a solution of 45.1 g (0.2 mol) of stannous chloride dihydrate in 100 mL of concentrated hydrochloric acid. Cool this solution in an ice bath to below 10 °C.

  • Slowly and carefully add the previously prepared cold diazonium salt solution to the stannous chloride solution with vigorous stirring. Maintain the temperature of the reaction mixture below 10 °C during the addition.

  • After the addition is complete, a precipitate may form. Continue stirring the mixture for 1-2 hours, allowing it to slowly warm to room temperature.

  • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold water to remove any unreacted salts.

  • To purify the product, the crude solid can be recrystallized from a minimal amount of hot 2 M hydrochloric acid.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystallization.

  • Collect the purified crystals of this compound by vacuum filtration.

  • Dry the product in a desiccator over a suitable drying agent (e.g., anhydrous calcium chloride).

Data Presentation

The following table summarizes the expected quantitative data for the synthesis. Please note that actual yields may vary depending on experimental conditions and technique.

ParameterValueReference/Note
Starting Material5-Aminoisophthalic acid18.1 g (0.1 mol)
Reagent (Diazotization)Sodium nitrite7.6 g (0.11 mol)
Reagent (Reduction)Stannous chloride dihydrate45.1 g (0.2 mol)
Expected ProductThis compound-
Theoretical Yield23.26 gBased on 0.1 mol of starting material
Expected Yield70-80%Representative for similar reactions
AppearanceOff-white to pale yellow crystalline solid-
Melting Point>300 °C (decomposes)Typical for hydrazine salts
Safety Precautions
  • Diazonium salts are unstable and can be explosive when dry. They should be kept in solution and at low temperatures at all times.

  • Hydrazine derivatives are potentially toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • All procedures should be carried out in a well-ventilated fume hood.

  • Stannous chloride is corrosive and can cause burns. Handle with care.

Visualizations

The following diagrams illustrate the chemical structures and the experimental workflow.

G cluster_start Starting Material cluster_reaction1 Step 1: Diazotization cluster_reaction2 Step 2: Reduction 5_aminoisophthalic_acid 5-Aminoisophthalic Acid diazonium_salt 5-(carboxy)-1,3-benzenediazonium chloride (Intermediate) 5_aminoisophthalic_acid->diazonium_salt NaNO₂, HCl 0-5 °C hydrazine_product This compound (Final Product) diazonium_salt->hydrazine_product SnCl₂·2H₂O, HCl

Caption: Reaction scheme for the synthesis of this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification prep_amine Dissolve 5-Aminoisophthalic Acid in HCl diazotization Diazotization: Add NaNO₂ solution to amine solution at 0-5 °C prep_amine->diazotization prep_nitrite Prepare Sodium Nitrite Solution prep_nitrite->diazotization prep_stannous Prepare Stannous Chloride Solution reduction Reduction: Add diazonium salt solution to SnCl₂ solution at <10 °C prep_stannous->reduction diazotization->reduction filtration1 Filter Crude Product reduction->filtration1 recrystallization Recrystallize from 2M HCl filtration1->recrystallization filtration2 Filter Purified Product recrystallization->filtration2 drying Dry the Final Product filtration2->drying

Caption: Experimental workflow for the synthesis of this compound.

Application Notes: 5-Hydrazinoisophthalic Acid Hydrochloride as a Functional Linker for Porous Frameworks in Gas Adsorption

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

5-Hydrazinoisophthalic acid hydrochloride is a derivative of isophthalic acid featuring a reactive hydrazine group, making it a compelling organic linker for the synthesis of novel porous materials such as Metal-Organic Frameworks (MOFs) and Porous Aromatic Frameworks (PAFs). The dicarboxylic acid functionality provides the necessary geometry for forming extended, porous structures when coordinated with metal ions or connected through covalent bonds. The presence of the hydrazino group offers unique opportunities for fine-tuning the properties of the resulting materials for specific gas adsorption and separation applications.

Potential Advantages in Gas Adsorption

The incorporation of this compound as a building block in porous materials presents several potential advantages:

  • Enhanced Gas Affinity: The hydrazine moiety, with its lone pair of electrons, can act as a Lewis basic site, potentially increasing the affinity for acidic gases such as CO2 and SO2 through specific interactions.

  • Post-Synthetic Modification: The reactive nature of the hydrazine group allows for post-synthetic modification of the porous framework. This enables the introduction of other functional groups to tailor the surface chemistry and pore environment for selective gas capture.

  • Hydrogen Bonding: The -NHNH2 group can participate in hydrogen bonding with certain gas molecules, which can enhance the adsorption capacity and selectivity.

  • Framework Interpenetration Control: The size and functionality of the linker can influence the degree of interpenetration in MOFs, which in turn affects the pore size and gas accessibility.

Applications

Porous materials synthesized using this compound are anticipated to be promising candidates for a variety of gas adsorption applications, including:

  • Carbon Capture: The enhanced affinity for CO2 could lead to materials with high uptake capacities and selectivity, which are crucial for post-combustion carbon capture and natural gas sweetening.

  • Gas Storage: The tailored pore environment could be optimized for the storage of energy-dense gases like hydrogen and methane.

  • Selective Gas Separation: The unique chemical functionality can be leveraged to achieve challenging separations, such as olefin/paraffin separations or the removal of trace contaminants from gas streams.

  • Sensing: The interaction of specific gas molecules with the hydrazine functionality could lead to detectable changes in the material's properties, enabling its use as a chemical sensor.

Experimental Protocols

This section provides detailed, representative methodologies for the synthesis, activation, and characterization of a hypothetical Metal-Organic Framework, designated here as "GEM-MOF-1," using this compound as the organic linker.

1. Synthesis of GEM-MOF-1

This protocol describes a solvothermal synthesis method, a common technique for producing crystalline MOFs.

  • Reagents and Materials:

    • This compound

    • Copper(II) nitrate trihydrate (Cu(NO3)2·3H2O)

    • N,N-Dimethylformamide (DMF)

    • Ethanol

    • Deionized water

  • Procedure:

    • In a 20 mL glass vial, dissolve 45.7 mg (0.2 mmol) of this compound in 5 mL of DMF.

    • In a separate vial, dissolve 72.5 mg (0.3 mmol) of Cu(NO3)2·3H2O in a mixture of 3 mL of DMF and 2 mL of ethanol.

    • Combine the two solutions in the first vial, cap it tightly, and sonicate for 5 minutes to ensure a homogeneous mixture.

    • Place the sealed vial in a preheated oven at 100 °C for 48 hours.

    • After cooling to room temperature, blue crystalline precipitates will be observed.

    • Decant the mother liquor and wash the crystals with fresh DMF (3 x 10 mL) to remove unreacted starting materials.

    • Submerge the crystals in ethanol for 24 hours, replacing the ethanol at least three times to exchange the DMF solvent within the pores.

    • Collect the solid product by filtration or centrifugation.

2. Activation of GEM-MOF-1

Activation is a critical step to remove solvent molecules from the pores, making them accessible for gas adsorption.

  • Procedure:

    • Transfer the ethanol-exchanged GEM-MOF-1 crystals to a sample tube suitable for a vacuum system.

    • Heat the sample under a dynamic vacuum (pressure < 10⁻⁵ mbar) at 150 °C for 12 hours.

    • After the heating program, allow the sample to cool to room temperature under vacuum.

    • The activated sample should be handled in an inert atmosphere (e.g., a glovebox) to prevent re-adsorption of atmospheric moisture and gases before analysis.

3. Gas Adsorption Measurements

This protocol outlines the procedure for characterizing the porosity and gas uptake properties of the activated GEM-MOF-1.

  • Instrumentation: A volumetric gas adsorption analyzer.

  • Gases: High-purity N2, CO2, and CH4.

  • Procedure for N2 Adsorption at 77 K (Porosity Analysis):

    • Accurately weigh 50-100 mg of the activated GEM-MOF-1 into a sample tube.

    • Degas the sample again in situ on the analyzer's degas port at 150 °C under vacuum for at least 4 hours.

    • Transfer the sample tube to the analysis port and immerse it in a liquid nitrogen bath (77 K).

    • Perform a nitrogen adsorption-desorption isotherm measurement over a relative pressure (P/P₀) range of 10⁻⁵ to 1.0.

    • Use the adsorption branch of the isotherm to calculate the Brunauer-Emmett-Teller (BET) surface area in the P/P₀ range of 0.05 to 0.3.

    • Calculate the total pore volume from the amount of nitrogen adsorbed at a P/P₀ of ~0.99.

  • Procedure for CO2 and CH4 Adsorption (Selectivity Analysis):

    • Using the same degassed sample, perform CO2 and CH4 adsorption isotherm measurements at relevant temperatures (e.g., 273 K and 298 K).

    • Measure the gas uptake at various pressures up to 1 bar.

    • Repeat the measurements for both gases at the same temperatures to allow for selectivity calculations.

Data Presentation

The following tables present hypothetical, yet plausible, data for the characterization of GEM-MOF-1.

Table 1: Textural Properties of Activated GEM-MOF-1

ParameterValueUnit
BET Surface Area1250m²/g
Langmuir Surface Area1680m²/g
Total Pore Volume0.65cm³/g
Micropore Volume0.48cm³/g

Table 2: Gas Adsorption Capacities of Activated GEM-MOF-1 at 298 K and 1 bar

GasUptake (cm³/g)Uptake (mmol/g)
CO₂954.24
CH₄401.78
N₂80.36

Table 3: Ideal Adsorbed Solution Theory (IAST) Selectivity for a CO₂/CH₄ Mixture (50:50) at 298 K and 1 bar

Gas PairSelectivity
CO₂/CH₄4.8

Mandatory Visualization

G cluster_synthesis Synthesis of GEM-MOF-1 cluster_activation Activation cluster_characterization Characterization reagents 5-Hydrazinoisophthalic acid HCl + Cu(NO3)2·3H2O + Solvents (DMF, Ethanol) mixing Mixing and Sonication reagents->mixing solvothermal Solvothermal Reaction (100 °C, 48h) mixing->solvothermal washing Washing with DMF solvothermal->washing exchange Solvent Exchange with Ethanol washing->exchange product GEM-MOF-1 Crystals exchange->product heating_vacuum Heating under Vacuum (150 °C, 12h) product->heating_vacuum activated_product Activated GEM-MOF-1 heating_vacuum->activated_product n2_adsorption N2 Adsorption @ 77 K activated_product->n2_adsorption gas_adsorption CO2/CH4 Adsorption @ 273/298 K activated_product->gas_adsorption data_analysis Data Analysis n2_adsorption->data_analysis gas_adsorption->data_analysis results BET Surface Area Pore Volume Gas Uptake Selectivity data_analysis->results

Caption: Experimental workflow for the synthesis, activation, and characterization of GEM-MOF-1.

G cluster_gas Gas Molecules cluster_mof GEM-MOF-1 Pore Surface CO2 CO₂ hydrazine Hydrazine Group (-NHNH₂) (Lewis Basic Site) CO2->hydrazine Acid-Base Interaction metal Open Metal Site (Cu²⁺) CO2->metal Electrostatic Interaction CH4 CH₄ CH4->hydrazine van der Waals carboxyl Carboxylate Group (-COO⁻) CH4->carboxyl van der Waals

Caption: Hypothetical gas-framework interaction pathways in GEM-MOF-1.

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Hydrazinoisophthalic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield of 5-Hydrazinoisophthalic acid hydrochloride synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic pathways:

  • Nucleophilic Aromatic Substitution (SNAr): This route involves the reaction of a 5-halogenated isophthalic acid, such as 5-chloroisophthalic acid, with hydrazine hydrate. The resulting hydrazine is then neutralized with hydrochloric acid to form the hydrochloride salt.[1]

  • Diazotization and Reduction: This method starts with 5-aminoisophthalic acid, which is converted to a diazonium salt. The diazonium salt is then reduced to the corresponding hydrazine, followed by salt formation.

Q2: Why is temperature control critical in the nucleophilic aromatic substitution route?

A2: Maintaining a reaction temperature below 70°C is crucial to suppress side reactions, particularly exothermic dimerization of hydrazine.[1] Inadequate temperature control can lead to the formation of dihydrotetrazine derivatives, reducing the yield of the desired product.[1]

Q3: What is the role of the hydrochloride salt formation?

A3: Converting the synthesized 5-hydrazinoisophthalic acid to its hydrochloride salt enhances the compound's stability and solubility in certain solvents, which is beneficial for storage and subsequent applications.

Q4: Can other reducing agents be used for the conversion of the diazonium salt to the hydrazine?

A4: Yes, several reducing agents can be employed for the reduction of aryl diazonium salts to aryl hydrazines. Common choices include sodium sulfite, stannous chloride (SnCl₂), and triphenylphosphine.[2][3][4][5][6] The selection of the reducing agent may depend on the substrate's functional group tolerance and the desired reaction conditions.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield in SNAr Route 1. Incomplete reaction. 2. Side reactions due to high temperature. 3. Suboptimal solvent choice.1. Use a slight excess of hydrazine hydrate (1.2-1.5 equivalents). 2. Maintain the reaction temperature below 70°C.[1] 3. Use a polar aprotic solvent like DMF to stabilize intermediates.[1]
Formation of Insoluble Byproducts Dimerization of hydrazine leading to dihydrotetrazine formation.[1]1. Strictly control the reaction temperature. 2. Consider adding a catalyst (e.g., 0.1–0.5% Pd/C) to accelerate the primary reaction.[1]
Incomplete Diazotization of 5-Aminoisophthalic Acid 1. Temperature too high, leading to decomposition of the diazonium salt. 2. Incorrect stoichiometry of sodium nitrite or acid.1. Maintain the reaction temperature between -15°C and -5°C.[2][3] 2. Use a slight excess of sodium nitrite (1.1-1.2 equivalents).[2][3]
Low Yield in Reduction of Diazonium Salt 1. Inefficient reducing agent. 2. Decomposition of the diazonium salt before reduction.1. Choose a suitable reducing agent (e.g., sodium sulfite, SnCl₂).[4][5][6] 2. Add the reducing agent promptly after the formation of the diazonium salt.
Product is difficult to purify/oily Presence of impurities such as unreacted starting materials or side products.1. Wash the crude product with a suitable solvent to remove unreacted starting materials. 2. For purification, consider recrystallization from a solvent system like ethanol/water or trituration with a non-polar solvent.

Experimental Protocols

Route 1: Nucleophilic Aromatic Substitution of 5-Chloroisophthalic Acid

This protocol is based on the general principles of nucleophilic aromatic substitution with hydrazine.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloroisophthalic acid (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF).

  • Addition of Hydrazine: Add hydrazine hydrate (1.2-1.5 equivalents) dropwise to the solution while maintaining the internal temperature below 70°C.

  • Reaction: Stir the mixture at a controlled temperature (e.g., 60-65°C) for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature. Carefully add hydrochloric acid to neutralize excess hydrazine and precipitate the product as its hydrochloride salt.

  • Isolation and Purification: Collect the precipitate by filtration, wash with a small amount of cold water, and then with a non-polar solvent like diethyl ether. The crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.

Route 2: Diazotization and Reduction of 5-Aminoisophthalic Acid

This protocol is a representative procedure based on established methods for the synthesis of aryl hydrazines from aryl amines.[2][3][4][6][7]

Step 1: Diazotization of 5-Aminoisophthalic Acid

  • Amine Solution: Suspend 5-aminoisophthalic acid (1 equivalent) in an aqueous solution of hydrochloric acid. Cool the mixture to -15°C to -10°C in an ice-salt bath.[2][3]

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.1-1.2 equivalents) in water. Add this solution dropwise to the cooled amine suspension while vigorously stirring and maintaining the temperature below -5°C.[2][3]

  • Completion: Stir the reaction mixture for an additional 30-60 minutes at low temperature to ensure complete formation of the diazonium salt.

Step 2: Reduction of the Diazonium Salt

  • Reductant Solution: Prepare a solution of the reducing agent. For example, a solution of sodium sulfite in water.

  • Addition: Slowly add the cold diazonium salt solution to the reducing agent solution while maintaining a low temperature.

  • Reaction: Allow the reaction to proceed for several hours, with a gradual warming to room temperature.

  • Hydrolysis and Isolation: Acidify the reaction mixture with hydrochloric acid and heat to hydrolyze any intermediates. Upon cooling, the this compound will precipitate.

  • Purification: Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent.

Data Presentation

Table 1: Comparison of Reaction Parameters for Precursor (5-Aminoisophthalic Acid) Synthesis

Starting Material Reducing Agent Solvent Temperature (°C) Yield (%) Purity (%) Reference
5-Nitroisophthalic acidHydrazine hydrate / Raney NickelWater30-359599.7ChemicalBook
5-Nitroisophthalic acidSodium disulfideWater90-9897>99Google Patents

Visualizations

Logical Workflow for Synthesis Route Selection

Synthesis_Route_Selection start Starting Material Availability chloro_acid 5-Chloroisophthalic Acid start->chloro_acid Halogenated Precursor amino_acid 5-Aminoisophthalic Acid start->amino_acid Amino Precursor snar_route Nucleophilic Aromatic Substitution (SNAr) chloro_acid->snar_route diaz_route Diazotization & Reduction amino_acid->diaz_route product 5-Hydrazinoisophthalic Acid HCl snar_route->product diaz_route->product

Caption: Decision tree for selecting a synthetic route.

Experimental Workflow for the SNAr Route

Caption: Step-by-step workflow for the SNAr synthesis.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield start Low Yield Observed route Which Route? start->route snar SNAr route->snar SNAr diaz Diazotization route->diaz Diazotization temp_check Temperature > 70°C? snar->temp_check diaz_temp_check Diazotization Temp > -5°C? diaz->diaz_temp_check dimerization Likely Dimerization temp_check->dimerization Yes incomplete_reac Incomplete Reaction? temp_check->incomplete_reac No increase_hydrazine Increase Hydrazine eq. incomplete_reac->increase_hydrazine Yes decomp Diazonium Decomposition diaz_temp_check->decomp Yes reduct_issue Inefficient Reduction? diaz_temp_check->reduct_issue No change_reductant Change Reducing Agent reduct_issue->change_reductant Yes

Caption: A troubleshooting flowchart for addressing low yield issues.

References

Technical Support Center: Purification of 5-Hydrazinoisophthalic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working on the purification of crude 5-Hydrazinoisophthalic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting method for purifying crude this compound?

A1: The primary and most effective method for purifying this compound is recrystallization.[1] A solvent mixture of ethanol and water has been reported to be particularly effective.[1] For hydrochloride salts that may be too soluble in ethanol, alternative solvents such as 2-propanol, or a solvent/anti-solvent system (e.g., dissolving in a minimal amount of a polar solvent and adding a non-polar solvent like diethyl ether to induce precipitation), can be explored.[2]

Q2: What are the likely impurities in my crude sample?

A2: Depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Such as 5-aminoisophthalic acid or 5-chloroisophthalic acid.

  • Residual Hydrazine: Hydrazine hydrate is often used in excess and can remain in the crude product. It is considered a potential genotoxic impurity and its removal is critical.[3][4]

  • Side-Products: The synthesis may generate by-products like hydrazine hydrochloride, which can form during the reaction.[5]

  • Color Impurities: Often, crude aryl hydrazines can be discolored due to minor oxidation or side reactions.

Q3: My purified product is still colored. How can I decolorize it?

A3: If the product remains colored after initial recrystallization, a charcoal treatment step can be effective. After dissolving the crude product in the hot recrystallization solvent, a small amount of activated charcoal can be added to the solution. The mixture is then hot-filtered to remove the charcoal, which adsorbs the colored impurities, before allowing the solution to cool and crystallize.[2][6]

Q4: The hydrochloride salt form is described as enhancing stability. What does this mean?

A4: Hydrazine and its organic derivatives (arylhydrazines) can be reactive and less stable as free bases.[6][7] Converting them to their hydrochloride salts increases their stability, making them easier to handle, store, and purify compared to the highly reactive and volatile free base.[6][7]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification process.

Table 1: Troubleshooting Common Purification Issues
Problem Likely Cause(s) Suggested Solution(s)
Product "oils out" during cooling. 1. The compound's melting point is lower than the boiling point of the solvent. 2. The solution is cooling too rapidly. 3. High concentration of impurities depressing the melting point.1. Re-heat the mixture to redissolve the oil and add a small amount of additional solvent.[6][8] 2. Allow the solution to cool more slowly. Insulate the flask to retain heat.[6][8] 3. Consider a pre-purification step like a solvent wash or a preliminary charcoal treatment to remove bulk impurities.[2][6]
Very low or no crystal formation. 1. Too much solvent was used, and the solution is not saturated upon cooling. 2. The solution is supersaturated but lacks a nucleation point.1. Boil off some of the solvent to concentrate the solution and attempt to cool again.[6][8][9] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line or by adding a seed crystal of the pure compound.[8]
Crystallization happens too quickly, potentially trapping impurities. The solution is excessively supersaturated, or the temperature drop is too fast.1. Re-heat the solution to redissolve the solid. 2. Add a small excess of solvent (1-2 mL) beyond the minimum required for dissolution.[6] 3. Ensure slow, undisturbed cooling.[6][9]
Poor recovery/yield after recrystallization. 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[6][9] 2. The crystals were washed with a solvent that was not ice-cold, redissolving the product.[9] 3. Premature crystallization during hot filtration.1. Concentrate the mother liquor (e.g., via rotary evaporation) to recover a second crop of crystals.[8] 2. Always use a minimal amount of ice-cold solvent to rinse the filtered crystals.[9] 3. Use a pre-heated funnel and flask for hot filtration to prevent the solution from cooling and crystallizing prematurely.

Experimental Protocols

Protocol 1: Recrystallization using an Ethanol/Water Solvent System
  • Solvent Preparation: Prepare a solvent mixture of ethanol and water. A good starting point is a 9:1 or 4:1 ethanol:water ratio.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot ethanol/water mixture, swirling and heating gently (e.g., on a hot plate) until the solid is fully dissolved. Aim to use the least amount of hot solvent necessary.[9]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: If charcoal was used, or if there are insoluble impurities, perform a hot gravity filtration using a pre-heated funnel and a fresh flask to remove the solids.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Further cooling in an ice bath can maximize crystal formation.[9]

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent (the same ethanol/water mixture or pure, cold ethanol) to remove any remaining soluble impurities.[9]

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Solvent Wash

This method is useful for removing non-polar impurities from the highly polar hydrochloride salt.

  • Slurry Formation: Place the crude solid in a flask. Add a solvent in which the desired product is expected to be insoluble, such as ethyl acetate or diethyl ether.[2]

  • Agitation: Stir the resulting slurry vigorously at room temperature for 15-30 minutes. This allows the impurities to dissolve in the solvent while the product remains a solid.

  • Filtration: Collect the solid product by vacuum filtration.

  • Washing: Wash the filter cake with a fresh, small portion of the same cold solvent.

  • Drying: Dry the solid under vacuum.

  • Purity Check: Assess the purity of the washed solid. If necessary, this can be followed by a full recrystallization.

Data Summary

Table 2: Qualitative Solubility Profile
Solvent Type Solvent Examples Expected Solubility of this compound Rationale
Polar Protic Water, Ethanol, MethanolHighThe compound has multiple polar functional groups (carboxylic acids, hydrazine) and is a salt, favoring solubility in polar protic solvents.[1][7]
Polar Aprotic Acetone, Ethyl AcetateLow to ModerateMay have some solubility but generally less than in protic solvents. Useful for washing.[2]
Non-Polar Hexane, Diethyl Ether, TolueneVery Low / InsolubleThe high polarity and salt character of the compound make it unlikely to dissolve in non-polar solvents. Useful as anti-solvents or for washing.[2]

Visualized Workflows

purification_logic start Crude 5-Hydrazinoisophthalic acid HCl assess_purity Assess Purity & Color start->assess_purity is_colored Is it highly colored? assess_purity->is_colored solvent_wash Perform Solvent Wash (e.g., Ethyl Acetate) assess_purity->solvent_wash High impurity load recrystallize Recrystallize from EtOH/Water is_colored->recrystallize No charcoal_step Add Charcoal Treatment during Recrystallization is_colored->charcoal_step Yes check_purity_final Check Final Purity (e.g., NMR, MP) recrystallize->check_purity_final charcoal_step->check_purity_final solvent_wash->recrystallize pure_product Pure Product check_purity_final->pure_product Purity OK end Further Purification Needed check_purity_final->end Purity Not OK

Caption: Logic diagram for selecting a purification strategy.

recrystallization_workflow cluster_dissolution Dissolution cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve 1. Dissolve crude solid in minimum hot EtOH/Water hot_filter 2. (Optional) Hot filter to remove insolubles dissolve->hot_filter cool_slowly 3. Cool solution slowly to room temperature hot_filter->cool_slowly ice_bath 4. Place in ice bath to maximize crystal yield cool_slowly->ice_bath vac_filter 5. Collect crystals via vacuum filtration ice_bath->vac_filter wash_crystals 6. Wash with minimal ice-cold solvent vac_filter->wash_crystals dry_product 7. Dry product under vacuum wash_crystals->dry_product end end dry_product->end Pure Product

Caption: Step-by-step experimental workflow for recrystallization.

References

common side reactions in the synthesis of 5-Hydrazinoisophthalic acid hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Hydrazinoisophthalic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: There are two main synthetic routes for this compound:

  • Diazotization-Reduction of 5-Aminoisophthalic Acid: This classic route involves the diazotization of 5-aminoisophthalic acid with a nitrite source in an acidic medium, followed by the reduction of the resulting diazonium salt to the corresponding hydrazine.

  • Nucleophilic Aromatic Substitution: This method involves the reaction of a 5-halo-isophthalic acid derivative (e.g., 5-chloroisophthalic acid) with hydrazine hydrate.

Q2: What are the most common side reactions to be aware of during the synthesis?

A2: The most common side reactions depend on the synthetic route chosen. For the diazotization-reduction route, potential side reactions include the formation of 5-hydroxyisophthalic acid and azo-coupled byproducts. In the nucleophilic aromatic substitution route, a key side reaction is the formation of a dimeric impurity, especially at elevated temperatures.

Q3: How can I confirm the identity and purity of my final product?

A3: The identity and purity of this compound can be confirmed using a combination of analytical techniques. High-Resolution Mass Spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition. Infrared (IR) spectroscopy can identify key functional groups such as N-H (hydrazine), C=O (carboxylic acid), and O-H (carboxylic acid). Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information.

Troubleshooting Guides

Route 1: Diazotization-Reduction of 5-Aminoisophthalic Acid

Problem 1: Low yield of the desired product and formation of a colored impurity.

  • Possible Cause: Azo-coupling side reaction. The diazonium salt intermediate can react with unreacted 5-aminoisophthalic acid to form a colored azo dye impurity.

  • Troubleshooting Steps:

    • Temperature Control: Maintain a low reaction temperature (0-5 °C) during diazotization to minimize the rate of the coupling reaction.

    • Slow Addition of Nitrite: Add the sodium nitrite solution slowly and subsurface to the acidic solution of the amine to ensure it reacts quickly to form the diazonium salt and does not accumulate, which could favor side reactions.

    • Efficient Stirring: Ensure vigorous stirring to maintain a homogeneous reaction mixture.

Problem 2: Presence of a significant amount of 5-hydroxyisophthalic acid in the product.

  • Possible Cause: Decomposition of the diazonium salt. At temperatures above 5 °C, the diazonium salt can be hydrolyzed to the corresponding phenol.

  • Troubleshooting Steps:

    • Strict Temperature Control: Keep the reaction temperature strictly at 0-5 °C throughout the diazotization and before the reduction step.

    • Immediate Use of Diazonium Salt: Use the prepared diazonium salt solution immediately in the next reduction step without allowing it to warm up.

Route 2: Nucleophilic Aromatic Substitution of 5-Chloroisophthalic Acid

Problem 3: Formation of an insoluble white precipitate that is not the desired product.

  • Possible Cause: Exothermic dimerization. At temperatures above 70°C, a side reaction leading to the formation of a dimeric byproduct can occur.[1] This is likely due to the reaction of two molecules of the starting material with one molecule of hydrazine, forming a more complex, less soluble dimer.

  • Troubleshooting Steps:

    • Temperature Control: Maintain the reaction temperature below 70°C.[1]

    • Controlled Addition of Hydrazine: Add the hydrazine hydrate dropwise to the solution of 5-chloroisophthalic acid to better control the reaction exotherm.

    • Efficient Cooling: Use an ice bath or other cooling methods to dissipate the heat generated during the reaction.

Problem 4: Incomplete reaction and presence of starting material in the final product.

  • Possible Cause: Insufficient hydrazine or inadequate reaction conditions.

  • Troubleshooting Steps:

    • Stoichiometry: Use a slight excess of hydrazine hydrate (1.2-1.5 equivalents) to ensure complete conversion of the starting material.[1]

    • Solvent Choice: Polar aprotic solvents like DMF can be beneficial for this type of reaction.[1]

    • Reaction Time: Ensure the reaction is stirred for a sufficient amount of time to go to completion.

Data Presentation

ParameterRecommended Condition (Diazotization)Consequence of Deviation
Temperature0-5 °CIncreased formation of 5-hydroxyisophthalic acid and azo-coupled byproducts.
Reagent AdditionSlow, subsurface addition of NaNO₂Localized high concentrations of nitrite, leading to side reactions.
StirringVigorousPoor mixing can lead to inhomogeneous reaction and lower yield.
ParameterRecommended Condition (Substitution)Consequence of Deviation
Temperature< 70 °CFormation of dimeric byproducts.[1]
Hydrazine Stoichiometry1.2-1.5 equivalentsIncomplete reaction, presence of starting material.[1]
MixingEfficient agitationLocalized "hot spots" leading to impurity formation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Diazotization-Reduction
  • Diazotization:

    • Dissolve 5-aminoisophthalic acid in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.

  • Reduction:

    • In a separate flask, prepare a solution of a suitable reducing agent (e.g., stannous chloride in concentrated hydrochloric acid) and cool it to 0-5 °C.

    • Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, continue stirring for several hours, allowing the reaction mixture to slowly warm to room temperature.

  • Isolation:

    • Collect the precipitated product by filtration.

    • Wash the solid with cold water and then with a suitable organic solvent (e.g., ethanol) to remove impurities.

    • Dry the product under vacuum.

Protocol 2: Synthesis of this compound via Nucleophilic Aromatic Substitution
  • Reaction Setup:

    • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloroisophthalic acid in a suitable solvent (e.g., ethanol).[1]

    • Place the flask in a heating mantle with a temperature controller.

  • Reaction:

    • Slowly add hydrazine hydrate (1.2-1.5 equivalents) to the solution.[1]

    • Heat the reaction mixture to a temperature below 70°C and maintain it for several hours with continuous stirring.[1]

  • Isolation:

    • Cool the reaction mixture to room temperature.

    • Acidify the mixture with hydrochloric acid to precipitate the hydrochloride salt of the product.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Diazotization-Reduction cluster_1 Route 2: Nucleophilic Substitution 5-Aminoisophthalic Acid 5-Aminoisophthalic Acid Diazonium Salt Diazonium Salt 5-Aminoisophthalic Acid->Diazonium Salt NaNO2, HCl 0-5 °C 5-Hydrazinoisophthalic acid HCl 5-Hydrazinoisophthalic acid HCl Diazonium Salt->5-Hydrazinoisophthalic acid HCl Reduction (e.g., SnCl2) 5-Chloroisophthalic Acid 5-Chloroisophthalic Acid Product_Route2 5-Hydrazinoisophthalic acid HCl 5-Chloroisophthalic Acid->Product_Route2 Hydrazine Hydrate < 70 °C

Caption: Synthetic routes to this compound.

Side_Reactions Diazonium Salt Diazonium Salt 5-Hydroxyisophthalic Acid 5-Hydroxyisophthalic Acid Diazonium Salt->5-Hydroxyisophthalic Acid > 5 °C (Hydrolysis) Azo-Coupled Byproduct Azo-Coupled Byproduct Diazonium Salt->Azo-Coupled Byproduct Coupling with unreacted amine 5-Chloroisophthalic Acid 5-Chloroisophthalic Acid Dimer Byproduct Dimer Byproduct 5-Chloroisophthalic Acid->Dimer Byproduct > 70 °C (Dimerization)

Caption: Common side reactions in the synthesis.

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Troubleshooting Pyrazole Synthesis with 5-Hydrazinoisophthalic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for pyrazole synthesis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when using 5-Hydrazinoisophthalic acid hydrochloride in pyrazole synthesis, particularly focusing on troubleshooting low yields.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for pyrazole synthesis using this compound?

A1: The synthesis of pyrazoles from this compound and a 1,3-dicarbonyl compound follows the Knorr pyrazole synthesis. This is a condensation reaction that proceeds via an acid-catalyzed mechanism. The reaction begins with the formation of an imine between the hydrazine and one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular attack of the second nitrogen of the hydrazine on the other carbonyl group, leading to a second imine formation. Finally, a dehydration step yields the aromatic pyrazole ring.[1][2]

Q2: Why am I getting a low yield when using this compound?

A2: Low yields in this specific reaction can be attributed to several factors. The primary reason is often the reduced nucleophilicity of the hydrazine due to the electron-withdrawing nature of the two carboxylic acid groups on the isophthalic acid moiety. Other contributing factors can include suboptimal reaction conditions (pH, temperature, solvent), side reactions, and purification challenges.

Q3: Does the hydrochloride salt of the hydrazine affect the reaction?

A3: Yes, the hydrochloride salt makes the initial reaction mixture acidic. Acidic conditions can be beneficial as they catalyze the imine formation, which is a key step in the Knorr synthesis.[1][3] However, the pH of the reaction medium is crucial and may need optimization. An excessively low pH can protonate the hydrazine, further reducing its nucleophilicity.

Q4: What are common side reactions that can lead to low yield?

A4: Common side reactions include the formation of regioisomers if an unsymmetrical 1,3-dicarbonyl is used, and incomplete cyclization, where the reaction may stall at the hydrazone intermediate.[3] Additionally, the carboxylic acid groups of the starting material could potentially undergo esterification if an alcohol is used as a solvent at high temperatures, although this is generally less favorable than the pyrazole formation.

Q5: How can I improve the yield of my reaction?

A5: To improve the yield, you can optimize several reaction parameters:

  • Temperature: Increasing the reaction temperature can help overcome the activation energy barrier, especially with a deactivated hydrazine.

  • Solvent: A high-boiling point polar aprotic solvent like DMF or DMSO can be effective.

  • Catalyst: While the hydrazine hydrochloride provides an acidic environment, adding a catalytic amount of a stronger acid like acetic acid might be beneficial.

  • Stoichiometry: Using a slight excess of the 1,3-dicarbonyl compound can help drive the reaction to completion.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving common issues leading to low yields.

Problem: Low or No Product Formation

Potential CauseSuggested Solution
Low Reactivity of Hydrazine The electron-withdrawing carboxylic acid groups on the isophthalic acid moiety decrease the nucleophilicity of the hydrazine. Increase the reaction temperature and/or prolong the reaction time. Consider using a higher boiling point solvent.
Incorrect pH While acidic conditions are generally favorable for the Knorr synthesis, an excessively low pH can protonate the hydrazine, rendering it unreactive. If the reaction is too acidic, consider adding a non-nucleophilic base to adjust the pH. Conversely, if the reaction is not proceeding, a catalytic amount of a stronger acid (e.g., acetic acid) may be beneficial.[3]
Suboptimal Solvent The choice of solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMF or DMSO are often effective for Knorr synthesis. If using an alcohol, be mindful of potential esterification side reactions at high temperatures.
Decomposition of Starting Materials Hydrazine derivatives can be unstable at high temperatures. Ensure the reaction temperature is not excessively high for prolonged periods. Monitor the reaction progress by TLC to avoid extended heating once the reaction is complete.

Problem: Formation of Multiple Products (Impure Product)

Potential CauseSuggested Solution
Formation of Regioisomers If you are using an unsymmetrical 1,3-dicarbonyl compound, the formation of two different pyrazole regioisomers is possible.[4] To obtain a single regioisomer, consider modifying the reaction conditions (e.g., adjusting the pH) or using a symmetrical 1,3-dicarbonyl if your synthetic route allows.
Incomplete Cyclization The reaction may stall at the hydrazone intermediate, especially with a deactivated hydrazine. Ensure sufficient reaction time and temperature to promote the final cyclization and dehydration step.
Side Reactions Unwanted side reactions can lead to a complex product mixture. Optimize reaction conditions (temperature, time, solvent) to favor the desired pyrazole formation.

Problem: Difficulty in Product Purification

Potential CauseSuggested Solution
High Polarity of the Product The presence of two carboxylic acid groups makes the final pyrazole product highly polar. This can make purification by standard silica gel chromatography challenging.
Low Solubility of the Product The product may have low solubility in common organic solvents, making recrystallization difficult.
Purification Strategy Consider the following purification techniques for highly polar compounds: - Recrystallization: Try recrystallizing the product from a polar solvent like water, ethanol, or a mixture of solvents.[5] - Acid-Base Extraction: Dissolve the crude product in a basic aqueous solution (e.g., sodium bicarbonate) to deprotonate the carboxylic acids and make it water-soluble. Wash with an organic solvent to remove non-acidic impurities. Then, re-acidify the aqueous layer to precipitate the purified product. - Reverse-Phase Chromatography: If standard chromatography fails, reverse-phase chromatography (e.g., using C18 silica) with a water/acetonitrile or water/methanol gradient can be an effective method for purifying polar compounds.[6]

Experimental Protocols

General Protocol for Pyrazole Synthesis from this compound and Acetylacetone

This protocol is a general guideline and may require optimization for specific substrates and scales.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).

  • Solvent Addition: Add a suitable solvent such as ethanol, acetic acid, or DMF.

  • Reagent Addition: Add acetylacetone (1 to 1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by acid-base extraction.

Data Presentation

Table 1: Effect of Reaction Parameters on Pyrazole Synthesis Yield (General Trends)

ParameterCondition 1Yield (%)Condition 2Yield (%)Rationale
Solvent EthanolModerateDMFHighHigher boiling point and polar aprotic nature of DMF can improve reaction rates.
Temperature Room TempLowRefluxHighOvercomes the activation energy, especially for deactivated hydrazines.
Catalyst None (HCl salt)ModerateAcetic AcidHigherAdditional acid catalysis can accelerate the imine formation and cyclization steps.[3]
Stoichiometry 1:1 (Hydrazine:Dicarbonyl)Good1:1.2 (Hydrazine:Dicarbonyl)BetterA slight excess of the dicarbonyl can help drive the reaction to completion.

Visualizations

Troubleshooting Workflow for Low Yield

The following diagram illustrates a logical workflow for troubleshooting low yield in your pyrazole synthesis.

Troubleshooting_Low_Yield start Low Yield Observed check_reactivity Is the hydrazine reactant deactivated? start->check_reactivity check_conditions Are the reaction conditions optimal? check_reactivity->check_conditions Yes optimize_reactivity Increase temperature and/or reaction time. check_reactivity->optimize_reactivity No check_side_reactions Are there significant side products? check_conditions->check_side_reactions Yes optimize_conditions Adjust pH, change solvent, or alter stoichiometry. check_conditions->optimize_conditions No check_purification Is product being lost during purification? check_side_reactions->check_purification No analyze_side_products Identify side products by MS/NMR to understand side reactions. check_side_reactions->analyze_side_products Yes optimize_purification Use acid-base extraction or reverse-phase chromatography. check_purification->optimize_purification Yes end Improved Yield check_purification->end No optimize_reactivity->check_conditions optimize_conditions->check_side_reactions analyze_side_products->optimize_conditions optimize_purification->end

Caption: A flowchart for systematically troubleshooting low yields.

Knorr Pyrazole Synthesis Pathway

This diagram outlines the key steps in the Knorr pyrazole synthesis.

Knorr_Synthesis cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product hydrazine 5-Hydrazinoisophthalic acid hydrochloride hydrazone Hydrazone Intermediate hydrazine->hydrazone dicarbonyl 1,3-Dicarbonyl Compound dicarbonyl->hydrazone cyclized_intermediate Cyclized Intermediate hydrazone->cyclized_intermediate + H+ (catalyst) pyrazole Pyrazole Product cyclized_intermediate->pyrazole - H2O

Caption: The reaction pathway for Knorr pyrazole synthesis.

References

stability issues of 5-Hydrazinoisophthalic acid hydrochloride in solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-Hydrazinoisophthalic acid hydrochloride in solution. Find troubleshooting guides, frequently asked questions, and experimental protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: The hydrochloride salt form of 5-Hydrazinoisophthalic acid enhances its solubility in polar solvents.[1] For optimal stability, it is recommended to use aqueous solutions. The use of buffers is advisable to maintain a stable pH. Common solvents include water, saline, and various buffer systems (e.g., phosphate, acetate), depending on the experimental requirements.

Q2: What are the ideal storage conditions for this compound solutions?

A2: To minimize degradation, solutions of this compound should be stored at low temperatures, typically 2-8°C, and protected from light. The hydrazine moiety, in particular, can be susceptible to oxidation, and light can accelerate this process. For long-term storage, freezing the solution at -20°C or below may be appropriate, but it is crucial to perform freeze-thaw stability studies to ensure the compound remains stable.

Q3: What are the potential degradation pathways for this compound in solution?

A3: The primary degradation pathways are likely to involve the hydrazine and carboxylic acid functional groups. The hydrazine group is susceptible to oxidation, which can be catalyzed by metal ions or exposure to air and light.[1] This can lead to the formation of various oxidation products. The carboxylic acid groups can undergo reactions typical of acids, and their ionization state, which influences solubility and reactivity, is pH-dependent. Hydrolysis is another potential degradation pathway, especially at extreme pH values and elevated temperatures.

Q4: How does pH affect the stability of this compound solutions?

A4: The pH of the solution is a critical factor for the stability of this compound. The hydrazine group's reactivity and the ionization state of the carboxylic acid groups are both influenced by pH. Extreme pH conditions (highly acidic or alkaline) can accelerate hydrolytic degradation. It is recommended to determine the optimal pH range for your specific application through stability studies. Generally, a pH close to neutral, or slightly acidic to maintain the hydrochloride salt form, is a reasonable starting point.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Precipitation in solution upon storage - Low solubility at storage temperature: The compound may be less soluble at lower temperatures. - pH shift: The pH of the solution may have changed, affecting solubility. - Degradation: A degradation product with lower solubility may have formed.- Warm the solution: Gently warm the solution to room temperature and agitate to see if the precipitate redissolves. - Check and adjust pH: Measure the pH of the solution and adjust it back to the initial value if it has shifted. - Filter and analyze: If the precipitate does not redissolve, it may be a degradant. Filter the solution and analyze the precipitate and the filtrate (e.g., by HPLC) to identify the components.
Color change in the solution (e.g., turning yellow/brown) - Oxidation: The hydrazine moiety is prone to oxidation, which can lead to colored byproducts. This can be accelerated by exposure to air, light, or trace metal ions.- Protect from light and air: Store solutions in amber vials and consider purging the headspace with an inert gas (e.g., nitrogen or argon). - Use chelating agents: If metal ion contamination is suspected, adding a small amount of a chelating agent like EDTA can help.
Loss of biological activity or inconsistent experimental results - Chemical degradation: The compound may have degraded over time, leading to a lower concentration of the active molecule.- Perform stability analysis: Use a stability-indicating analytical method, such as HPLC, to determine the concentration of the parent compound and detect any degradation products.[2][3][4] - Prepare fresh solutions: For critical experiments, it is always best to use freshly prepared solutions.
Unexpected peaks in chromatogram (e.g., HPLC analysis) - Formation of degradation products: The new peaks likely correspond to molecules formed from the degradation of this compound.- Conduct forced degradation studies: To identify potential degradation products, subject the compound to stress conditions (acid, base, oxidation, heat, light).[5][6][7] This will help in developing a stability-indicating method and understanding the degradation profile.

Experimental Protocol: Stability Assessment using HPLC

This protocol outlines a general procedure for conducting a forced degradation study to assess the stability of this compound in solution.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., HPLC-grade water or a specific buffer) to a known concentration (e.g., 1 mg/mL).

2. Forced Degradation Studies:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.[5][6]

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.[5][6]

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Store the stock solution at 60°C for 48 hours in a light-protected container.

  • Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) or sunlight for a defined period.

3. Sample Analysis by HPLC:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[7]

  • Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol).[7]

  • Detection Wavelength: Determined by measuring the UV absorbance spectrum of the compound.

  • Injection Volume: 10-20 µL.

  • Analysis: Analyze the stressed samples alongside a control (unstressed) sample. Quantify the parent peak and any degradation products.

4. Data Interpretation:

  • Calculate the percentage of degradation for each stress condition.

  • A good stability-indicating method should show a decrease in the parent peak area and the appearance of new peaks for degradation products, with no interference between them.

Illustrative Stability Data

The following table presents hypothetical data from a forced degradation study of this compound.

Stress ConditionIncubation Time (hours)Temperature (°C)% Degradation of Parent CompoundNumber of Major Degradation Products
0.1 M HCl246015.2%2
0.1 M NaOH246025.8%3
3% H₂O₂242545.5%4
Thermal48608.1%1
Photolytic (UV)82512.3%2

Visual Guides

TroubleshootingWorkflow start Start: Stability Issue Encountered issue Describe the Issue start->issue precipitation Precipitation in Solution issue->precipitation e.g., solid forms color_change Color Change issue->color_change e.g., turns yellow loss_of_activity Loss of Activity issue->loss_of_activity e.g., inconsistent results check_solubility Check Solubility at Storage Temp precipitation->check_solubility check_ph Check and Adjust pH precipitation->check_ph check_degradation Suspect Degradation precipitation->check_degradation check_oxidation Suspect Oxidation color_change->check_oxidation loss_of_activity->check_degradation end Issue Resolved check_solubility->end check_ph->end protect_light_air Protect from Light/Air check_oxidation->protect_light_air use_chelator Use Chelating Agent (EDTA) check_oxidation->use_chelator protect_light_air->end use_chelator->end hplc_analysis Perform HPLC Analysis check_degradation->hplc_analysis prepare_fresh Prepare Fresh Solution hplc_analysis->prepare_fresh prepare_fresh->end

Caption: Troubleshooting workflow for stability issues.

StabilityStudyWorkflow start Start: Stability Assessment prepare_stock Prepare Stock Solution (1 mg/mL) start->prepare_stock forced_degradation Forced Degradation Studies prepare_stock->forced_degradation acid Acid Hydrolysis (0.1 M HCl, 60°C) forced_degradation->acid base Base Hydrolysis (0.1 M NaOH, 60°C) forced_degradation->base oxidation Oxidation (3% H₂O₂, RT) forced_degradation->oxidation thermal Thermal (60°C) forced_degradation->thermal photo Photolytic (UV Light) forced_degradation->photo hplc_analysis HPLC Analysis of Samples acid->hplc_analysis base->hplc_analysis oxidation->hplc_analysis thermal->hplc_analysis photo->hplc_analysis data_interpretation Data Interpretation hplc_analysis->data_interpretation report Generate Stability Report data_interpretation->report

Caption: Experimental workflow for stability assessment.

References

Technical Support Center: Challenges in the Scale-up of 5-Hydrazinoisophthalic Acid Hydrochloride Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the scale-up of 5-Hydrazinoisophthalic acid hydrochloride production.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial-scale synthesis route for this compound? A1: The primary and most established method for synthesizing this compound on a larger scale is through a nucleophilic aromatic substitution (SNAr) reaction. This process involves reacting a 5-halogenated isophthalic acid, such as 5-chloroisophthalic acid, with hydrazine hydrate. The reaction is typically followed by neutralization with hydrochloric acid to produce the stable hydrochloride salt.[1]

Q2: What are the critical safety considerations when handling hydrazine hydrate during scale-up? A2: Hydrazine hydrate is a highly toxic and reactive compound, necessitating stringent safety protocols.[1] Key safety measures for industrial-scale operations include the use of closed handling systems, nitrogen blanketing to prevent oxidation and mitigate explosion risks, and specialized personal protective equipment.[1] Using aqueous solutions of hydrazine is a common strategy to reduce hazards, as they have higher flash points and lower volatility compared to anhydrous hydrazine.[1]

Q3: How can the exothermic nature of the reaction be managed at a larger scale? A3: The nucleophilic aromatic substitution reaction is typically exothermic. Efficient heat removal is crucial to prevent runaway reactions, especially in large-volume reactors.[1] This requires a reactor with an appropriate heat exchange system and precise temperature control. Maintaining a homogenous reaction mixture through effective agitation is also critical to prevent localized "hot spots" and the formation of impurities.[1]

Q4: What are the potential impurities, and how can they be minimized? A4: Potential impurities can arise from side reactions or incomplete conversion. These may include unreacted 5-chloroisophthalic acid, di-substituted byproducts, and oxidation products of the hydrazine moiety. To optimize purity, it is recommended to use a slight stoichiometric excess of hydrazine (1.2 to 1.5 equivalents) to ensure complete conversion of the starting material.[1] Temperature control is also vital; maintaining the reaction temperature below 70°C is advised to suppress side reactions like exothermic dimerization.[1] Purification of the final product is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water mixtures.[1]

Q5: What analytical methods are recommended for quality control during and after production? A5: A combination of analytical techniques should be employed to monitor the reaction and ensure the purity of the final product. High-Performance Liquid Chromatography (HPLC) with a C18 column is suitable for assessing purity.[1] ¹H and ¹³C NMR spectroscopy can confirm the structural integrity of the compound.[1] Elemental analysis should also be performed to verify the elemental composition.[1]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; Suboptimal stoichiometry; Side reactions.Ensure a slight excess of hydrazine hydrate (1.2-1.5 eq.) is used.[1] Monitor reaction completion using TLC or HPLC before workup. Maintain temperature below 70°C to minimize side reactions.[1]
Product Discoloration Oxidation of the hydrazine group; Presence of metallic impurities.Conduct the reaction under an inert atmosphere (e.g., nitrogen). Ensure all reagents and solvents are of high purity and free from metal contaminants. Consider treating the recrystallization solution with activated carbon.
Poor Filterability of the Product Formation of very fine particles or an oily precipitate.Optimize the crystallization process by slowing down the cooling rate or using an anti-solvent addition method. Ensure the neutralization with HCl is performed slowly and with good mixing to promote crystal growth.
Inconsistent Product Quality Between Batches Variations in raw material quality; Poor control over reaction parameters.Implement stringent quality control for all starting materials. Ensure precise control and documentation of reaction temperature, addition rates, and mixing speed.
Presence of Unreacted Starting Material Insufficient hydrazine hydrate; Short reaction time.Increase the molar equivalents of hydrazine hydrate slightly. Extend the reaction time and confirm the absence of starting material by HPLC before proceeding with the workup.

Quantitative Data Summary

The following table summarizes key reaction parameters and their impact on product yield and purity, based on typical laboratory-scale syntheses. This data should be used as a guideline for process optimization.

ParameterLab Scale (Typical)Pilot Scale (Target)Impact on Yield and Purity
Reactant Ratio (Hydrazine:5-chloroisophthalic acid) 1.2 - 1.5 equivalents1.3 - 1.5 equivalentsA slight excess of hydrazine drives the reaction to completion, increasing yield. However, a large excess can lead to purification challenges.[1]
Reaction Temperature 60 - 80 °C< 70 °CHigher temperatures increase the reaction rate but can also promote the formation of impurities, thus reducing purity.[1]
Reaction Time 12 - 24 hours16 - 24 hoursSufficient time is needed for complete conversion. The optimal time should be determined by in-process monitoring.[1]
Solvent EthanolEthanol or other polar aprotic solvents (e.g., DMF)The choice of solvent can affect reaction rate and solubility of reactants and products.[1]

Experimental Protocols

Key Experiment: Lab-Scale Synthesis of this compound

This protocol describes a representative laboratory-scale synthesis.

Materials:

  • 5-chloroisophthalic acid

  • Hydrazine hydrate

  • Ethanol

  • Concentrated hydrochloric acid

Procedure:

  • Charge a reaction vessel with 5-chloroisophthalic acid and ethanol.

  • With agitation, slowly add 1.2 to 1.5 equivalents of hydrazine hydrate to the suspension.

  • Heat the mixture to 60-80°C and maintain for 12-24 hours, monitoring the reaction progress by TLC or HPLC.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly add concentrated hydrochloric acid to neutralize the solution and precipitate the product.

  • Cool the suspension in an ice bath to maximize precipitation.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol.

  • Dry the product under vacuum.

  • For enhanced purity, recrystallize the crude product from an ethanol/water mixture.[1]

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Reactant Charging cluster_1 Reaction cluster_2 Work-up and Purification cluster_3 Final Product 5-chloroisophthalic_acid 5-Chloroisophthalic Acid Reaction_Vessel Reaction @ 60-80°C (12-24h) 5-chloroisophthalic_acid->Reaction_Vessel Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Reaction_Vessel Solvent Ethanol Solvent->Reaction_Vessel Neutralization Neutralization with HCl Reaction_Vessel->Neutralization Filtration Filtration Neutralization->Filtration Drying Drying Filtration->Drying Final_Product 5-Hydrazinoisophthalic Acid HCl Drying->Final_Product

Caption: A simplified workflow for the synthesis of this compound.

Logical Relationship for Troubleshooting Low Purity

G Low_Purity Low_Purity High_Temp High Reaction Temperature? Low_Purity->High_Temp Incorrect_Stoichiometry Incorrect Stoichiometry? Low_Purity->Incorrect_Stoichiometry Impure_Reactants Impure Reactants? Low_Purity->Impure_Reactants Reduce_Temp Action: Reduce Temperature High_Temp->Reduce_Temp Adjust_Ratio Action: Adjust Reactant Ratio Incorrect_Stoichiometry->Adjust_Ratio Purify_Reactants Action: Use Purified Reactants Impure_Reactants->Purify_Reactants

Caption: A troubleshooting guide for addressing low product purity.

References

preventing byproduct formation in 5-Hydrazinoisophthalic acid hydrochloride reactions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for 5-Hydrazinoisophthalic Acid Hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and preventing byproduct formation during reactions with this versatile compound. Here you will find answers to frequently asked questions and detailed guides to ensure the highest purity and yield in your experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and subsequent reactions of this compound, focusing on the prevention of common byproducts.

Issue 1: Formation of an Insoluble Precipitate During Synthesis

  • Question: During the synthesis of this compound via nucleophilic aromatic substitution of 5-chloroisophthalic acid with hydrazine, an unexpected and poorly soluble precipitate forms, leading to low yields of the desired product. What is this precipitate and how can its formation be avoided?

  • Probable Cause: The formation of an insoluble precipitate is likely due to the exothermic dimerization of the 5-Hydrazinoisophthalic acid product. This side reaction can occur at elevated temperatures, leading to intermolecular condensation.

  • Solution: Careful temperature control is crucial to prevent this side reaction. It is recommended to maintain the reaction temperature below 70°C.[1] Additionally, ensuring efficient stirring can help to dissipate localized heat and minimize the formation of this byproduct.

Issue 2: Presence of Unreacted Starting Material in the Final Product

  • Question: After the reaction is complete, analysis of the product mixture shows a significant amount of the starting 5-chloroisophthalic acid. How can I ensure complete conversion?

  • Probable Cause: Incomplete conversion of the starting material can be due to insufficient hydrazine or suboptimal reaction conditions.

  • Solution: Employing a slight stoichiometric excess of hydrazine hydrate (typically 1.2 to 1.5 equivalents) can help drive the reaction to completion.[1] The choice of solvent also plays a role; polar aprotic solvents such as dimethylformamide (DMF) can be beneficial.[1] Monitoring the reaction progress by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is recommended to determine the optimal reaction time.

Issue 3: Formation of a Cyclic Byproduct

  • Question: Spectroscopic analysis (e.g., NMR, Mass Spectrometry) of my product indicates the presence of an impurity with a mass corresponding to the loss of a water molecule from the parent compound. What is this byproduct and how can I prevent its formation?

  • Probable Cause: The bifunctional nature of 5-Hydrazinoisophthalic acid, containing both hydrazine and carboxylic acid groups, makes it susceptible to intramolecular cyclization, especially under acidic or high-temperature conditions. This reaction leads to the formation of a cyclic hydrazide, specifically a derivative of a phthalazinedione.

  • Solution: To minimize intramolecular cyclization, it is important to control the pH and temperature during the reaction and work-up. The reaction should be carried out under conditions that do not favor the condensation of the hydrazine and carboxylic acid groups. When the carboxylic acid groups are intended for subsequent reactions (e.g., amide bond formation), they should be activated in situ under conditions that favor the desired intermolecular reaction over intramolecular cyclization.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in reactions involving this compound?

A1: The most common byproducts are:

  • Dimer: Formed through intermolecular condensation, particularly at elevated temperatures.

  • Cyclic Hydrazide (Phthalazinedione derivative): Results from intramolecular condensation of the hydrazine and one of the carboxylic acid groups.

  • Unreacted Starting Materials: Residual 5-chloroisophthalic acid or excess hydrazine.

  • Products of Over-reaction: In subsequent reactions, di-acylation of the hydrazine moiety can occur if stoichiometry is not carefully controlled.

Q2: How can I purify this compound to remove these byproducts?

A2: Purification can be achieved through:

  • Precipitation: Adjusting the pH of the aqueous solution to 3-3.5 can induce the precipitation of the desired product, leaving more soluble impurities in the solution.[1]

  • Recrystallization: Recrystallization from a suitable solvent system, such as ethanol/water mixtures, can effectively remove impurities.[1]

  • Chromatography: For high purity requirements, column chromatography using silica gel with a mobile phase such as ethyl acetate/methanol (8:2) can be employed.[1]

Q3: What analytical techniques are best for detecting impurities in my product?

A3: A combination of the following techniques is recommended for comprehensive purity analysis:

  • High-Performance Liquid Chromatography (HPLC): An excellent method for separating and quantifying the main product and its byproducts. A C18 column with a phosphate buffer/methanol mobile phase is a good starting point.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR in a solvent like DMSO-d₆ can help identify the functional groups of the main product and elucidate the structure of any impurities.[1]

  • Mass Spectrometry (MS): Provides accurate molecular weight information for the product and any byproducts, aiding in their identification.

Experimental Protocols

Protocol 1: Synthesis of this compound with Minimized Byproduct Formation

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a condenser, and a thermometer, dissolve 5-chloroisophthalic acid (1 equivalent) in a suitable solvent (e.g., ethanol).

  • Addition of Hydrazine: While stirring, slowly add a slight excess of hydrazine hydrate (1.2-1.5 equivalents) to the solution.

  • Temperature Control: Maintain the reaction temperature below 70°C throughout the addition and the subsequent reaction time. Use a water bath for cooling if necessary.

  • Reaction Monitoring: Monitor the progress of the reaction using TLC or HPLC until the starting material is consumed.

  • Neutralization and Precipitation: After the reaction is complete, cool the mixture to room temperature. Slowly add hydrochloric acid to neutralize the excess hydrazine and precipitate the this compound salt. Adjust the final pH to approximately 3-3.5.

  • Isolation and Washing: Filter the precipitate and wash it with cold water to remove any remaining salts and impurities.[1]

  • Drying: Dry the product under vacuum to remove residual solvents.

Protocol 2: HPLC Method for Purity Analysis

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (pH ~3) and methanol. The exact ratio should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV-Vis spectrum of the main compound and potential impurities (typically around 254 nm).

  • Injection Volume: 10-20 µL.

  • Sample Preparation: Dissolve a known amount of the product in the mobile phase or a suitable solvent.

Quantitative Data Summary

The following table provides a hypothetical summary of how reaction conditions can affect the purity of this compound. This data is for illustrative purposes and should be confirmed experimentally.

Reaction Temperature (°C) Hydrazine Equivalents Purity of this compound (%) Dimer Byproduct (%) Unreacted Starting Material (%)
601.29523
701.29253
801.285123
601.59811
701.59631

Visualizations

Byproduct_Formation_Pathways start 5-Chloroisophthalic Acid + Hydrazine main_product 5-Hydrazinoisophthalic Acid start->main_product Desired Reaction (< 70°C) dimer Dimer Byproduct main_product->dimer Intermolecular Condensation (High Temp) cyclic Cyclic Hydrazide Byproduct main_product->cyclic Intramolecular Condensation (Acidic/High Temp)

Caption: Potential reaction pathways leading to byproduct formation.

Troubleshooting_Workflow start Reaction Complete analyze Analyze Product Mixture (HPLC, NMR) start->analyze pure Product is Pure analyze->pure Yes impure Impurities Detected analyze->impure No end Proceed pure->end precipitate Insoluble Precipitate? impure->precipitate unreacted Unreacted Starting Material? precipitate->unreacted No solution1 Lower Reaction Temp. Improve Stirring precipitate->solution1 Yes other Other Byproducts? unreacted->other No solution2 Increase Hydrazine eq. Optimize Solvent/Time unreacted->solution2 Yes solution3 Control pH & Temp. Purify (Precipitation/Chromo.) other->solution3 Yes rework Re-evaluate Synthesis solution1->rework solution2->rework solution3->rework

References

optimizing the solubility of 5-Hydrazinoisophthalic acid hydrochloride for reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the use of 5-Hydrazinoisophthalic acid hydrochloride in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a chemical compound with the molecular formula C₈H₉ClN₂O₄. Its structure, featuring both a hydrazine group and two carboxylic acid functionalities on an isophthalic acid backbone, makes it a versatile building block in organic synthesis. The hydrochloride salt form is utilized to enhance the compound's stability and solubility in certain solvents.[1] Its primary applications are in the synthesis of novel heterocyclic compounds, such as pyrazoles, and as a linker in the development of coordination polymers and metal-organic frameworks (MOFs).[1]

Q2: What are the general recommendations for storing this compound?

To ensure the integrity of the compound, it should be stored in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The container should be tightly sealed to prevent moisture absorption.

Q3: What safety precautions should be taken when handling this compound?

As with any chemical reagent, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Solubility and Dissolution Guide

Optimizing the solubility of this compound is critical for successful reaction outcomes. The following sections provide quantitative data, experimental protocols, and a troubleshooting guide to address common solubility challenges.

Data Presentation: Solubility Profile
SolventChemical FormulaTypeEstimated Solubility (g/L) at 25°CNotes
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic> 100Often the solvent of choice for poorly soluble compounds.
N,N-Dimethylformamide (DMF)C₃H₇NOPolar Aprotic> 100Recommended for reactions to stabilize intermediates.[1]
MethanolCH₄OPolar Protic10 - 50Good solubility, but reactivity with some reagents should be considered.
EthanolC₂H₆OPolar Protic5 - 20Used as a solvent in the synthesis of the compound.[1]
WaterH₂OPolar Protic< 1Limited solubility, which can be pH-dependent.
Dichloromethane (DCM)CH₂Cl₂Nonpolar< 0.1Generally insoluble in nonpolar organic solvents.
TolueneC₇H₈Nonpolar< 0.1Generally insoluble in nonpolar organic solvents.
Experimental Protocol: Dissolution for Reaction Setup

This protocol outlines a general procedure for dissolving this compound for a typical organic reaction.

Objective: To achieve complete dissolution of this compound to ensure a homogeneous reaction mixture.

Materials:

  • This compound

  • Chosen reaction solvent (e.g., DMF, DMSO)

  • Reaction vessel (e.g., round-bottom flask)

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath (if required)

  • Nitrogen or Argon line for inert atmosphere (if required)

Procedure:

  • Preparation: Ensure the reaction vessel is clean and dry. Add the magnetic stir bar to the vessel.

  • Addition of Solid: Weigh the required amount of this compound and add it to the reaction vessel.

  • Solvent Addition: Add the chosen solvent to the reaction vessel. Start with approximately 75% of the final desired volume.

  • Stirring: Begin stirring the mixture at a moderate speed.

  • Observation: Observe the dissolution of the solid. If the solid does not dissolve completely at room temperature, proceed to the next step.

  • Gentle Heating (if necessary): Gently heat the mixture using a heating mantle or oil bath. Increase the temperature in increments of 5-10°C. Do not exceed the recommended temperature for the reaction (typically below 70°C for reactions involving hydrazines to avoid side reactions).[1]

  • Complete Dissolution: Continue stirring and gentle heating until all the solid has dissolved, resulting in a clear solution.

  • Final Volume Adjustment: Once the solid is fully dissolved, cool the solution to the desired reaction temperature and add the remaining solvent to reach the final concentration.

  • Inert Atmosphere: If the reaction is air- or moisture-sensitive, purge the vessel with an inert gas (e.g., nitrogen or argon) before and during the dissolution process.

Diagram: Experimental Workflow for Dissolution

G start Start add_solid Add 5-Hydrazinoisophthalic acid hydrochloride to reaction vessel start->add_solid add_solvent Add 75% of reaction solvent add_solid->add_solvent stir Stir at room temperature add_solvent->stir check_dissolution Is solid fully dissolved? stir->check_dissolution heat Gently heat (e.g., 40-60°C) check_dissolution->heat No cool_down Cool to reaction temperature check_dissolution->cool_down Yes heat->stir add_remaining_solvent Add remaining solvent cool_down->add_remaining_solvent end Homogeneous solution ready for reaction add_remaining_solvent->end

Caption: Workflow for dissolving this compound.

Troubleshooting Guide: Solubility Issues

This guide addresses common problems encountered when dissolving this compound and during the course of a reaction.

ProblemPossible Cause(s)Recommended Solution(s)
Compound fails to dissolve completely in the chosen solvent. 1. Insufficient solvent volume. 2. Inappropriate solvent choice. 3. Low temperature.1. Increase the solvent volume to achieve a more dilute solution. 2. Switch to a stronger polar aprotic solvent like DMSO or DMF. 3. Gently warm the mixture while stirring.
Precipitation of starting material occurs upon addition of another reagent. 1. The added reagent reduces the overall solvent polarity. 2. The reaction of the added reagent with the starting material forms an insoluble salt. 3. The temperature of the reaction mixture has decreased.1. Add the reagent slowly and in a dropwise manner to the stirred solution. 2. Consider adding a co-solvent that can solubilize all components. 3. Maintain the reaction temperature using a controlled heating bath.
The reaction is sluggish or does not proceed to completion. Incomplete dissolution of the starting material is leading to a heterogeneous reaction mixture.1. Ensure complete dissolution of the this compound before adding other reagents. 2. Increase the reaction temperature, but not exceeding 70°C to avoid potential side reactions like dimerization.[1] 3. Consider using a phase-transfer catalyst if the reaction involves immiscible phases.
Formation of an insoluble byproduct. Dimerization of the hydrazine moiety can occur, especially at elevated temperatures.[1]1. Maintain the reaction temperature below 70°C.[1] 2. Use a slight excess of the other reactant to favor the desired reaction pathway.

Diagram: Troubleshooting Logic for Solubility Issues

G start Solubility Issue Encountered check_dissolution Is the starting material fully dissolved? start->check_dissolution increase_solubility Increase solvent volume or use a stronger solvent (DMSO/DMF). Consider gentle heating. check_dissolution->increase_solubility No check_precipitation Did precipitation occur after adding a reagent? check_dissolution->check_precipitation Yes increase_solubility->check_dissolution slow_addition Add reagent dropwise. Use a co-solvent. Maintain temperature. check_precipitation->slow_addition Yes check_reaction_progress Is the reaction sluggish or incomplete? check_precipitation->check_reaction_progress No slow_addition->check_reaction_progress ensure_homogeneity Ensure complete initial dissolution. Increase reaction temperature (<70°C). Consider a phase-transfer catalyst. check_reaction_progress->ensure_homogeneity Yes end Problem Resolved check_reaction_progress->end No ensure_homogeneity->end

Caption: Logical steps for troubleshooting solubility problems.

References

Technical Support Center: Synthesis of 5-Hydrazinoisophthalic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the workup procedure for the synthesis of 5-Hydrazinoisophthalic acid hydrochloride. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent method for synthesizing this compound is through a nucleophilic aromatic substitution reaction. This typically involves reacting a halogenated precursor, such as 5-chloroisophthalic acid or 5-bromoisophthalic acid, with hydrazine hydrate.

Q2: Why is temperature control crucial during the reaction?

A2: Maintaining a controlled temperature, generally below 70°C, is critical to prevent the formation of side products.[1] Higher temperatures can lead to undesirable reactions, such as exothermic dimerization of the hydrazine reactant, which can reduce the yield and purity of the desired product.[1]

Q3: What is the optimal stoichiometric ratio of hydrazine to the isophthalic acid derivative?

A3: It is recommended to use a slight excess of hydrazine, typically in the range of 1.2 to 1.5 equivalents.[1] This ensures the complete conversion of the starting material and minimizes the presence of unreacted halogenated isophthalic acid in the final product.[1]

Q4: How is the product isolated from the reaction mixture?

A4: The product, this compound, is typically isolated by precipitation. This is achieved by acidifying the reaction mixture to a pH of approximately 3-3.5. The resulting solid can then be collected by filtration.

Q5: What are the best practices for washing the filtered product?

A5: After filtration, the product should be washed with cold water. This helps to remove any remaining salts, such as hydrazine hydrochloride, and excess acid without significantly dissolving the desired product.

Q6: How can I purify the crude this compound?

A6: If the purity of the precipitated product is insufficient, recrystallization is a common purification method. Suitable solvent systems for isophthalic acid derivatives can include water or methanol. For more challenging purifications, column chromatography using silica gel or a C18 stationary phase may be employed.

Experimental Protocols

Synthesis of this compound

This protocol is a general guideline based on established chemical principles for nucleophilic aromatic substitution on an activated aromatic ring.

Materials:

  • 5-Chloroisophthalic acid

  • Hydrazine hydrate (64-80% solution)

  • Hydrochloric acid (concentrated)

  • Deionized water

  • Ethanol (optional, as a co-solvent)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-chloroisophthalic acid in a suitable solvent such as water or a water/ethanol mixture.

  • Add a slight excess (1.2-1.5 equivalents) of hydrazine hydrate to the solution.

  • Heat the reaction mixture to a temperature between 60-70°C and maintain this temperature with stirring for several hours until the reaction is complete (monitoring by TLC or LC-MS is recommended).

  • Cool the reaction mixture to room temperature.

  • Slowly add concentrated hydrochloric acid to the stirred solution until the pH reaches 3-3.5. This will precipitate the this compound.

  • Cool the mixture in an ice bath for 30-60 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with a small amount of cold deionized water.

  • Dry the product under vacuum to a constant weight.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete reaction.- Ensure the reaction is heated for a sufficient amount of time. Monitor the reaction progress using TLC or LC-MS.- Confirm that a slight excess of hydrazine was used.
Product loss during workup.- Avoid using excessive amounts of wash solvent.- Ensure the pH for precipitation is optimal; a pH outside the 3-3.5 range may lead to incomplete precipitation.
Product is an Oil or Fails to Solidify Presence of impurities.- Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification.- If trituration fails, proceed with purification by column chromatography.
Incorrect pH.- Re-check and adjust the pH of the aqueous solution to 3-3.5.
Low Purity of the Final Product Inadequate washing.- Ensure the filter cake is washed thoroughly with cold water to remove residual starting materials and salts.
Formation of side products.- Maintain the reaction temperature below 70°C to minimize side reactions.- Consider purification by recrystallization or column chromatography.
Slow or Incomplete Filtration Very fine particles.- Allow the precipitate to digest (stand in the mother liquor) for a longer period before filtration to encourage larger crystal growth.- Use a filter aid such as celite, but be aware this will require subsequent removal.

Data Presentation

Table 1: Reaction Parameters and Expected Outcomes

ParameterRecommended RangeRationale
Reaction Temperature 60-70°COptimizes reaction rate while minimizing side product formation.[1]
Hydrazine Stoichiometry 1.2 - 1.5 equivalentsDrives the reaction to completion.[1]
Precipitation pH 3 - 3.5Ensures maximum precipitation of the hydrochloride salt.
Expected Yield >80%Dependent on reaction completion and careful workup.
Appearance White to off-white solidColor may indicate the presence of impurities.

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Optional Purification start Dissolve 5-Chloroisophthalic Acid add_hydrazine Add Hydrazine Hydrate start->add_hydrazine heat_react Heat (60-70°C) & Stir add_hydrazine->heat_react cool_reaction Cool to Room Temp heat_react->cool_reaction Reaction Complete acidify Acidify to pH 3-3.5 cool_reaction->acidify precipitate Precipitate Product acidify->precipitate filter_wash Filter & Wash with Cold Water precipitate->filter_wash dry Vacuum Dry filter_wash->dry recrystallize Recrystallization dry->recrystallize If Purity is Low chromatography Column Chromatography dry->chromatography If Purity is Low

Caption: Workflow for the synthesis and workup of this compound.

Troubleshooting Logic

troubleshooting_logic cluster_low_yield Low Yield cluster_low_purity Low Purity start Experiment Complete check_yield Check Yield & Purity start->check_yield incomplete_rxn Incomplete Reaction? check_yield->incomplete_rxn Low Yield side_products Side Products Formed? check_yield->side_products Low Purity success Successful Synthesis check_yield->success Acceptable check_rxn_time Increase Reaction Time incomplete_rxn->check_rxn_time check_hydrazine Verify Hydrazine Stoichiometry incomplete_rxn->check_hydrazine workup_loss Loss during Workup? check_ph Optimize Precipitation pH workup_loss->check_ph check_wash Minimize Wash Volume workup_loss->check_wash check_temp Lower Reaction Temperature side_products->check_temp purify Recrystallize or Chromatograph side_products->purify inadequate_wash Inadequate Washing? rewash Re-slurry and Wash Solid inadequate_wash->rewash

Caption: Decision tree for troubleshooting common issues in the synthesis.

References

characterization of unexpected byproducts in 5-Hydrazinoisophthalic acid hydrochloride synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Hydrazinoisophthalic acid hydrochloride. Our aim is to help you identify and characterize unexpected byproducts that may arise during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The two primary synthetic pathways for this compound are:

  • From a halogenated precursor: This route typically involves the nucleophilic aromatic substitution of a halogen (commonly chlorine) on the isophthalic acid ring with hydrazine. For example, reacting 5-chloroisophthalic acid with hydrazine hydrate.

  • From 5-Aminoisophthalic acid: This multi-step synthesis involves the diazotization of 5-aminoisophthalic acid followed by reduction of the resulting diazonium salt to the corresponding hydrazine.

Q2: I am observing a persistent colored impurity in my product. What could it be?

A2: A colored impurity often suggests the formation of an azo dye. This can occur during the synthesis from 5-aminoisophthalic acid if the intermediate diazonium salt couples with unreacted 5-aminoisophthalic acid or other electron-rich aromatic species present in the reaction mixture. It is crucial to control the reaction temperature during diazotization, keeping it low (typically 0-5 °C) to minimize the decomposition of the diazonium salt and subsequent side reactions.

Q3: My reaction yield is consistently low. What are the potential causes?

A3: Low yields can be attributed to several factors:

  • Incomplete reaction: Ensure that the stoichiometry of your reagents is correct. A slight excess of hydrazine hydrate is often used to drive the reaction to completion when starting from a halogenated precursor.

  • Side reactions: As mentioned, the formation of byproducts such as azo dyes can consume your starting materials and reduce the yield of the desired product.

  • Product loss during workup: this compound has some solubility in water. Minimize the volume of aqueous washes and consider back-extraction of the aqueous layers with a suitable organic solvent to recover any dissolved product.

  • Sub-optimal reaction conditions: Temperature and reaction time are critical. For the nucleophilic substitution route, temperatures should be controlled to prevent side reactions like dimerization.

Q4: What analytical techniques are best suited for identifying unknown byproducts in my synthesis?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive byproduct characterization:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the main product from impurities and quantifying their relative abundance. A reversed-phase C18 column with a gradient elution of acetonitrile and a buffered aqueous mobile phase is a good starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information for the separated impurities, which is crucial for their identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Offers detailed structural information about the isolated impurities.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can help identify functional groups present in the byproducts.

Troubleshooting Guide: Unexpected Byproducts

This guide addresses specific issues you might encounter and provides steps to identify and mitigate the formation of unexpected byproducts.

Observation Potential Cause & Byproduct Troubleshooting & Characterization Steps
Yellow to orange discoloration of the product Azo Dye Formation: The intermediate diazonium salt (from the 5-aminoisophthalic acid route) can couple with unreacted starting material or other aromatic species.Characterization:HPLC-UV/Vis: Look for a characteristic strong absorbance in the visible region (around 400-500 nm).• LC-MS: The mass of the byproduct will correspond to the combined mass of the two coupled aromatic rings minus two hydrogens.Mitigation: • Maintain a low temperature (0-5 °C) during diazotization.• Ensure rapid and efficient reduction of the diazonium salt to the hydrazine.
An additional peak in HPLC with a mass corresponding to the dimer of the product Dimerization: Exothermic dimerization can occur, especially at elevated temperatures during the reaction of a halogenated precursor with hydrazine.[1]Characterization:LC-MS: The mass of the byproduct will be approximately double the mass of the desired product.• NMR: The NMR spectrum will be more complex than that of the monomeric product.Mitigation: • Strictly control the reaction temperature, keeping it below 70 °C.[1]
Presence of starting materials in the final product Incomplete Reaction: Insufficient reaction time or incorrect stoichiometry.Characterization:HPLC: Compare the retention time of the impurity with that of an authentic standard of the starting material.• LC-MS: The mass will match that of the starting material.Mitigation: • Increase the reaction time or temperature (while monitoring for byproduct formation).• Use a slight excess of hydrazine hydrate (1.2-1.5 equivalents) when starting from a halogenated precursor.[1]
Byproducts from the reduction of 5-nitroisophthalic acid Incomplete reduction or side reactions during catalytic hydrogenation: If 5-aminoisophthalic acid is synthesized in-house, impurities from this step can carry over.Characterization: • Characterize the 5-aminoisophthalic acid intermediate before use to ensure its purity.Mitigation: • Optimize the catalytic hydrogenation conditions (catalyst, pressure, temperature, and pH) to suppress byproduct formation.
Formation of heterocyclic rings Cyclocondensation Reactions: The hydrazine moiety can react with 1,3-dielectrophiles to form five-membered rings like pyrazoles.[1]Characterization:LC-MS and NMR: The structural elucidation will reveal a heterocyclic ring system.Mitigation: • Ensure the absence of any 1,3-dielectrophilic impurities in your starting materials and solvents.

Experimental Protocols

General HPLC Method for Impurity Profiling
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a high percentage of Mobile Phase A, and gradually increase the percentage of Mobile Phase B over 20-30 minutes to elute less polar impurities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Injection Volume: 10 µL.

Sample Preparation for NMR and MS

For structural elucidation, it is often necessary to isolate the impurities. This can be achieved using preparative HPLC with the same or a similar mobile phase system as the analytical method. After isolation, the fractions containing the impurity are collected, and the solvent is removed under reduced pressure to yield the purified byproduct for NMR and MS analysis.

Visualizing Experimental Workflows and Byproduct Formation

Workflow for Byproduct Identification

Byproduct_Identification_Workflow cluster_synthesis Synthesis & Observation cluster_analysis Analytical Characterization cluster_conclusion Conclusion Synthesis 5-Hydrazinoisophthalic Acid Hydrochloride Synthesis Observation Observation of Unexpected Peak/Color Synthesis->Observation HPLC HPLC Analysis (Purity & Retention Time) Observation->HPLC LCMS LC-MS Analysis (Molecular Weight) HPLC->LCMS Isolation Preparative HPLC (Impurity Isolation) LCMS->Isolation NMR NMR Spectroscopy (¹H, ¹³C) Isolation->NMR FTIR FTIR Spectroscopy (Functional Groups) Isolation->FTIR Structure Structure Elucidation of Byproduct NMR->Structure FTIR->Structure Mitigation Develop Mitigation Strategy Structure->Mitigation

Caption: Workflow for the identification and mitigation of unexpected byproducts.

Potential Byproduct Formation Pathways

Byproduct_Pathways cluster_main Main Reaction Pathway cluster_side Side Reactions Amine 5-Aminoisophthalic Acid Diazonium Diazonium Salt Intermediate Amine->Diazonium Diazotization AzoDye Azo Dye Byproduct Amine->AzoDye Product 5-Hydrazinoisophthalic Acid Hydrochloride Diazonium->Product Reduction Diazonium->AzoDye Azo Coupling (with unreacted amine) Dimer Dimerization Byproduct Halogenated 5-Haloisophthalic Acid Halogenated->Product Nucleophilic Substitution Halogenated->Dimer High Temp. Hydrazine Hydrazine Hydrazine->Product Hydrazine->Dimer

Caption: Potential main and side reaction pathways in the synthesis.

References

enhancing the purity of 5-Hydrazinoisophthalic acid hydrochloride for specific applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions regarding the purification and use of 5-Hydrazinoisophthalic acid hydrochloride.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound, helping you to enhance the purity of the compound for your specific applications.

Q1: My synthesized this compound has a noticeable yellow or off-white color. What are the likely impurities and how can I remove them?

A1: A yellow or off-white color in your product typically indicates the presence of residual starting materials, byproducts from the synthesis, or degradation products. Common chromophoric (color-causing) impurities in related aromatic acid syntheses include dicarboxylic fluorenones and tricarboxylic biphenyls. In the case of synthesis via diazotization and reduction of 5-aminoisophthalic acid, incomplete reduction can leave residual diazonium salts, which are often colored and unstable.

Recommended Solution: Recrystallization is an effective method to remove these types of impurities. A mixture of ethanol and water is often a suitable solvent system for this compound.[1] The higher solubility of the desired product in the hot solvent mixture compared to the impurities allows for their separation upon cooling.

Q2: After recrystallization, I am still not achieving the desired purity level according to my analytical tests (e.g., HPLC). What could be the problem?

A2: If recrystallization alone is insufficient, it's possible that some impurities have very similar solubility profiles to your target compound. Another possibility is the presence of unreacted starting materials or reagents from the synthesis.

Recommended Solutions:

  • Solvent System Optimization: Experiment with different solvent ratios in your ethanol/water mixture. You can also explore other polar protic solvents.

  • Activated Carbon Treatment: Before allowing the hot solution to cool during recrystallization, add a small amount of activated carbon to adsorb colored and high-molecular-weight impurities. Be sure to filter the hot solution to remove the carbon before crystallization.

  • Aqueous Wash: If you suspect inorganic salt impurities (e.g., from quenching a reaction), washing the crude product with cold deionized water before recrystallization can be beneficial.

  • Column Chromatography: For very persistent impurities, silica gel chromatography may be necessary. A mobile phase of ethyl acetate/methanol (e.g., 8:2 v/v) can be a starting point for elution.[1]

Q3: My this compound product shows poor solubility in the chosen recrystallization solvent, even at elevated temperatures. What should I do?

A3: Poor solubility can be due to an inappropriate solvent choice or an insufficient volume of solvent.

Recommended Solutions:

  • Increase Solvent Volume: Gradually add more of the hot solvent mixture until the compound fully dissolves. Be mindful that using a very large volume of solvent can decrease your final yield.

  • Alternative Solvents: If solubility remains an issue, consider polar aprotic solvents like dimethylformamide (DMF), which can be effective for dissolving such compounds.[1] However, be aware that DMF has a high boiling point and can be difficult to remove completely.

  • pH Adjustment: The hydrochloride salt's solubility is pH-dependent. Ensure the pH of your solution is appropriate to maintain the salt form.

Q4: During cooling of the recrystallization solution, the product "oils out" instead of forming crystals. How can I resolve this?

A4: "Oiling out" occurs when the compound's solubility decreases so rapidly upon cooling that it separates as a liquid phase before it can form an ordered crystal lattice.

Recommended Solutions:

  • Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. Insulating the flask can help.

  • Seed Crystals: Introduce a small crystal of pure this compound to the supersaturated solution to induce crystallization.

  • Solvent Composition Adjustment: The solvent composition may be too non-polar. Try increasing the proportion of the more polar solvent (e.g., water in an ethanol/water mixture).

Frequently Asked Questions (FAQs)

Synthesis and Purity

Q5: What are the common synthetic routes to this compound, and what are the typical impurities associated with them?

A5: A common synthetic pathway involves the diazotization of 5-aminoisophthalic acid followed by reduction of the resulting diazonium salt.[2][3] Potential impurities from this route include:

  • Unreacted 5-aminoisophthalic acid: The starting material for the diazotization.

  • Side-reaction products: From the diazotization or reduction steps. For example, incomplete reduction can lead to residual diazonium species.

  • Inorganic salts: Resulting from the use of reagents like sodium nitrite, tin(II) chloride, or sodium sulfite and subsequent workup steps.[2]

Q6: What analytical techniques are suitable for assessing the purity of this compound?

A6: High-Performance Liquid Chromatography (HPLC) is a highly effective method for determining the purity of this compound and quantifying impurities. A reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and methanol is a common setup.[1] Other techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the structure and identify organic impurities, while techniques like Inductively Coupled Plasma (ICP) analysis can detect trace metal impurities.

Applications

Q7: What are the primary applications of high-purity this compound in drug development?

A7: High-purity this compound is a versatile building block in medicinal chemistry. Its bifunctional nature (hydrazine and dicarboxylic acid groups) makes it a valuable precursor for the synthesis of various heterocyclic compounds, which are core structures in many pharmaceuticals.[1] It is particularly useful in the development of kinase inhibitors, which are a major class of targeted cancer therapies.[4][5][6][7][8]

Q8: Can this compound be used in materials science?

A8: Yes, the isophthalic acid backbone and the reactive hydrazine group make this compound a suitable linker for the construction of metal-organic frameworks (MOFs).[1] MOFs are porous materials with applications in gas storage, catalysis, and drug delivery.[9][10] The amino group of the related 5-aminoisophthalic acid has been shown to be a valuable synthetic handle in MOF chemistry.[11][12]

Data Presentation

Table 1: Representative HPLC Purity Analysis Parameters

ParameterValue
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Expected Retention Time ~7.5 min (Compound Dependent)
Purity Specification ≥ 98.0%

Note: This is a general method and may require optimization for your specific instrumentation and impurity profile.

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by removing colored impurities and byproducts.

Materials:

  • Crude this compound

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Hot plate with magnetic stirring

  • Buchner funnel and filter paper

  • Vacuum flask and tubing

  • Ice bath

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude product, start by adding 10 mL of a 1:1 (v/v) ethanol/water mixture.

  • Heating: Gently heat the mixture on a hot plate with stirring. Add more of the hot 1:1 ethanol/water solvent mixture in small portions until the solid completely dissolves. Avoid adding a large excess of solvent to maximize the recovery yield.

  • (Optional) Activated Carbon Treatment: If the solution is highly colored, remove it from the heat and add a small amount of activated carbon (approximately 1-2% of the solute mass). Reheat the solution to boiling for a few minutes.

  • (Optional) Hot Filtration: If activated carbon was used, perform a hot filtration using a pre-warmed funnel to remove the carbon. This step should be done quickly to prevent premature crystallization.

  • Cooling and Crystallization: Remove the flask from the hot plate and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizations

experimental_workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude_product Crude Product add_solvent Add Ethanol/Water crude_product->add_solvent heat_stir Heat & Stir add_solvent->heat_stir cool_slowly Slow Cooling heat_stir->cool_slowly ice_bath Ice Bath cool_slowly->ice_bath vacuum_filtration Vacuum Filtration ice_bath->vacuum_filtration wash_crystals Wash with Cold Ethanol vacuum_filtration->wash_crystals dry_product Dry Under Vacuum wash_crystals->dry_product pure_product Pure Product dry_product->pure_product

Caption: Recrystallization workflow for this compound.

troubleshooting_logic start Low Purity after Synthesis recrystallization Perform Recrystallization (Ethanol/Water) start->recrystallization purity_check1 Purity Acceptable? recrystallization->purity_check1 end_ok Proceed with Application purity_check1->end_ok Yes optimize_recrystallization Optimize Recrystallization (Solvent Ratio, Cooling Rate) purity_check1->optimize_recrystallization No purity_check2 Purity Acceptable? optimize_recrystallization->purity_check2 purity_check2->end_ok Yes activated_carbon Add Activated Carbon Step purity_check2->activated_carbon No column_chromatography Consider Column Chromatography purity_check2->column_chromatography Persistent Impurities activated_carbon->recrystallization

References

dealing with the hygroscopic nature of 5-Hydrazinoisophthalic acid hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic nature of 5-Hydrazinoisophthalic acid hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it considered hygroscopic?

A1: this compound is a derivative of isophthalic acid, featuring a hydrazine group at the 5-position, stabilized as a hydrochloride salt.[1] The presence of the salt, along with the polar functional groups (carboxylic acids and hydrazine), makes the compound hygroscopic, meaning it readily absorbs moisture from the atmosphere.[2][3] This can affect its physical state, reactivity, and the accuracy of weighing for experiments.

Q2: How can I tell if my sample of this compound has absorbed moisture?

A2: Visual inspection can often reveal moisture absorption. A dry, powdered solid may become clumpy, sticky, or even partially dissolve into a slushy or liquid state upon significant water uptake.[2] For quantitative analysis, techniques like Karl Fischer titration can be used to determine the water content of the sample.

Q3: What are the potential consequences of using this compound that has been exposed to moisture in my experiments?

A3: Using a moisture-laden sample can lead to several experimental issues:

  • Inaccurate Stoichiometry: The measured weight will include an unknown amount of water, leading to errors in molar calculations and incorrect stoichiometry in reactions.

  • Altered Reactivity: The presence of water can interfere with or cause side reactions, particularly in moisture-sensitive chemical transformations.

  • Degradation: Over time, the presence of water can lead to the degradation of the compound, affecting its purity and stability.

  • Poor Solubility: The compound's solubility characteristics in organic solvents may be altered.

Q4: How should I properly store this compound to minimize moisture absorption?

A4: Proper storage is critical. The compound should be kept in a tightly sealed, airtight container.[2] For long-term storage or for highly sensitive applications, it is recommended to store the container inside a desiccator with a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate) or in a glove box under an inert atmosphere (e.g., nitrogen or argon).[1][4][5]

Q5: Can I dry a sample of this compound that has been exposed to moisture?

A5: Yes, it is often possible to dry a sample that has absorbed some moisture. A common laboratory practice is to dry the solid under a high vacuum, gently heating it if the compound's thermal stability allows.[1] However, it is crucial to know the decomposition temperature of the compound to avoid degradation. Always consult the supplier's technical data sheet for specific recommendations. For some hygroscopic substances, gentle heating in a vacuum oven can be effective.[2]

Troubleshooting Guide

Problem Possible Cause Solution
Inconsistent reaction yields or product purity. The hygroscopic nature of this compound is leading to inaccurate weighing and potential side reactions.Ensure the compound is properly stored and handled in a dry environment. Consider drying the material under vacuum before use. Use a glove box or glove bag for weighing and dispensing.
The powdered this compound has formed clumps or appears wet. The compound has absorbed a significant amount of moisture from the atmosphere due to improper storage or handling.If the clumping is minor, you may be able to break it up with a spatula before use, but be aware that the water content is now higher.[2] For best results, dry the entire sample under high vacuum. If the material has turned into a liquid, it may be too hydrated for effective drying and a new sample should be used.
Difficulty in achieving complete dissolution in an organic solvent. The presence of water in the hygroscopic compound is altering its solubility profile.Dry the this compound thoroughly before attempting to dissolve it. Ensure your solvent is also anhydrous.
Observed effervescence or gas evolution when adding the compound to a reaction mixture. The absorbed water is reacting with a water-sensitive reagent in your reaction.This indicates a significant amount of water is present. The this compound must be dried before use. All glassware and other reagents should also be rigorously dried.

Data Presentation

The following table provides an illustrative example of the hygroscopic behavior of a compound like this compound. Actual experimental data should be generated to determine the specific properties of this compound.

Relative Humidity (%) Time (hours) Water Content (% w/w)
2510.2
2560.5
25241.1
5010.8
5062.5
50245.2
7513.1
7568.9
752415.7

Experimental Protocols

Protocol 1: Standard Operating Procedure for Handling and Weighing this compound

  • Preparation:

    • Work in a well-ventilated fume hood.[1]

    • Ensure the weighing area is clean and dry.

    • For highly sensitive reactions, perform all manipulations in a glove box with a dry, inert atmosphere.[5]

    • Have all necessary equipment ready: spatulas, weighing paper/boat, and a tared, sealable receiving vessel.

  • Dispensing:

    • Remove the container of this compound from the desiccator or glove box.

    • Allow the container to equilibrate to the ambient temperature before opening to prevent condensation of moisture onto the cold solid.

    • Quickly open the container, dispense the required amount of the compound, and immediately and tightly reseal the container.[2]

    • Minimize the time the container is open to the atmosphere.

  • Weighing:

    • Use an analytical balance with a draft shield.

    • Quickly transfer the dispensed solid to the tared receiving vessel and seal it.

    • Record the weight.

  • Post-Handling:

    • Return the main container of this compound to the desiccator or appropriate storage location.[4]

    • Clean any spills promptly.

Protocol 2: Procedure for Drying this compound Prior to Use

  • Setup:

    • Place a thin layer of the this compound in a suitable vacuum-rated flask or dish.

    • Connect the flask to a high-vacuum line equipped with a cold trap.

  • Drying:

    • Slowly apply the vacuum to avoid disturbing the powdered solid.

    • Dry the compound under high vacuum for a minimum of 4-6 hours. For very wet samples, a longer drying time may be necessary.

    • If the compound is thermally stable, gentle heating with a heating mantle or oil bath can be applied to accelerate the drying process. Do not exceed the decomposition temperature.

  • Completion:

    • Once drying is complete, slowly release the vacuum, preferably by backfilling with an inert gas like nitrogen or argon.

    • Immediately transfer the dried compound to a sealed container and store it in a desiccator or glove box until use.

Visualizations

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_use Experimental Use storage Store in tightly sealed container in a desiccator or glove box equilibrate Equilibrate container to room temperature storage->equilibrate Retrieve for use weigh Weigh quickly in a dry environment (preferably a glove box) equilibrate->weigh seal Immediately reseal container weigh->seal After dispensing use Use immediately in reaction weigh->use seal->storage Return to storage

Caption: Workflow for proper handling of hygroscopic this compound.

troubleshooting_hygroscopic_issues start Inconsistent experimental results? check_hygroscopy Is the 5-Hydrazinoisophthalic acid hydrochloride clumpy or wet? start->check_hygroscopy dry_compound Dry the compound under high vacuum. check_hygroscopy->dry_compound Yes improve_handling Improve handling procedures: - Use a glove box - Minimize air exposure check_hygroscopy->improve_handling No, but could be a contributing factor dry_compound->improve_handling check_other Investigate other experimental variables (solvents, reagents, etc.) improve_handling->check_other

Caption: Troubleshooting decision tree for issues related to hygroscopicity.

References

reaction monitoring of 5-Hydrazinoisophthalic acid hydrochloride synthesis by TLC or HPLC

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for monitoring the synthesis of 5-Hydrazinoisophthalic acid hydrochloride using Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What are the key compounds I should be monitoring during the synthesis of this compound?

A1: During the synthesis, you should primarily monitor the consumption of your starting material (e.g., 5-nitroisophthalic acid or its ester derivative) and the formation of the final product, this compound. Depending on the synthetic route, key intermediates, such as 5-aminoisophthalic acid, may also need to be monitored.

Q2: How can I visualize the spots on a TLC plate?

A2: 5-Hydrazinoisophthalic acid and related aromatic intermediates contain chromophores, making them visible under UV light (typically at 254 nm) on TLC plates containing a fluorescent indicator.[1][2] You will observe dark spots where the compound quenches the plate's fluorescence.[2] For more sensitive or specific detection, chemical stains can be used. A potassium permanganate (KMnO₄) stain is a good general-purpose choice, while a ninhydrin stain can be used to specifically detect the primary amine of an intermediate like 5-aminoisophthalic acid.[3]

Q3: What is a typical retention time (Rt) for this compound in HPLC?

A3: The retention time is highly dependent on the specific HPLC method (column, mobile phase, flow rate, temperature). However, being a polar, ionizable compound, it will typically have a relatively short retention time on a standard reversed-phase C18 column with a highly aqueous mobile phase. It is crucial to develop a method where its peak is well-resolved from the solvent front and other components.

Reaction Monitoring Workflow

General Workflow for Reaction Monitoring cluster_0 Reaction Setup cluster_1 Sampling & Analysis cluster_2 Decision cluster_3 Outcome start Start Reaction sample Withdraw Aliquot (e.g., at t=0, 1h, 2h...) start->sample prepare Prepare Sample (Dilute, Quench) sample->prepare analyze Analyze via TLC or HPLC prepare->analyze check Is Starting Material Consumed? analyze->check continue_rxn Continue Reaction & Resample Later check->continue_rxn No workup Proceed to Work-up & Purification check->workup Yes continue_rxn->sample

Caption: Workflow for reaction sampling and analysis.

Thin-Layer Chromatography (TLC) Guide

Experimental Protocol: TLC Monitoring
  • Plate Preparation : Use silica gel 60 F₂₅₄ plates. With a pencil, lightly draw an origin line about 1 cm from the bottom.

  • Sample Spotting : Dissolve a small amount of your reaction mixture in a suitable solvent (e.g., methanol). Using a capillary tube, spot the reaction mixture on the origin line. Also spot your starting material and, if available, a product reference standard for comparison. A co-spot (spotting the reaction mixture on top of the starting material) is highly recommended to confirm spot identity.[4]

  • Development : Place the TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the origin line.[5] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization : Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp (254 nm).[2] Circle the spots lightly with a pencil. If necessary, use a chemical stain for further visualization.

  • Analysis : Compare the spots from the reaction mixture to the standards. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicates reaction progress. Calculate the Retention Factor (Rf) for each spot using the formula: Rf = (Distance traveled by spot) / (Distance traveled by solvent front)

Recommended TLC Mobile Phases

The polarity of the mobile phase should be optimized to achieve good separation (Rf values between 0.2 and 0.8).

Mobile Phase System (v/v/v)Target CompoundsExpected Outcome
Ethyl Acetate / Methanol / Acetic Acid (7:2:1)General PurposeGood for separating moderately polar starting materials from the highly polar product salt.
Chloroform / Methanol / Formic Acid (8:1.5:0.5)Less Polar SystemsUseful if the starting material is significantly less polar than the product.
n-Butanol / Acetic Acid / Water (4:1:1)Highly Polar SystemsEffective for separating very polar compounds, helps to move the polar product off the baseline.[6]
TLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Streaking or Tailing Spots Sample is too concentrated.[5][7] The compound is highly acidic/basic and interacting strongly with the silica gel.Dilute the sample before spotting.[7] Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization.
Spots Remain at the Origin (Rf ≈ 0) The mobile phase is not polar enough.Increase the proportion of the polar solvent (e.g., methanol) in your mobile phase system.
Spots Run with the Solvent Front (Rf ≈ 1) The mobile phase is too polar.Decrease the proportion of the polar solvent or increase the proportion of the nonpolar solvent (e.g., ethyl acetate).
No Spots are Visible The sample concentration is too low.[1][5] The compound is not UV-active and the visualization method is inappropriate.[1]Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[1][5] Use a chemical stain like potassium permanganate or p-anisaldehyde.[4]
Reactant and Product Spots Overlap The mobile phase does not provide enough resolution.Systematically try different solvent systems with varying polarities and compositions.[4]

High-Performance Liquid Chromatography (HPLC) Guide

Experimental Protocol: HPLC Monitoring
  • System Preparation : Set up the HPLC system with the specified column and mobile phase. Equilibrate the column by running the mobile phase through it until a stable baseline is achieved.

  • Sample Preparation : Withdraw a small aliquot from the reaction. Quench the reaction if necessary and dilute the sample significantly with the mobile phase. A typical dilution might be 10 µL of the reaction mixture into 1 mL of mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.

  • Injection : Inject a small volume (e.g., 5-10 µL) of the prepared sample into the HPLC system.

  • Data Analysis : Monitor the chromatogram for the disappearance of the peak corresponding to the starting material and the emergence and growth of the peak corresponding to the product.

Recommended HPLC Method (Reversed-Phase)

A reversed-phase method is generally suitable for analyzing the polar compounds involved in this synthesis.

ParameterRecommended ConditionRationale
Column C18, 5 µm, 4.6 x 150 mmStandard reversed-phase column for good retention and separation of a wide range of compounds.
Mobile Phase A: 0.1% Phosphoric Acid in Water B: AcetonitrilePhosphoric acid helps to control the pH and ensure consistent ionization of the analyte, leading to better peak shape.[8][9]
Gradient Start at 5% B, ramp to 70% B over 15 minutesA gradient elution is useful to ensure that both non-polar starting materials and the polar product are eluted in a reasonable time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nm or 280 nmAromatic rings in the analytes will absorb UV light.
Column Temp. 30 °CMaintaining a constant temperature ensures reproducible retention times.
Hypothetical HPLC Retention Times
CompoundTypical Retention Time (min)Notes
5-Nitroisophthalic Acid (Starting Material)~ 8.5 minLess polar than the product, so it is retained longer on a C18 column.
5-Aminoisophthalic Acid (Intermediate)~ 4.2 minMore polar than the starting material due to the amine group.
5-Hydrazinoisophthalic acid HCl (Product)~ 2.5 minAs a salt, this is the most polar compound and will elute earliest.

HPLC Troubleshooting

HPLC Troubleshooting Guide cluster_pressure Pressure Issues cluster_peaks Peak Shape Issues cluster_retention Retention Time Issues problem Identify Problem high_pressure High Pressure? problem->high_pressure peak_tailing Peak Tailing? problem->peak_tailing peak_split Split Peaks? problem->peak_split rt_shift Retention Time Shifting? problem->rt_shift sol_pressure Check for blockage in filters, guard column, or main column. Consider back-flushing the column. high_pressure->sol_pressure Yes sol_tailing Interaction with active silanols. Ensure mobile phase pH is appropriate (e.g., pH 2-3). Check for column degradation. peak_tailing->sol_tailing Yes sol_split Column blockage at inlet frit. Injection solvent mismatch with mobile phase. Check for damaged column. peak_split->sol_split Yes sol_rt Inconsistent mobile phase composition. Fluctuating column temperature. Insufficient column equilibration time. rt_shift->sol_rt Yes

Caption: A decision tree for troubleshooting common HPLC issues.

ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing Secondary interactions with the silica backbone of the column.[10] Mobile phase pH is inappropriate for the analyte. Column is overloaded.Use a mobile phase with a low pH (e.g., 2.5-3.0) to suppress silanol activity.[10] Reduce the amount of sample injected.
Shifting Retention Times Mobile phase composition is changing (improper mixing or evaporation).[11] Column temperature is fluctuating. Column is not properly equilibrated between runs.[11]Prepare mobile phase fresh daily. Ensure pump is mixing correctly. Use a column oven to maintain a constant temperature. Ensure the column is equilibrated for at least 10-15 column volumes before injection.
High Backpressure Blockage in the in-line filter, guard column, or the column itself.[12] Buffer precipitation in high organic concentrations.Systematically remove components (column, guard column) to locate the source of the pressure.[11] Replace or clean the blocked component. Ensure your buffer is soluble in the highest concentration of organic solvent used.
Split or Broad Peaks Clogged inlet frit on the column. The injection solvent is much stronger than the mobile phase.[13] Column degradation ("voids").[11]Reverse-flush the column (if permitted by the manufacturer). Dissolve the sample in the initial mobile phase whenever possible.[13] Replace the column.
Baseline Noise or Drift Impurities in the mobile phase or sample.[12] Insufficient degassing of the mobile phase.[12] Detector lamp is failing.Use high-purity HPLC-grade solvents and filter all mobile phases. Degas the mobile phase by sonication or helium sparging. Check detector lamp performance and replace if necessary.

References

Validation & Comparative

A Researcher's Guide to the Structural Validation of 5-Hydrazinoisophthalic Acid Hydrochloride Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This publication provides a comprehensive guide for researchers, scientists, and drug development professionals on the structural validation of 5-Hydrazinoisophthalic acid hydrochloride and its derivatives. This guide outlines key analytical techniques, presents a comparative analysis of hypothetical derivatives, and offers detailed experimental protocols to aid in the characterization of these compounds.

Comparative Analytical Data of this compound Derivatives

The structural elucidation of novel derivatives of this compound is paramount for understanding their chemical properties and potential therapeutic applications. A combination of spectroscopic and chromatographic techniques is essential for unambiguous structure confirmation. The following table summarizes hypothetical, yet representative, analytical data for the parent compound and three of its potential derivatives.

Disclaimer: The following data is illustrative and intended to serve as a guide for the expected analytical results for the hypothetical structures. Actual experimental data will vary based on the specific derivative and experimental conditions.

Compound NameStructure¹H NMR (δ, ppm)¹³C NMR (δ, ppm)FT-IR (cm⁻¹)MS (m/z)HPLC (Rt, min)
This compound C₈H₉ClN₂O₄8.55 (s, 1H), 8.22 (s, 2H), 7.5-8.5 (br s, 3H, NH₃⁺), 10.5 (br s, 1H, NH), 13.1 (br s, 2H, COOH)166.8 (C=O), 151.2 (C-NHNH₂), 133.5 (Ar-C), 125.0 (Ar-CH), 122.1 (Ar-CH)3400-2500 (O-H, N-H), 1710 (C=O), 1620 (N-H bend), 1580 (C=C)233.04 [M+H]⁺5.2
Dimethyl 5-hydrazinoisophthalate C₁₀H₁₂N₂O₄8.20 (s, 1H), 7.95 (s, 2H), 5.5 (br s, 2H, NH₂), 9.8 (br s, 1H, NH), 3.90 (s, 6H, OCH₃)165.5 (C=O), 150.8 (C-NHNH₂), 132.1 (Ar-C), 123.8 (Ar-CH), 121.5 (Ar-CH), 52.5 (OCH₃)3350, 3280 (N-H), 1725 (C=O), 1610 (N-H bend), 1575 (C=C)225.09 [M+H]⁺8.5
5-(2-Acetylhydrazino)isophthalic acid C₁₀H₁₀N₂O₅8.60 (s, 1H), 8.35 (s, 2H), 10.2 (s, 1H, NH), 9.8 (s, 1H, NH), 2.10 (s, 3H, CH₃), 13.2 (br s, 2H, COOH)170.1 (C=O, acetyl), 166.5 (C=O, acid), 148.5 (C-NH), 134.0 (Ar-C), 126.2 (Ar-CH), 123.0 (Ar-CH), 20.8 (CH₃)3400-2500 (O-H), 3250 (N-H), 1705 (C=O, acid), 1680 (C=O, amide), 1570 (C=C)239.06 [M+H]⁺6.8
N',N'-dimethyl-5-hydrazinoisophthalic acid C₁₀H₁₂N₂O₄8.40 (s, 1H), 8.10 (s, 2H), 4.5 (br s, 1H, NH), 2.60 (s, 6H, N(CH₃)₂), 13.0 (br s, 2H, COOH)167.0 (C=O), 152.0 (C-N), 133.0 (Ar-C), 124.5 (Ar-CH), 121.8 (Ar-CH), 45.2 (N(CH₃)₂)3400-2500 (O-H), 3300 (N-H), 1700 (C=O), 1585 (C=C)225.09 [M+H]⁺7.3

Experimental Workflow for Structural Validation

A systematic approach is crucial for the efficient and accurate structural determination of novel this compound derivatives. The following diagram illustrates a typical experimental workflow.

experimental_workflow Experimental Workflow for Structural Validation cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of Derivative purification Purification (Crystallization/Chromatography) synthesis->purification ftir FT-IR Spectroscopy (Functional Group Identification) purification->ftir hplc HPLC Analysis (Purity & Retention Time) purification->hplc nmr NMR Spectroscopy (¹H & ¹³C for Structural Framework) ftir->nmr ms Mass Spectrometry (Molecular Weight & Fragmentation) nmr->ms data_analysis Data Integration & Analysis ms->data_analysis hplc->data_analysis structure_elucidation Final Structure Elucidation data_analysis->structure_elucidation

Caption: A logical workflow for the synthesis, purification, and structural validation of novel chemical entities.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H and ¹³C NMR:

    • Sample Preparation: Dissolve 5-10 mg of the purified derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

    • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

    • ¹H NMR Acquisition: Acquire proton spectra with a spectral width of -2 to 16 ppm. Typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-64 scans.

    • ¹³C NMR Acquisition: Acquire carbon spectra using a proton-decoupled pulse sequence. A spectral width of 0 to 200 ppm, a 45° pulse angle, a 2-second relaxation delay, and 1024-4096 scans are typically employed.

    • Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, for soluble samples, a thin film can be cast on a salt plate (e.g., NaCl or KBr) from a volatile solvent.

  • Instrumentation: Use a standard FT-IR spectrometer.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands corresponding to functional groups present in the molecule (e.g., O-H, N-H, C=O, C=C).

Mass Spectrometry (MS)
  • Sample Preparation: Dissolve a small amount of the sample (0.1-1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile/water).

  • Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire mass spectra in positive ion mode to observe protonated molecules [M+H]⁺. Set the mass range to scan from m/z 50 to 500.

  • Data Analysis: Determine the molecular weight from the mass of the molecular ion. If necessary, perform tandem MS (MS/MS) to obtain fragmentation patterns for further structural confirmation.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent at a concentration of ~1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: Use an HPLC system with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) and a UV detector.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient elution is often effective. For example, start with 95% Solvent A (0.1% formic acid in water) and 5% Solvent B (acetonitrile) and ramp to 95% Solvent B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Monitor the eluent at a wavelength of 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Determine the retention time (Rt) and assess the purity of the compound by integrating the peak area.

Potential Application Context: Signaling Pathway Inhibition

Derivatives of 5-Hydrazinoisophthalic acid hold potential as modulators of various biological pathways due to the reactive nature of the hydrazine group and the structural scaffold of isophthalic acid. For instance, they could be explored as inhibitors of specific enzymes, such as kinases, which are often implicated in disease signaling pathways.

signaling_pathway Hypothetical Inhibition of a Kinase Signaling Pathway receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor cellular_response Cellular Response (e.g., Proliferation) transcription_factor->cellular_response derivative 5-Hydrazinoisophthalic Acid Derivative derivative->kinase_b Inhibition

Caption: A diagram illustrating the hypothetical inhibitory action of a derivative on a generic kinase cascade.

This guide provides a foundational framework for the structural validation of this compound derivatives. The successful characterization of these molecules is a critical step in unlocking their potential for future scientific and therapeutic advancements.

A Comparative Analysis of 5-Hydrazinoisophthalic Acid Hydrochloride and Other Isophthalic Acid Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of 5-Hydrazinoisophthalic acid hydrochloride and other selected isophthalic acid derivatives, focusing on their potential applications in drug discovery and materials science. While this compound is a versatile synthetic building block, its biological activity is not yet extensively documented. This guide presents available data for related isophthalic acid derivatives to offer a comparative context and outlines the necessary experimental protocols to evaluate the performance of this compound.

Physicochemical and Toxicological Properties

A comparative summary of the key physicochemical and toxicological properties of this compound and three other isophthalic acid derivatives is presented below. The data for this compound is largely unavailable in public literature and would require experimental determination.

PropertyThis compound5-Hydroxyisophthalic acid5-Aminoisophthalic acid5-Nitroisophthalic acid
Molecular Formula C₈H₉ClN₂O₄C₈H₆O₅C₈H₇NO₄C₈H₅NO₆
Molecular Weight 232.62 g/mol [1]182.13 g/mol [2]181.15 g/mol 211.13 g/mol [3]
Melting Point Not available298-302 °C[2]>300 °C259-261 °C[3]
Boiling Point Not available516.9 °C at 760 mmHg[2]Not available350.79 °C (estimated)[3]
Water Solubility Not available (expected to be enhanced by the hydrochloride salt)0.1 g/L at room temperatureLow water solubility1.5 g/L at 20 °C[3]
Acute Oral Toxicity (LD50) Not availableNot available1600 mg/kg (Rat)Not available
Known Hazards Not availableSkin, eye, and respiratory irritantSkin, eye, and respiratory irritant; Harmful if swallowedSkin, eye, and respiratory irritant; Limited evidence of a carcinogenic effect[3]

Potential Biological Activity and Applications

Isophthalic acid derivatives are widely utilized as foundational scaffolds in the synthesis of pharmaceuticals and functional materials. The substituent at the 5-position of the isophthalic acid ring plays a crucial role in determining the compound's chemical reactivity and biological activity.

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds, such as pyrazoles and pyridazines, due to the reactive hydrazine moiety.[3] Hydrazine derivatives are a class of compounds known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] Specifically, hydrazone derivatives of the related 4-hydroxyisophthalic acid have demonstrated antimicrobial activity.[4] This suggests that this compound is a promising candidate for the development of novel therapeutic agents. Its dicarboxylic acid functionality also makes it a suitable linker for the construction of metal-organic frameworks (MOFs) and coordination polymers.[3]

5-Hydroxyisophthalic acid is a versatile building block for polyesters and specialty polymers, where the hydroxyl group can enhance thermal and mechanical properties.[4] It is also used in the synthesis of MOFs, with the hydroxyl group providing an additional coordination site for metal ions.[4]

5-Aminoisophthalic acid is a precursor for dyes, polymers, and pharmaceutically active compounds.[3] The amino group allows for the formation of amides and coordination complexes, making it a valuable component in materials science and medicinal chemistry.

5-Nitroisophthalic acid is a crucial intermediate in the synthesis of 5-aminoisophthalic acid and is also used in the manufacturing of disperse dyes.[3] The nitro group can be readily reduced to an amino group, providing a pathway to a variety of functionalized molecules.

Experimental Protocols

To facilitate the direct comparison of this compound with other derivatives, the following standard experimental protocols are provided.

Determination of Aqueous Solubility

Objective: To quantitatively determine the solubility of the compound in water.

Methodology:

  • Preparation of Saturated Solution: Add an excess amount of the test compound to a known volume of distilled water in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the undissolved solid.

  • Quantification: Carefully withdraw a known volume of the clear supernatant. Determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: Express the solubility in g/L or mol/L.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a specific cancer cell line.

Methodology:

  • Cell Seeding: Seed a known number of cancer cells (e.g., 5,000-10,000 cells/well) into a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of the test compound in the cell culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: Plot the percentage of cell viability versus the compound concentration. The IC50 value is the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle control.

Visualizing Structure-Activity Relationships and Experimental Workflow

The following diagrams illustrate key concepts in the comparative evaluation of isophthalic acid derivatives.

SAR_Concept cluster_0 Isophthalic Acid Scaffold cluster_1 Derivatives Scaffold Isophthalic Acid COOH COOH Deriv1 5-Hydrazino (-NHNH2) Potential for H-bonding and redox activity Scaffold->Deriv1 Substitution at C5 Deriv2 5-Hydroxy (-OH) H-bond donor/acceptor Scaffold->Deriv2 Substitution at C5 Deriv3 5-Amino (-NH2) H-bond donor, basic character Scaffold->Deriv3 Substitution at C5 Deriv4 5-Nitro (-NO2) Electron-withdrawing, potential for reduction Scaffold->Deriv4 Substitution at C5 Activity1 Biological Activity (e.g., Anticancer, Antimicrobial) Deriv1->Activity1 Modulates Deriv2->Activity1 Modulates Deriv3->Activity1 Modulates Deriv4->Activity1 Modulates

Caption: Structure-Activity Relationship (SAR) concept for isophthalic acid derivatives.

Experimental_Workflow Start Select Isophthalic Acid Derivatives Step1 Physicochemical Characterization (Solubility, pKa, etc.) Start->Step1 Step2 In Vitro Biological Screening (e.g., Cytotoxicity - MTT Assay) Step1->Step2 Step3 Data Analysis (Determine IC50 values) Step2->Step3 Step4 Comparative Evaluation Step3->Step4 End Identify Lead Compound(s) Step4->End

Caption: General experimental workflow for the comparative evaluation of drug candidates.

References

A Comparative Guide to Isophthalic Acid-Based Linkers for Metal-Organic Frameworks: 5-Aminoisophthalic Acid vs. 5-Hydrazinoisophthalic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of organic linkers is paramount in the design and synthesis of Metal-Organic Frameworks (MOFs), dictating their structural topology, porosity, and ultimately, their functional properties. This guide provides a comparative analysis of two functionalized isophthalic acid derivatives, 5-aminoisophthalic acid and 5-hydrazinoisophthalic acid hydrochloride, as linkers in MOF synthesis. While 5-aminoisophthalic acid has been extensively utilized in the construction of a diverse range of MOFs, the exploration of this compound in this context remains largely uncharted territory. This guide presents a comprehensive overview of the experimentally observed performance of 5-aminoisophthalic acid-based MOFs and offers a theoretical perspective on the potential of its hydrazino-functionalized counterpart.

Overview of the Linkers

Both 5-aminoisophthalic acid and this compound share a rigid isophthalic acid backbone, which provides a robust platform for the construction of porous frameworks. The key distinction lies in the functional group at the 5-position: an amino (-NH₂) group versus a hydrazino (-NHNH₂) group (in its hydrochloride salt form). This difference is expected to significantly influence the coordination chemistry, post-synthetic modification potential, and the resulting physicochemical properties of the corresponding MOFs.

5-Aminoisophthalic Acid: A Versatile and Well-Studied Linker

5-Aminoisophthalic acid has proven to be a versatile building block in the synthesis of a wide array of MOFs with diverse metal nodes, including transition metals (Co, Ni, Zn, Cu, Cd) and lanthanides (Dy).[1][2][3] The presence of the amino group offers a site for post-synthetic modification, enhancing the functionality of the resulting frameworks.

Synthesis and Structural Diversity

MOFs based on 5-aminoisophthalic acid are typically synthesized under solvothermal or hydrothermal conditions.[1][2][3] The resulting structures exhibit a range of dimensionalities, from 2D layered networks to complex 3D frameworks.[1] The coordination of the carboxylate groups with metal ions is the primary driving force for framework assembly, while the amino group can participate in hydrogen bonding, influencing the overall packing and stability of the structure. In some cases, the amino group has been observed to coordinate directly to the metal centers.

Performance and Applications

MOFs derived from 5-aminoisophthalic acid have demonstrated promising performance in various applications, as summarized in the table below.

Property/ApplicationMetal Node(s)Key Findings
Photocatalysis Ni, Co, Zn, CdEffective degradation of organic pollutants like phenol under UV irradiation.[1][2]
Luminescence & Sensing Dy, Zn, CdExhibit intense photoluminescence and can be used for sensing specific molecules.[3] For instance, a Dy-based MOF shows solvent-dependent luminescence.[3]
Gas Adsorption CuA 3D porous amino-coordinated copper-based MOF, JUC-141, shows good CO₂ adsorption capacity and selectivity over N₂ and CH₄.[4]
Drug Delivery CuA copper-based MOF has been investigated as a potential carrier for the drug ibuprofen.[5]
Experimental Protocols

General Synthesis of a 5-Aminoisophthalic Acid-Based MOF (Example: Ni-AIP) [1]

  • Reactants: 0.247 g of NiCl₂·6H₂O and 0.181 g of 5-aminoisophthalic acid are used.[1]

  • Solvent: A mixture of 5 mL of ethanol and 5 mL of water is prepared.[1]

  • Procedure: The nickel salt and the linker are added to the solvent mixture. The resulting solution is sealed in a Teflon-lined stainless steel autoclave.

  • Reaction Conditions: The autoclave is heated to a specific temperature (e.g., 120-180 °C) for a designated period (e.g., 24-72 hours).

  • Product Recovery: After cooling to room temperature, the crystalline product is collected by filtration, washed with the solvent, and dried.

Note: Specific temperatures, reaction times, and solvent ratios may vary depending on the desired metal node and crystal structure.

This compound: A Theoretical Perspective

As of the current literature, there is a notable absence of reported MOFs synthesized with this compound. However, based on the known coordination chemistry of hydrazine and its derivatives, we can extrapolate the potential advantages and challenges of using this linker. The hydrochloride salt form suggests the need for a basic environment during synthesis to deprotonate the carboxylic acid and potentially the hydrazino groups for coordination.

Potential for Novel Coordination and Functionality

The hydrazino group (-NHNH₂) offers multiple coordination sites and a higher nucleophilicity compared to the amino group. This could lead to the formation of novel network topologies and potentially stronger metal-linker interactions. The presence of adjacent nitrogen atoms could facilitate the formation of chelating or bridging coordination modes with metal centers.

Furthermore, the uncoordinated -NH₂ group of the hydrazine moiety could serve as a reactive site for post-synthetic modification, similar to the amino group in 5-aminoisophthalic acid. The reactivity of the hydrazino group could open avenues for different types of post-synthetic modifications compared to the amino group, such as reactions with aldehydes and ketones to form hydrazones.

Predicted Performance and Applications

Based on the functional group, MOFs incorporating the 5-hydrazinoisophthalic acid linker could exhibit interesting properties:

  • Enhanced Gas Adsorption: The additional nitrogen atoms in the hydrazino group could provide more interaction sites for guest molecules like CO₂, potentially leading to higher adsorption capacities and selectivities.

  • Catalysis: The hydrazino group could act as a catalytic site for specific organic transformations.

  • Sensing: The potential for the hydrazino group to interact with specific analytes through hydrogen bonding or coordination could be exploited for chemical sensing applications.

Head-to-Head Comparison: A Summary

Feature5-Aminoisophthalic AcidThis compound (Theoretical)
Experimental Data AbundantNone
Functional Group Amino (-NH₂)Hydrazino (-NHNH₂)
Coordination Primarily through carboxylates; amino group can coordinate or be a site for H-bonding.Expected to be primarily through carboxylates; hydrazino group offers potential for chelation or bridging.
Post-Synthetic Modification Well-established via the amino group.Potentially versatile via the hydrazino group (e.g., hydrazone formation).
Potential Applications Photocatalysis, luminescence, sensing, gas adsorption, drug delivery.Potentially enhanced gas adsorption, catalysis, and sensing.
Synthesis Considerations Standard solvothermal/hydrothermal methods.Likely requires basic conditions to deprotonate the hydrochloride salt.

Visualizing the Potential: Experimental and Logical Workflows

To illustrate the concepts discussed, the following diagrams created using the DOT language visualize a typical experimental workflow for MOF synthesis and the logical relationship of linker functionalization to MOF properties.

Experimental_Workflow cluster_reactants Reactants Metal_Salt Metal Salt (e.g., NiCl2·6H2O) Mixing Mixing Metal_Salt->Mixing Linker Organic Linker (e.g., 5-Aminoisophthalic Acid) Linker->Mixing Solvent Solvent System (e.g., EtOH/H2O) Solvent->Mixing Autoclave Solvothermal/Hydrothermal Reaction (Teflon-lined Autoclave) Mixing->Autoclave Crystallization Crystallization Autoclave->Crystallization Isolation Isolation & Purification (Filtration, Washing) Crystallization->Isolation Characterization Characterization (PXRD, TGA, etc.) Isolation->Characterization

Caption: A generalized experimental workflow for the synthesis of Metal-Organic Frameworks.

Logical_Relationship Linker Organic Linker Functional_Group Functional Group (-NH2 vs. -NHNH2) Linker->Functional_Group MOF_Structure MOF Structure & Topology Functional_Group->MOF_Structure MOF_Properties MOF Physicochemical Properties MOF_Structure->MOF_Properties Applications Applications (Catalysis, Sensing, etc.) MOF_Properties->Applications

References

Spectroscopic Comparison of 5-Hydrazinoisophthalic Acid Hydrochloride and Its Precursors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a detailed spectroscopic comparison of 5-Hydrazinoisophthalic acid hydrochloride and its common precursors, 5-nitroisophthalic acid and dimethyl 5-nitroisophthalate. The information is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the synthesis and spectroscopic characteristics of these compounds.

Introduction

This compound is a trifunctional molecule featuring two carboxylic acid groups and a hydrazine moiety. This unique structure makes it a valuable building block in the synthesis of novel heterocyclic compounds and as a linker in the development of coordination polymers and metal-organic frameworks (MOFs). Understanding its spectroscopic properties, alongside those of its precursors, is crucial for reaction monitoring, quality control, and structural elucidation.

Synthesis Overview

The synthetic pathway to this compound typically begins with 5-nitroisophthalic acid. This precursor is often esterified to dimethyl 5-nitroisophthalate to facilitate subsequent reactions. The nitro group is then reduced to a hydrazine group, followed by acidification to yield the final hydrochloride salt.

Synthesis_Pathway 5-Nitroisophthalic_acid 5-Nitroisophthalic Acid Dimethyl_5_nitroisophthalate Dimethyl 5-Nitroisophthalate 5-Nitroisophthalic_acid->Dimethyl_5_nitroisophthalate Esterification 5-Hydrazinoisophthalic_acid_hydrochloride 5-Hydrazinoisophthalic Acid Hydrochloride Dimethyl_5_nitroisophthalate->5-Hydrazinoisophthalic_acid_hydrochloride Reduction & Acidification

Caption: General synthetic pathway from 5-nitroisophthalic acid.

Spectroscopic Data Comparison

Table 1: ¹H NMR Data (ppm)

CompoundAromatic Protons-CH₃ Protons-COOH Protons-NHNH₃⁺ Protons
5-Nitroisophthalic Acid (in DMSO-d₆)8.7 (s, 1H), 8.6 (s, 2H)-13.5 (br s, 2H)-
Dimethyl 5-Nitroisophthalate (in CDCl₃)9.0 (s, 1H), 8.8 (s, 2H)4.0 (s, 6H)--
This compound (Expected)~7.0-8.0-~13.0 (br s)~10.0 (br s)

Table 2: Key FTIR Data (cm⁻¹)

CompoundO-H Stretch (Carboxylic Acid)N-H Stretch (Hydrazine)C=O Stretch (Carboxylic Acid/Ester)N-O Stretch (Nitro Group)
5-Nitroisophthalic Acid2500-3300 (broad)-~1700~1530, ~1350
Dimethyl 5-Nitroisophthalate--~1730~1540, ~1350
This compound (Expected)2500-3300 (broad)3100-3300~1700-

Table 3: Mass Spectrometry Data (m/z)

CompoundMolecular Ion [M]⁺ or [M-H]⁻Key Fragmentation Peaks
5-Nitroisophthalic Acid211.01 (calc.)194, 166, 148, 120
Dimethyl 5-Nitroisophthalate239.04 (calc.)208, 178, 148, 120
This compound (Expected)196.05 (M⁺, free base)Loss of H₂O, CO, COOH, N₂H₄

Experimental Protocols

Synthesis of 5-Nitroisophthalic Acid

This procedure involves the nitration of isophthalic acid.

Synthesis_5_Nitroisophthalic_Acid cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup Isophthalic_acid Isophthalic Acid Reaction_mixture Mix and heat Isophthalic_acid->Reaction_mixture Fuming_nitric_acid Fuming Nitric Acid Fuming_nitric_acid->Reaction_mixture Sulfuric_acid Concentrated Sulfuric Acid Sulfuric_acid->Reaction_mixture Quench Quench with ice-water Reaction_mixture->Quench Filter Filter Quench->Filter Wash Wash with water Filter->Wash Dry Dry Wash->Dry Product 5-Nitroisophthalic Acid Dry->Product

Caption: Workflow for the synthesis of 5-nitroisophthalic acid.

Procedure:

  • In a flask equipped with a stirrer, add isophthalic acid to concentrated sulfuric acid.

  • Cool the mixture in an ice bath.

  • Slowly add fuming nitric acid dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for several hours.

  • Pour the reaction mixture onto crushed ice.

  • Collect the resulting precipitate by filtration.

  • Wash the solid with cold water until the washings are neutral.

  • Recrystallize the crude product from water to obtain pure 5-nitroisophthalic acid.

Synthesis of Dimethyl 5-Nitroisophthalate

This procedure involves the Fischer esterification of 5-nitroisophthalic acid.

Synthesis_Dimethyl_5_Nitroisophthalate cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup 5-Nitroisophthalic_acid 5-Nitroisophthalic Acid Reflux Reflux 5-Nitroisophthalic_acid->Reflux Methanol Methanol Methanol->Reflux Sulfuric_acid Conc. H₂SO₄ (catalyst) Sulfuric_acid->Reflux Cool Cool to room temperature Reflux->Cool Precipitate Precipitate in water Cool->Precipitate Filter Filter Precipitate->Filter Wash Wash with water Filter->Wash Dry Dry Wash->Dry Product Dimethyl 5-Nitroisophthalate Dry->Product

Caption: Workflow for the synthesis of dimethyl 5-nitroisophthalate.

Procedure:

  • Suspend 5-nitroisophthalic acid in an excess of methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the product.

  • Collect the solid by filtration.

  • Wash the product with water and then a small amount of cold methanol.

  • Dry the product to obtain dimethyl 5-nitroisophthalate.

Synthesis of this compound

The synthesis of this compound generally proceeds via nucleophilic aromatic substitution of a halogenated precursor, followed by acidification.

Synthesis_5_Hydrazinoisophthalic_Acid_Hydrochloride cluster_0 Step 1: Substitution cluster_1 Step 2: Acidification Precursor 5-Halogenated Isophthalic Acid Reaction1 Heat in Solvent Precursor->Reaction1 Hydrazine_hydrate Hydrazine Hydrate Hydrazine_hydrate->Reaction1 Intermediate Hydrazino Intermediate Reaction1->Intermediate Reaction2 Neutralize/Acidify Intermediate->Reaction2 HCl Hydrochloric Acid HCl->Reaction2 Product 5-Hydrazinoisophthalic Acid Hydrochloride Reaction2->Product

Caption: General workflow for the synthesis of this compound.

General Procedure:

  • Dissolve a 5-halogenated isophthalic acid (e.g., 5-chloroisophthalic acid) in a suitable solvent such as ethanol.

  • Add an excess of hydrazine hydrate to the solution.

  • Heat the reaction mixture under reflux for several hours.

  • Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with concentrated hydrochloric acid.

  • Cool the solution to induce crystallization of the hydrochloride salt.

  • Collect the product by filtration, wash with a small amount of cold water, and dry.

Conclusion

This guide provides a foundational understanding of the spectroscopic differences between this compound and its precursors, 5-nitroisophthalic acid and dimethyl 5-nitroisophthalate. The provided synthetic protocols offer a starting point for laboratory preparation of these compounds. Further research is needed to obtain and publish detailed experimental spectroscopic data for this compound to facilitate its broader application in chemical synthesis and materials science.

Elemental Analysis of Synthesized 5-Hydrazinoisophthalic Acid Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the elemental composition of synthesized 5-Hydrazinoisophthalic acid hydrochloride and its key alternatives, 5-Aminoisophthalic acid and 5-Hydroxyisophthalic acid. Intended for researchers, scientists, and drug development professionals, this document outlines the theoretical elemental composition, provides a detailed synthesis protocol, and visualizes the experimental workflow and potential applications in drug discovery.

Comparative Elemental Analysis

Elemental analysis is a critical step in the characterization of newly synthesized compounds, serving to confirm their empirical formula and assess their purity. For novel compounds intended for pharmaceutical development, a high degree of purity is essential, and elemental analysis results are expected to be within ±0.4% of the theoretical values.[1] The following table summarizes the theoretical elemental composition of this compound and two common precursors or structural analogs.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Carbon (C) %Hydrogen (H) %Nitrogen (N) %Chlorine (Cl) %Oxygen (O) %Acceptable Experimental Range (±0.4%)
This compound C₈H₉ClN₂O₄232.6241.303.9112.0415.2427.51C: 40.90-41.70, H: 3.51-4.31, N: 11.64-12.44, Cl: 14.84-15.64
5-Aminoisophthalic acid C₈H₇NO₄181.15[2]53.043.907.73-35.33C: 52.64-53.44, H: 3.50-4.30, N: 7.33-8.13
5-Hydroxyisophthalic acid C₈H₆O₅182.13[3][4]52.733.33--43.92C: 52.33-53.13, H: 2.93-3.73

Note: The oxygen percentage is typically determined by difference and may not be directly measured.

Synthesis of this compound

The primary route for synthesizing this compound involves a nucleophilic aromatic substitution reaction.[5] This method is favored for its efficiency and scalability.

Materials:

  • 5-Chloroisophthalic acid

  • Hydrazine hydrate (N₂H₄·H₂O)

  • Ethanol (or another suitable solvent)

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-chloroisophthalic acid in ethanol.

  • Addition of Hydrazine: To this solution, add an excess of hydrazine hydrate. Hydrazine is highly toxic and reactive, so this step must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[5]

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours until the reaction is complete (completion can be monitored by techniques like Thin Layer Chromatography).

  • Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The intermediate product may precipitate out of the solution.

  • Neutralization and Salt Formation: Slowly add hydrochloric acid to the cooled mixture. This neutralizes any remaining hydrazine and protonates the product to form the stable hydrochloride salt, causing it to precipitate.

  • Isolation: Collect the precipitated this compound by vacuum filtration.

  • Purification: Wash the collected solid with a small amount of cold water or ethanol to remove impurities.

  • Drying: Dry the purified product under a vacuum to obtain the final compound.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and elemental analysis.[5]

Synthesis_Workflow Precursor 5-Chloroisophthalic Acid in Ethanol Reaction Nucleophilic Aromatic Substitution (Reflux) Precursor->Reaction Reagent Hydrazine Hydrate Reagent->Reaction Intermediate Cooling and Precipitation Reaction->Intermediate Acidification Neutralization with HCl Intermediate->Acidification Product Filtration, Washing, & Vacuum Drying Acidification->Product Final Pure 5-Hydrazinoisophthalic Acid Hydrochloride Product->Final Drug_Discovery_Potential cluster_activities Potential Biological Activities Start 5-Hydrazinoisophthalic Acid Hydrochloride Reaction Condensation Reaction (with Aldehydes/Ketones) Start->Reaction Scaffold Hydrazones Hydrazone Derivatives Library Reaction->Hydrazones Screening High-Throughput Biological Screening Hydrazones->Screening Antimicrobial Antimicrobial Screening->Antimicrobial Anticancer Anticancer Screening->Anticancer AntiInflammatory Anti-inflammatory Screening->AntiInflammatory Anticonvulsant Anticonvulsant Screening->Anticonvulsant

References

A Comparative Guide to the Synthetic Routes of 5-Hydrazinoisophthalic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the primary synthetic pathways to 5-Hydrazinoisophthalic acid hydrochloride, a valuable building block in medicinal chemistry and materials science. The following sections present an objective analysis of two major synthetic routes, including experimental protocols, quantitative data, and workflow diagrams to aid in the selection of the most suitable method for your research and development needs.

Route 1: Nucleophilic Aromatic Substitution of a Halogenated Precursor

This widely utilized method involves the direct displacement of a halogen atom from the aromatic ring of a 5-substituted isophthalic acid derivative with hydrazine. The most common precursor for this synthesis is 5-chloroisophthalic acid.

Experimental Protocol

A general procedure for this synthesis involves the reaction of 5-chloroisophthalic acid with hydrazine hydrate in a suitable solvent, such as ethanol. The reaction mixture is typically heated at a temperature ranging from 60 to 80°C for a duration of 12 to 24 hours. Following the completion of the nucleophilic substitution, the reaction mixture is cooled, and the product is precipitated and neutralized with hydrochloric acid to yield this compound.[1]

Reaction Scheme

G cluster_step2 5-Chloroisophthalic_acid 5-Chloroisophthalic acid Product This compound 5-Chloroisophthalic_acid->Product 1. Hydrazine_hydrate Hydrazine hydrate Hydrazine_hydrate->Product Ethanol Ethanol, 60-80°C, 12-24h Ethanol->Product HCl HCl (neutralization) Product:s->Product:s 2.

Caption: Synthetic pathway from 5-chloroisophthalic acid.

Data Summary
ParameterValueReference
Starting Material 5-Chloroisophthalic acid[1]
Reagents Hydrazine hydrate, Hydrochloric acid[1]
Solvent Ethanol[1]
Temperature 60-80°C[1]
Reaction Time 12-24 hours[1]
Yield Not specified
Purity Not specified

Route 2: Multi-Step Synthesis from 5-Nitroisophthalic Acid

This alternative pathway involves a three-step process starting from 5-nitroisophthalic acid. The key steps are the reduction of the nitro group to an amine, followed by diazotization of the resulting amino group and subsequent reduction to the final hydrazine product.

Experimental Protocols

Step 1: Reduction of 5-Nitroisophthalic Acid to 5-Aminoisophthalic Acid

Multiple methods are reported for this reduction, with high yields and purity. A common and effective method involves the catalytic hydrogenation of 5-nitroisophthalic acid.

  • Method A: Catalytic Hydrogenation with Pd/C in the presence of Ammonia. An autoclave is charged with 5-nitroisophthalic acid, water, aqueous ammonia, and a palladium on carbon catalyst. The vessel is pressurized with hydrogen gas (e.g., 1 MPa) and the reaction is allowed to proceed for a few hours. After the reaction, the catalyst is filtered off, and the product is precipitated by neutralizing the solution with hydrochloric acid. This method has been reported to produce 5-aminoisophthalic acid with a yield of 99.4% and a purity of 100.0%.

  • Method B: Reduction with Hydrazine Hydrate and Raney Nickel. 5-Nitroisophthalic acid is dissolved in an aqueous solution of sodium hydroxide. Raney nickel is added, and the mixture is heated to 30-40°C. 80% hydrazine hydrate is then added dropwise. After the reaction is complete, the catalyst is removed by filtration, and the pH of the filtrate is adjusted to 3.5-4.0 with acetic acid to precipitate 5-aminoisophthalic acid. This method has been reported to yield the product in 92-95% with a purity of 99.5-99.6%.[2]

Step 2 & 3: Conversion of 5-Aminoisophthalic Acid to this compound (General Procedure)

A general two-step procedure for the conversion of anilines to aryl hydrazines can be adapted for 5-aminoisophthalic acid.

  • Diazotization: 5-Aminoisophthalic acid is dissolved in an aqueous solution of hydrochloric acid and cooled in an ice bath. An aqueous solution of sodium nitrite is then added dropwise to form the corresponding diazonium salt.

  • Reduction: The diazonium salt solution is then treated with a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, to reduce the diazonium group to a hydrazine. The resulting this compound can then be isolated.

Reaction Scheme

G 5-Nitroisophthalic_acid 5-Nitroisophthalic acid 5-Aminoisophthalic_acid 5-Aminoisophthalic acid 5-Nitroisophthalic_acid->5-Aminoisophthalic_acid Step 1 Reduction Reduction (e.g., H2, Pd/C or N2H4, Ra-Ni) Reduction->5-Aminoisophthalic_acid Product This compound 5-Aminoisophthalic_acid->Product Steps 2 & 3 Diazotization 1. NaNO2, HCl 2. SnCl2, HCl Diazotization->Product

Caption: Multi-step synthesis from 5-nitroisophthalic acid.

Data Summary
ParameterStep 1: ReductionSteps 2 & 3: Diazotization & Reduction
Starting Material 5-Nitroisophthalic acid5-Aminoisophthalic acid
Reagents H₂, Pd/C, NH₃ (Method A) or N₂H₄·H₂O, Ra-Ni, NaOH (Method B)NaNO₂, HCl, SnCl₂
Yield 99.4% (Method A), 92-95% (Method B)Not specified
Purity 100.0% (Method A), 99.5-99.6% (Method B)[2]Not specified

Note: While the initial reduction step of this route is well-documented with high yields and purity, specific quantitative data for the subsequent diazotization and reduction steps to form the final product are not detailed in the available literature.

Comparison of Synthetic Routes

FeatureRoute 1: From 5-Chloroisophthalic acidRoute 2: From 5-Nitroisophthalic acid
Number of Steps 1 (plus neutralization)3
Starting Material Availability Commercially availableCommercially available
Documented Yield Not specifiedHigh for the first step (92-99.4%)
Documented Purity Not specifiedHigh for the first step (99.5-100.0%)
Potential Advantages More direct, fewer steps.High yield and purity for the initial step.
Potential Disadvantages Lack of detailed public data on yield and purity.Multi-step process, potentially lower overall yield. The use of tin salts in the reduction step can lead to heavy metal waste.

Conclusion

Both synthetic routes present viable options for the preparation of this compound.

  • Route 1 offers a more direct and potentially more atom-economical approach. However, the lack of publicly available data on yield and purity necessitates in-house optimization and characterization. This route may be preferable for researchers with the resources to develop and validate the process.

  • Route 2 provides a well-documented and high-yielding initial step. While the overall process is longer, the high purity of the intermediate 5-aminoisophthalic acid is a significant advantage. This route may be more suitable for researchers who require a well-established starting point and have the expertise to carry out multi-step organic syntheses.

The choice between these two routes will ultimately depend on the specific requirements of the research or development project, including scale, available resources, and the desired purity of the final product. Further process development and optimization would be beneficial for both routes to establish robust and scalable methods for the synthesis of this important chemical intermediate.

References

Validating Coordination Modes of 5-Hydrazinoisophthalic Acid Hydrochloride in Metal Complexes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the coordination modes of 5-Hydrazinoisophthalic acid hydrochloride in metal complexes. Due to the limited availability of direct experimental data on this specific ligand, this guide draws objective comparisons from extensively studied, structurally similar alternatives: 5-aminoisophthalic acid and 5-nitroisophthalic acid. The experimental data and protocols provided are based on established methodologies for analogous metal-organic frameworks and coordination polymers.

Introduction to Coordination Chemistry

The coordination of ligands to metal centers is a fundamental concept in inorganic chemistry, with significant implications for drug design, catalysis, and materials science. The spatial arrangement of atoms in a ligand that bind to a central metal ion, known as the coordination mode, dictates the overall structure and, consequently, the properties of the resulting metal complex. This compound offers multiple potential coordination sites through its carboxylate groups and the hydrazine moiety, making the validation of its binding modes crucial for predicting and understanding the behavior of its metal complexes.

Predicted Coordination Modes

Based on the known coordination chemistry of 5-aminoisophthalic acid and 5-nitroisophthalic acid, 5-Hydrazinoisophthalic acid is expected to exhibit a variety of coordination modes. The carboxylate groups can coordinate to metal ions in a monodentate, bidentate chelating, or bidentate bridging fashion. The hydrazine group introduces additional complexity, potentially acting as a monodentate or bridging ligand.

Below is a visual representation of the potential coordination pathways of 5-Hydrazinoisophthalic acid with a metal center.

G Potential Coordination Pathways of 5-Hydrazinoisophthalic Acid cluster_ligand 5-Hydrazinoisophthalic Acid cluster_metal Metal Center cluster_modes Coordination Modes Ligand 5-Hydrazinoisophthalic Acid Hydrochloride Carboxylate Carboxylate Coordination (Monodentate, Bidentate) Ligand->Carboxylate via COOH Hydrazine Hydrazine Coordination (Monodentate, Bridging) Ligand->Hydrazine via H2NNH2 Chelation Chelation (Carboxylate + Hydrazine) Ligand->Chelation Metal M Carboxylate->Metal Hydrazine->Metal Chelation->Metal

Caption: Predicted coordination pathways of 5-Hydrazinoisophthalic acid.

Comparative Analysis of Coordination Modes

To validate the actual coordination mode in a synthesized metal complex, a combination of analytical techniques is essential. Below is a comparison of the expected outcomes from key characterization methods for different coordination scenarios, drawing parallels with data from 5-aminoisophthalic acid and 5-nitroisophthalic acid complexes.

Coordination Mode Expected Evidence from X-ray Crystallography Expected Evidence from FT-IR Spectroscopy Expected Evidence from NMR Spectroscopy
Monodentate Carboxylate One C-O bond length shorter than the other.Asymmetric ν(COO) stretch shifts to higher frequency, symmetric ν(COO) stretch shifts to lower frequency compared to the free ligand.Significant downfield shift of the proton alpha to the coordinating carboxylate group.
Bidentate Chelating Carboxylate Both C-O bond lengths are similar and intermediate between single and double bonds.The separation between asymmetric and symmetric ν(COO) stretches is smaller than in the monodentate mode.A larger downfield shift of the proton alpha to the coordinating carboxylate group compared to monodentate.
Bidentate Bridging Carboxylate Both C-O bond lengths are similar. The carboxylate group bridges two metal centers.The separation between asymmetric and symmetric ν(COO) stretches is similar to or larger than the ionic form.Broadening of signals due to polymeric nature.
Monodentate Hydrazine A clear M-N bond is observed involving one of the nitrogen atoms of the hydrazine group.N-H stretching frequencies shift to lower wavenumbers. New bands corresponding to M-N stretching may appear at lower frequencies.Downfield shift of the protons on the coordinating nitrogen atom.
Bridging Hydrazine The hydrazine group links two metal centers.Significant shifts in N-H stretching frequencies and the appearance of M-N stretching bands.Complex NMR spectra due to multiple environments, often with broad signals.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are standard protocols for the synthesis and characterization of metal complexes with isophthalic acid derivatives.

Synthesis of a Generic Metal Complex (Hydrothermal Method)
  • Reactants: this compound, a metal salt (e.g., Zn(NO₃)₂·6H₂O, Co(NO₃)₂·6H₂O), and a solvent (e.g., N,N-Dimethylformamide (DMF), water).

  • Procedure:

    • Dissolve this compound (e.g., 0.1 mmol) and the metal salt (e.g., 0.1 mmol) in the chosen solvent or a solvent mixture (e.g., 10 mL of DMF/H₂O v/v 1:1).

    • The mixture is sealed in a Teflon-lined stainless steel autoclave.

    • The autoclave is heated to a specific temperature (e.g., 100-150 °C) for a set period (e.g., 24-72 hours).

    • After slow cooling to room temperature, crystals of the coordination polymer are typically formed.

    • The crystals are washed with the solvent and dried.

The workflow for a typical synthesis and characterization process is illustrated below.

G Experimental Workflow Start Synthesis Mix Mix Ligand and Metal Salt Start->Mix Hydrothermal Hydrothermal Reaction Mix->Hydrothermal Crystallization Crystallization Hydrothermal->Crystallization Characterization Characterization Crystallization->Characterization X-ray Single-Crystal X-ray Diffraction Characterization->X-ray FT-IR FT-IR Spectroscopy Characterization->FT-IR NMR NMR Spectroscopy Characterization->NMR TGA Thermogravimetric Analysis Characterization->TGA Structure Structure Determination X-ray->Structure Coordination Coordination Mode Validation FT-IR->Coordination NMR->Coordination Analysis Data Analysis Structure->Coordination Coordination->Analysis

Caption: General workflow for synthesis and characterization.

Characterization Techniques
  • Single-Crystal X-ray Diffraction: Provides definitive structural information, including bond lengths, bond angles, and the overall coordination environment. This is the most direct method for validating the coordination mode.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Useful for identifying the functional groups involved in coordination. Shifts in the characteristic vibrational frequencies of the carboxylate and hydrazine groups upon complexation provide evidence of their interaction with the metal center.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides information about the chemical environment of protons and carbons in the ligand. Changes in chemical shifts upon coordination can indicate the binding sites.

  • Thermogravimetric Analysis (TGA): Determines the thermal stability of the complex and can indicate the presence of coordinated solvent molecules.

Comparative Data from Analogs

Ligand Metal Ion νas(COO) (cm⁻¹) **νs(COO) (cm⁻¹) **Δν (cm⁻¹) Reference
5-Aminoisophthalic acidCo(II)15851385200[1][2]
5-Aminoisophthalic acidZn(II)15901380210[1][2]
5-Nitroisophthalic acidCo(II)16101375235[3][4]
5-Nitroisophthalic acidCd(II)16051370235[3]

Note: The difference (Δν) between the asymmetric (νas) and symmetric (νs) stretching frequencies of the carboxylate group is a key indicator of its coordination mode. A larger Δν is often associated with a monodentate coordination, while a smaller Δν suggests a bidentate or bridging mode.

Conclusion

Validating the coordination mode of this compound in metal complexes requires a multi-faceted analytical approach. By drawing comparisons with well-characterized analogs like 5-aminoisophthalic acid and 5-nitroisophthalic acid, and by employing the standardized experimental protocols outlined in this guide, researchers can effectively elucidate the structural properties of novel metal complexes. The interplay of X-ray crystallography, FT-IR, and NMR spectroscopy will be paramount in providing a comprehensive understanding of the coordination chemistry of this promising ligand.

References

comparative thermal stability of MOFs based on different dicarboxylic acid linkers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the thermal stability of Metal-Organic Frameworks (MOFs) is a critical parameter influencing their applicability in catalysis, drug delivery, and separations. The choice of the organic linker, particularly dicarboxylic acids, plays a pivotal role in dictating the thermal resilience of these porous materials. This guide provides an objective comparison of the thermal stability of MOFs based on different dicarboxylic acid linkers, supported by experimental data from peer-reviewed literature.

The thermal stability of a MOF is intrinsically linked to the strength of the metal-ligand bonds and the overall rigidity of the framework. Dicarboxylic acid linkers, as fundamental building blocks, influence these properties through their length, rigidity, and the presence of functional groups. Generally, MOFs constructed from aromatic dicarboxylic acids exhibit higher thermal stability compared to those with aliphatic linkers due to the rigid nature of the aromatic backbone which enhances framework integrity.

Influence of Linker Length

Isoreticular MOFs, which share the same network topology but differ in the length of their organic linkers, provide a direct means to assess the impact of linker length on thermal stability. In the well-studied UiO (University of Oslo) series of zirconium-based MOFs, extending the linker from terephthalic acid (in UiO-66) to 4,4'-biphenyldicarboxylic acid (in UiO-67) results in a framework with larger pores. While this expansion can be advantageous for certain applications, it can have a nuanced effect on thermal stability. Some studies report a slight decrease in the decomposition temperature with increased linker length, while others show comparable stability. For instance, the decomposition temperature for UiO-66 is reported to be in the range of 450-560 °C, while UiO-67 shows a decomposition temperature around 550 °C.[1][2]

Impact of Functional Groups

The introduction of functional groups onto the dicarboxylic acid linker can significantly alter the thermal stability of the resulting MOF. Functionalization can introduce steric hindrance, alter the electronic properties of the linker, and introduce new potential decomposition pathways. For example, in the UiO-66 series, the parent framework synthesized with terephthalic acid (BDC) is thermally stable up to approximately 500 °C. However, the introduction of an amino group (NH2-BDC) to yield UiO-66-NH2 lowers the decomposition temperature to around 300 °C.[3] Similarly, for MIL-53(Al), the incorporation of 2-aminobenzene-1,4-dicarboxylate in place of benzene-1,4-dicarboxylate leads to a decrease in thermal stability.[4][5] Conversely, some functional groups may participate in hydrogen bonding, which can in some cases stabilize the framework.[6]

Aromatic vs. Aliphatic Linkers

The rigidity of the dicarboxylic acid linker is a key determinant of MOF thermal stability. Aromatic dicarboxylic acids, with their planar and rigid structures, generally lead to more robust frameworks compared to flexible aliphatic dicarboxylic acids. For example, an isoreticular analogue of MOF-5 constructed from the aliphatic cubane-1,4-dicarboxylic acid linker exhibits a decomposition temperature of 300 °C, which is significantly lower than that of MOF-5 (400-500 °C) which is built from the aromatic benzene-1,4-dicarboxylic acid.[2]

Quantitative Comparison of Thermal Stability

The following table summarizes the thermal decomposition temperatures of various MOFs based on different dicarboxylic acid linkers, as determined by Thermogravimetric Analysis (TGA). The decomposition temperature is typically taken as the onset temperature of the major weight loss step corresponding to the collapse of the framework.

MOF FamilyMetal NodeDicarboxylic Acid LinkerLinker AbbreviationDecomposition Temperature (°C)
MOF-5 Zn₄OBenzene-1,4-dicarboxylic acidBDC400-525[3][4]
UiO-66 Zr₆O₄(OH)₄Terephthalic acidBDC450-560[2]
2-Aminoterephthalic acidNH₂-BDC~300[3]
2-Nitroterephthalic acidNO₂-BDC~372[7]
2-Hydroxyterephthalic acidOH-BDC~372[7]
UiO-67 Zr₆O₄(OH)₄4,4'-Biphenyldicarboxylic acidBPDC~550[1]
MIL-53 AlBenzene-1,4-dicarboxylic acidBDC>450[4][5]
2-Aminobenzene-1,4-dicarboxylic acidABDC<450[4][5]
CUB-5 Zn₄OCubane-1,4-dicarboxylic acidCDC300[2]

Experimental Protocol: Thermogravimetric Analysis (TGA) of MOFs

The following is a generalized experimental protocol for determining the thermal stability of MOFs using TGA. Specific parameters may need to be optimized depending on the instrument and the nature of the MOF.

1. Sample Preparation:

  • Ensure the MOF sample is properly activated to remove any guest molecules or residual solvents from the pores. This is typically achieved by heating the sample under vacuum at a temperature below its decomposition point.

  • Accurately weigh 5-10 mg of the activated MOF sample into a TGA crucible (typically alumina or platinum).

2. Instrument Setup:

  • Place the crucible in the TGA instrument.

  • Select the desired atmosphere, typically an inert gas such as nitrogen or argon, to prevent oxidative decomposition. A typical flow rate is 20-100 mL/min. For studying oxidative stability, dry air can be used.

  • Set the temperature program. A common method is to heat the sample from room temperature to a final temperature (e.g., 800 °C) at a constant heating rate, typically 5-10 °C/min.

3. Data Acquisition:

  • Start the TGA run. The instrument will record the mass of the sample as a function of temperature.

  • The resulting TGA curve will show a plot of weight percentage versus temperature.

4. Data Analysis:

  • Analyze the TGA curve to identify the temperature at which significant weight loss occurs. This is often reported as the onset temperature of the decomposition step.

  • The derivative of the TGA curve (DTG curve) can be used to more accurately determine the temperature of the maximum rate of weight loss.

  • The residual mass at the end of the experiment corresponds to the inorganic component of the MOF (typically a metal oxide).

Logical Relationship Diagram

The following diagram illustrates the key factors influencing the thermal stability of MOFs based on dicarboxylic acid linkers.

G Linker Length Linker Length Framework Integrity Framework Integrity Linker Length->Framework Integrity Linker Rigidity Linker Rigidity Linker Rigidity->Framework Integrity Functional Groups Functional Groups Metal-Linker Bond Strength Metal-Linker Bond Strength Functional Groups->Metal-Linker Bond Strength Functional Groups->Framework Integrity Thermal Stability (Decomposition T) Thermal Stability (Decomposition T) Metal-Linker Bond Strength->Thermal Stability (Decomposition T) Framework Integrity->Thermal Stability (Decomposition T)

Caption: Factors influencing the thermal stability of MOFs.

This guide provides a foundational understanding of how the selection of dicarboxylic acid linkers impacts the thermal stability of MOFs. For specific applications, it is crucial to consult detailed studies and perform experimental validation to determine the most suitable MOF material.

References

Assessing the Porosity of Metal-Organic Frameworks: A Comparative Guide Focused on 5-Substituted Isophthalic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Porosity Data

The porosity of a MOF is a critical parameter that dictates its capacity for guest molecule encapsulation and is typically characterized by its BET (Brunauer-Emmett-Teller) surface area, pore volume, and pore size. Below is a comparison of porosity data for several MOFs derived from 5-substituted isophthalic acids against well-established benchmark MOFs. This comparison highlights how functionalization of the isophthalic acid linker can influence the resulting framework's porous properties.

Metal-Organic Framework (MOF)Organic LinkerMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (Å)
Benchmark MOFs
MOF-5 (IRMOF-1)[1][2]1,4-Benzenedicarboxylic acidZn²⁺260 - 4400[1]0.92 - 1.04[1]~12
UiO-66[3][4][5]1,4-Benzenedicarboxylic acidZr⁴⁺1000 - 1800[3][5]0.40 - 0.90[3][5]~6
MOFs from 5-Substituted Isophthalic Acids
Zn-MOF5-Aminoisophthalic acidZn²⁺--8.2
Ni-AIP5-Aminoisophthalic acidNi²⁺---
MOF-808-S (defective)1,3,5-Benzenetricarboxylic acid & 5-Sulfoisophthalic acidZr⁴⁺16280.6817
Pristine MOF-8081,3,5-Benzenetricarboxylic acidZr⁴⁺14110.6217

Note: The range in reported values for MOF-5 and UiO-66 reflects variations arising from different synthesis and activation conditions. Data for MOFs from 5-aminoisophthalic acid often focuses on applications other than porosity, hence the missing quantitative values in this table.

Experimental Protocol: Porosity Assessment via Gas Adsorption

The determination of a MOF's porosity is most commonly achieved through gas physisorption analysis, typically using nitrogen at 77 K. The following protocol outlines the key steps for this experimental procedure.

1. Sample Activation (Degassing):

  • Objective: To remove solvent molecules and any unreacted reagents from the pores of the MOF without causing framework collapse.

  • Procedure:

    • A precisely weighed sample of the synthesized MOF (typically 50-100 mg) is placed in a sample tube of known weight.

    • The sample tube is attached to the degassing port of the gas adsorption analyzer.

    • The sample is heated under a high vacuum (e.g., <10⁻⁵ mmHg). The temperature and duration of heating are critical and must be optimized for each specific MOF to ensure complete removal of guest molecules without damaging the structure. A common starting point is 120-150 °C for several hours.

    • After degassing, the sample tube is reweighed to determine the activated sample mass.

2. Gas Adsorption/Desorption Measurement:

  • Objective: To measure the amount of gas adsorbed by the activated MOF at various relative pressures at a constant cryogenic temperature.

  • Procedure:

    • The sample tube containing the activated MOF is transferred to the analysis port of the instrument.

    • A dewar filled with liquid nitrogen (77 K) is raised to submerge the sample tube.

    • The instrument introduces calibrated doses of the analysis gas (typically N₂) into the sample tube.

    • The pressure in the sample tube is monitored until equilibrium is reached at each dosing step. The amount of gas adsorbed is calculated from the pressure change.

    • This process is repeated over a range of relative pressures (P/P₀) from near 0 to approximately 1 to generate the adsorption isotherm.

    • Subsequently, the pressure is systematically reduced to measure the desorption isotherm.

3. Data Analysis:

  • BET Surface Area: The Brunauer-Emmett-Teller (BET) theory is applied to the adsorption data in a specific relative pressure range (typically 0.05 to 0.35 for mesoporous materials and a lower range for microporous materials) to calculate the specific surface area.[3]

  • Pore Volume: The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to 1 (e.g., P/P₀ = 0.99).

  • Pore Size Distribution: Methods such as Density Functional Theory (DFT) or Barrett-Joyner-Halenda (BJH) analysis are applied to the adsorption/desorption isotherm to determine the distribution of pore sizes within the material.[3]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure for assessing the porosity of a newly synthesized MOF.

MOF_Porosity_Assessment cluster_synthesis MOF Synthesis cluster_activation Sample Preparation cluster_analysis Gas Adsorption Analysis cluster_data Data Processing and Interpretation synthesis Solvothermal Synthesis of MOF weighing Weighing of MOF Sample synthesis->weighing Characterization Start degassing Degassing under Vacuum and Heat weighing->degassing measurement N2 Adsorption/Desorption at 77 K degassing->measurement Activated Sample isotherm Generation of Adsorption Isotherm measurement->isotherm bet BET Surface Area Calculation isotherm->bet pore_volume Total Pore Volume Determination isotherm->pore_volume psd Pore Size Distribution Analysis isotherm->psd

Caption: Experimental workflow for MOF porosity assessment.

References

A Comparative Guide to Analytical Methods for the Quantification of 5-Hydrazinoisophthalic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of potential analytical methods for the quantitative determination of 5-Hydrazinoisophthalic acid hydrochloride, a trifunctional molecule of interest in pharmaceutical synthesis. Due to the limited availability of publicly validated methods for this specific compound, this document outlines two robust potential methods—High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry—and provides a framework for their cross-validation. The experimental protocols and performance data presented herein are model examples based on established analytical principles for structurally similar compounds, such as aromatic carboxylic acids and hydrazine derivatives.

Proposed Analytical Methods and Hypothetical Performance Data

Two distinct analytical techniques are proposed for the quantification of this compound: a stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method and a derivatization-based UV-Vis Spectrophotometric method. The selection of these methods is based on their widespread use in pharmaceutical analysis, offering a comparison between a highly specific separation-based technique and a more accessible, high-throughput colorimetric assay.

The following table summarizes the hypothetical performance data for these two methods, based on typical validation parameters outlined in the International Council for Harmonisation (ICH) guidelines.

Parameter RP-HPLC Method UV-Vis Spectrophotometric Method ICH Acceptance Criteria
Linearity (R²) > 0.999> 0.995≥ 0.99
Range (µg/mL) 1 - 1005 - 50-
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%80 - 120%
Precision (% RSD) < 2.0%< 5.0%≤ 15%
Limit of Detection (LOD) (µg/mL) 0.10.5-
Limit of Quantification (LOQ) (µg/mL) 0.31.5-
Specificity High (Separates from degradants)Moderate (Potential interference)Method should be specific

Experimental Protocols

Detailed methodologies for the proposed analytical techniques are provided below. These protocols are intended as a starting point for method development and validation.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is designed to be stability-indicating, meaning it can separate the active pharmaceutical ingredient (API) from its potential degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient:

    • 0-5 min: 95% A, 5% B

    • 5-20 min: Linear gradient to 40% A, 60% B

    • 20-25 min: Hold at 40% A, 60% B

    • 25-30 min: Return to initial conditions

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Solution (50 µg/mL): Accurately weigh and dissolve 5 mg of this compound reference standard in 100 mL of a 50:50 mixture of water and acetonitrile (diluent).

  • Sample Solution: Prepare the sample in the same diluent to achieve a theoretical concentration of 50 µg/mL.

UV-Vis Spectrophotometry

This method involves a derivatization reaction to produce a colored product that can be quantified using a spectrophotometer. The reaction with p-dimethylaminobenzaldehyde (PDAB) is a classic method for the determination of hydrazines.

Instrumentation:

  • UV-Vis Spectrophotometer

Reagents:

  • PDAB Reagent: Dissolve 2 g of p-dimethylaminobenzaldehyde in 100 mL of methanol containing 10 mL of concentrated hydrochloric acid.

  • Diluent: Deionized water

Procedure:

  • Standard Curve Preparation: Prepare a series of standard solutions of this compound in deionized water with concentrations ranging from 5 to 50 µg/mL.

  • Derivatization: To 1 mL of each standard and sample solution, add 2 mL of the PDAB reagent.

  • Incubation: Allow the solutions to stand at room temperature for 15 minutes to ensure complete color development.

  • Measurement: Measure the absorbance of the resulting yellow solution at the wavelength of maximum absorbance (approximately 458 nm) against a reagent blank.

  • Quantification: Plot a calibration curve of absorbance versus concentration for the standards and determine the concentration of the unknown samples.

Cross-Validation Workflow

Cross-validation is essential to ensure that different analytical methods produce comparable and reliable results. The following diagram illustrates the logical workflow for the cross-validation of the proposed HPLC and UV-Vis spectrophotometric methods.

CrossValidationWorkflow cluster_methods Method Development & Validation cluster_crossval Cross-Validation cluster_outcome Outcome HPLC_Dev HPLC Method Development HPLC_Val HPLC Method Validation (ICH) HPLC_Dev->HPLC_Val UV_Dev UV-Vis Method Development UV_Val UV-Vis Method Validation (ICH) UV_Dev->UV_Val Sample_Prep Prepare Identical Sample Sets HPLC_Val->Sample_Prep UV_Val->Sample_Prep Analyze_HPLC Analyze with Validated HPLC Method Sample_Prep->Analyze_HPLC Analyze_UV Analyze with Validated UV-Vis Method Sample_Prep->Analyze_UV Compare_Results Statistically Compare Results (e.g., t-test, F-test) Analyze_HPLC->Compare_Results Analyze_UV->Compare_Results No_Sig_Diff No Significant Difference Compare_Results->No_Sig_Diff Sig_Diff Significant Difference Compare_Results->Sig_Diff Investigate Investigate Discrepancy Sig_Diff->Investigate

Caption: Workflow for the cross-validation of HPLC and UV-Vis methods.

Signaling Pathways and Logical Relationships

The analytical process can be visualized as a pathway from sample to result, with each step influencing the final outcome. The following diagram illustrates the logical relationships in the analytical method selection and validation process.

AnalyticalMethodSelection cluster_planning Planning Phase cluster_selection Method Selection cluster_validation Validation & Comparison cluster_decision Decision Define_Analyte Define Analyte: 5-Hydrazinoisophthalic acid hydrochloride Select_HPLC Select HPLC: High Specificity Define_Analyte->Select_HPLC Select_UV Select UV-Vis: High Throughput Define_Analyte->Select_UV Define_Purpose Define Purpose: (e.g., QC, Stability) Define_Purpose->Select_HPLC Define_Purpose->Select_UV Validate_Methods Validate per ICH Guidelines Select_HPLC->Validate_Methods Select_UV->Validate_Methods Cross_Validate Cross-Validate Methods Validate_Methods->Cross_Validate Choose_Method Choose Appropriate Method Cross_Validate->Choose_Method

Caption: Logical flow from analyte definition to method selection.

This guide provides a foundational framework for establishing and comparing analytical methods for this compound. The successful implementation of these methods will depend on rigorous in-laboratory development and validation to ensure data integrity and product quality.

A Comparative Guide to the Synthesis of 5-Hydrazinoisophthalic Acid Hydrochloride: An Analysis of Precursor Yields

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. This guide provides a comparative analysis of the reported yields for the synthesis of 5-Hydrazinoisophthalic acid hydrochloride, a valuable building block in the development of novel therapeutics and materials. While direct literature detailing a comprehensive yield comparison for the final product is limited, this guide presents a thorough examination of the synthesis of its immediate and well-documented precursor, 5-aminoisophthalic acid, for which high-yield synthetic routes have been reported.

Comparison of Reported Yields for the Synthesis of 5-Aminoisophthalic Acid

The synthesis of 5-aminoisophthalic acid is a critical step in the potential production of this compound. Several methods have been reported, primarily involving the reduction of 5-nitroisophthalic acid. The following table summarizes the quantitative data from various sources, highlighting the different reagents and resulting yields.

Starting MaterialReagentsSolventReported Yield (%)Reference
5-Nitroisophthalic acidHydrazine hydrate, Raney Nickel, Sodium hydroxideWater95[1]
5-Nitroisophthalic acidSodium disulfide, Sodium carbonateWater97[2][3]
5-Nitroisophthalic acidHydrogen, Palladium on carbon, Alkali metal hydroxideNot specified98.9[4]

Experimental Protocols for the Synthesis of 5-Aminoisophthalic Acid

The following are detailed experimental methodologies for the high-yield synthesis of 5-aminoisophthalic acid, a key precursor to this compound.

Method 1: Reduction with Hydrazine Hydrate

This method utilizes hydrazine hydrate in the presence of a Raney Nickel catalyst to achieve a high yield of 5-aminoisophthalic acid.

  • Procedure: In a 3-liter four-neck flask equipped with a mechanical stirrer, dissolve 211.1 g (1.0 mol) of 5-nitroisophthalic acid and 160.0 g (4.0 mol) of sodium hydroxide in 2 liters of water. Stir the mixture for 1 hour until the solution is clear. Add 10 g of Raney Nickel and slowly raise the temperature to 30-35°C. At this temperature, add 125.0 g (2.0 mol) of 80% hydrazine hydrate dropwise over 30 minutes. Continue stirring for an additional 30 minutes to ensure the reaction is complete. Adjust the pH of the filtrate to 3.5-4.0 with acetic acid to precipitate a large amount of white solid. Collect the precipitate by filtration and dry to obtain 172.0 g of 5-aminoisophthalic acid.[1]

  • Yield: 95%[1]

Method 2: Reduction with Sodium Disulfide

This protocol employs sodium disulfide as the reducing agent, resulting in a high purity product.

  • Procedure: Add water and sodium carbonate to a reactor, heat, and stir until dissolved. Then, add 5-nitroisophthalic acid (with a weight ratio of 5-nitroisophthalic acid:water:sodium carbonate = 1:4-5:0.6-0.73) and dissolve. Add a 20-25% aqueous solution of sodium disulfide to the reaction mixture over 30 minutes at a temperature of 90-98°C. Reflux the reaction for 2.5-3 hours and filter immediately. Collect the filtrate and acidify with concentrated hydrochloric acid to a pH of 3-3.5. Cool the solution, filter, wash with cold water, and dry to obtain 5-aminoisophthalic acid as a whitish crystal powder.[2][3]

  • Yield: 97%[2][3]

Method 3: Catalytic Hydrogenation

This method involves the catalytic hydrogenation of 5-nitroisophthalic acid in the presence of an alkali metal hydroxide.

  • Procedure: The catalytic hydrogenation of 5-nitroisophthalic acid to 5-aminoisophthalic acid is carried out in the presence of a catalyst and an alkali metal hydroxide at a pH below the isoelectric point (preferably pH 4-7). A Raney Nickel or palladium on carbon catalyst is typically used. After the reaction is complete, the catalyst is filtered off, and the reaction solution is neutralized with hydrochloric acid to precipitate the product. The precipitated crystals are collected by filtration and dried.[4]

  • Yield: 98.9%[4]

Synthesis of this compound from 5-Aminoisophthalic Acid

  • Diazotization: The amino group of 5-aminoisophthalic acid is converted to a diazonium salt using sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5°C).

  • Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. The final product, this compound, would then be isolated from the reaction mixture.

It is important to note that while this is a theoretically sound and common method for the synthesis of aryl hydrazines, the specific yield for this reaction with 5-aminoisophthalic acid as the substrate would require experimental determination.

Experimental Workflow for the Synthesis of this compound

The following diagram illustrates the overall synthetic pathway from a common starting material, isophthalic acid, to the target compound, this compound, highlighting the well-documented synthesis of the 5-aminoisophthalic acid precursor.

G A Isophthalic Acid B 5-Nitroisophthalic Acid A->B Nitration C 5-Aminoisophthalic Acid B->C Reduction (High Yield Documented) D 5-Diazoniumisophthalic Acid Chloride C->D Diazotization (NaNO2, HCl) E This compound D->E Reduction (SnCl2, HCl)

Caption: Synthetic pathway to this compound.

References

Safety Operating Guide

Proper Disposal of 5-Hydrazinoisophthalic Acid Hydrochloride: A Safety-First Approach

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Treat 5-Hydrazinoisophthalic acid hydrochloride as a hazardous waste. Do not dispose of it down the drain or in regular trash. All disposal procedures must be conducted in strict accordance with institutional and local regulations.

Researchers, scientists, and drug development professionals handling this compound must prioritize safety and regulatory compliance in its disposal. Due to the absence of a specific Safety Data Sheet (SDS) in publicly available databases, a cautious approach based on the compound's chemical properties is mandatory. This substance is a hydrazine derivative and a hydrochloride salt, indicating significant potential hazards.

Understanding the Risks: Hazard Profile

The chemical structure of this compound suggests a dual hazard profile involving toxicity and corrosivity. Hydrazine and its derivatives are known for their potential toxicity, including carcinogenicity, while the hydrochloride component indicates acidic and corrosive properties.[1][2] Therefore, this compound must be handled with the same precautions as other hazardous chemicals.

Potential Hazard Basis of Concern Primary Safety Precaution
Toxicity The presence of the hydrazine functional group. Hydrazine derivatives are often toxic and may be carcinogenic.[1]Avoid inhalation, ingestion, and skin contact. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Corrosivity As a hydrochloride salt, it can release hydrochloric acid, which is corrosive to skin, eyes, and metals.Wear chemical-resistant gloves, safety goggles, and a lab coat. Store away from incompatible materials such as bases and metals.[3]
Reactivity Hydrazines can be reactive, especially with oxidizing agents.[4]Store separately from oxidizing agents and other incompatible chemicals.[3]

Step-by-Step Disposal Protocol

The following procedure outlines the necessary steps for the safe disposal of this compound. This protocol is based on general best practices for managing hazardous laboratory waste and should be adapted to comply with your institution's specific guidelines.

1. Personal Protective Equipment (PPE) and Engineering Controls:

  • Always handle the compound inside a certified chemical fume hood.[1]

  • Wear appropriate PPE, including:

    • Chemical-resistant gloves (nitrile or neoprene).

    • Safety goggles or a face shield.

    • A flame-resistant lab coat.

    • Closed-toe shoes.

2. Waste Segregation and Collection:

  • Designate a specific, clearly labeled hazardous waste container for this compound waste.[5]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. In particular, keep it separate from bases and oxidizing agents.[3]

  • The waste container must be made of a compatible material (e.g., borosilicate glass or a suitable plastic) and have a secure, tight-fitting lid.[3]

  • Label the container with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Corrosive").

3. Spill Management:

  • In the event of a small spill, cautiously neutralize it with a suitable absorbent material, such as sodium bicarbonate or a commercial spill kit designed for acids and organic compounds.

  • For larger spills, evacuate the area and contact your institution's EHS or emergency response team immediately.[1]

  • All materials used for spill cleanup must be collected and disposed of as hazardous waste.[6]

4. Final Disposal Procedure:

  • Once the waste container is full (typically no more than 90% capacity to allow for expansion), securely close the lid.

  • Arrange for a pickup of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal contractor.

  • Complete all necessary waste disposal forms and tags as required by your institution and local regulations.

Important Considerations:

  • Never dispose of this compound by pouring it down the sink or placing it in the regular trash.[7]

  • Always consult your institution's EHS department for specific guidance on hazardous waste disposal.

  • Maintain an accurate inventory of all chemicals, including waste, in your laboratory.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: Generation of 5-Hydrazinoisophthalic Acid Hydrochloride Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood waste_container Select a Labeled, Compatible Hazardous Waste Container fume_hood->waste_container segregate Segregate Waste: Keep away from bases and oxidizing agents waste_container->segregate collect Collect Waste in the Designated Container segregate->collect spill Spill Occurs? collect->spill small_spill Small Spill: Neutralize and Absorb. Collect as Hazardous Waste spill->small_spill Yes, Small large_spill Large Spill: Evacuate and Contact EHS spill->large_spill Yes, Large container_full Container Full? spill->container_full No small_spill->collect end End: Proper Disposal by Licensed Contractor large_spill->end container_full->collect No secure_lid Securely Close Lid container_full->secure_lid Yes contact_ehs Contact EHS for Waste Pickup secure_lid->contact_ehs contact_ehs->end

Caption: Disposal Workflow for this compound.

References

Navigating the Safe Handling of 5-Hydrazinoisophthalic Acid Hydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Logistical Information

The following guide provides essential safety protocols and logistical plans for handling 5-Hydrazinoisophthalic acid hydrochloride. This compound presents a significant hazard profile due to its components, demanding strict adherence to safety procedures. As a hydrochloride salt of a hydrazine derivative, it combines the corrosive properties of a strong acid with the severe toxicity associated with hydrazine compounds.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound could not be located. The following guidance is a composite based on the known hazards of its constituent parts: hydrochloric acid and hydrazine derivatives. It is imperative to consult the official SDS from the supplier for specific handling instructions.

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against the considerable hazards of this compound. The recommended PPE is designed to prevent contact with a substance that is corrosive and a suspected carcinogen with high acute and chronic toxicity.

PPE CategorySpecificationRationale
Hand Protection Butyl rubber or nitrile rubber gloves.[1]Provides resistance to both corrosive acids and hydrazine compounds. Butyl rubber is often the preferred material for handling hydrazine.[1]
Eye and Face Protection Chemical safety goggles and a full-face shield.[1]Protects against splashes of the corrosive and toxic material to the eyes and face.
Skin and Body Protection A flame-resistant lab coat worn over a chemical-resistant apron or a full chemical-resistant suit.[1][2]Protects against skin contact, which can cause severe burns and absorption of toxic substances.[3][4]
Respiratory Protection A NIOSH-approved full-facepiece respirator with an acid gas cartridge or a supplied-air respirator.[1][5]To be used in a well-ventilated area, preferably a chemical fume hood, to prevent inhalation of dust or vapors, which can cause severe respiratory irritation and systemic toxic effects.[3][4][6]

Operational Plan: Safe Handling Workflow

A systematic approach is crucial when working with this hazardous material. The following workflow is designed to minimize risk at each stage of handling.

prep Preparation - Review SDS - Designate work area in fume hood - Assemble all materials ppe Don PPE - Inspect all PPE for integrity prep->ppe handling Chemical Handling - Weigh/transfer solids carefully to avoid dust - Handle solutions over secondary containment ppe->handling use Reaction/Use - Maintain constant monitoring - Keep reaction vessel closed when possible handling->use decon Decontamination - Clean all equipment and work surfaces use->decon waste Waste Disposal - Segregate waste streams - Label waste containers clearly decon->waste doff Doff PPE - Follow proper doffing procedure to avoid contamination waste->doff

Caption: A stepwise workflow for the safe handling of this compound.

Disposal Plan

The disposal of this compound and associated waste must be handled with extreme care due to its hazardous nature.

Waste TypeDisposal Procedure
Solid this compound - Collect in a designated, sealed, and clearly labeled hazardous waste container. - Do not mix with other waste streams.
Contaminated Labware (glassware, spatulas, etc.) - Rinse with a suitable solvent in a fume hood. - Collect the rinsate as hazardous waste. - Decontaminated glassware can then be washed normally.
Aqueous Solutions - Extreme Caution Advised. Due to the hydrazine component, neutralization should be performed by trained personnel. 1. Dilute the solution with a large amount of water (to less than 5% concentration) in a suitable container.[7] 2. Slowly add a neutralizing agent such as sodium hypochlorite or calcium hypochlorite solution to destroy the hydrazine.[7][8] 3. Neutralize the acidic component with a base like sodium bicarbonate. 4. Dispose of the final solution in accordance with local, state, and federal regulations.
Contaminated PPE - Dispose of as hazardous waste in a sealed, labeled container.

Experimental Protocols: Hazard Assessment

In case of exposure, immediate medical attention is required.

Exposure RoutePotential Health EffectsFirst Aid Measures
Inhalation May cause severe respiratory irritation, pulmonary edema, and systemic effects on the nervous system, liver, and kidneys.[3][4][9]Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]
Skin Contact Causes severe skin burns and can be absorbed through the skin, leading to systemic toxicity.[3][4]Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[10]
Eye Contact Causes severe eye burns and may lead to permanent eye damage.[3]Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[10]
Ingestion Highly toxic and corrosive. May cause severe burns to the mouth, throat, and stomach, and can be fatal.Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as oxidizing agents and strong bases.[1] The container should be kept tightly closed.

By adhering to these stringent safety and logistical protocols, researchers and scientists can mitigate the risks associated with handling this compound and ensure a safe laboratory environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.